Methylprotodioscin
Description
This compound has been reported in Smilax menispermoidea, Polygonatum zanlanscianense, and other organisms with data available.
structure in first source
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSJYSJXBOCKQM-GVTGEURHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031695 | |
| Record name | Methylprotodioscin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1063.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54522-52-0 | |
| Record name | Methylprotodioscin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54522-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylprotodioscin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054522520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprotodioscin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLPROTODIOSCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VJB6VV6IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methylprotodioscin: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methylprotodioscin, a furostanolic saponin with significant therapeutic potential. The document details its primary natural sources, compares extraction yields from various methods, outlines comprehensive experimental protocols for its isolation and purification, and illustrates its key biological signaling pathways.
Natural Sources and Extraction Yields of this compound
This compound is predominantly found in plants of the Dioscorea (yam) and Trigonella (fenugreek) genera. The concentration and extractability of this compound vary significantly based on the plant species, the part of the plant used, and the extraction methodology employed. The rhizomes of Dioscorea species and the seeds of Trigonella foenum-graecum are the most common sources.[1][2]
The following table summarizes the quantitative data on the extraction of this compound and related saponins from various natural sources.
| Plant Source | Plant Part | Extraction Method | Compound | Yield | Reference |
| Dioscorea composita | Tubers | Microwave-assisted ethanol extraction | Total Saponins | 8.93 mg/g | [3] |
| Dioscorea composita | Tubers | Microwave-assisted ethanol extraction | This compound | 4.5 mg/g | [3] |
| Dioscorea quinqueloba | - | Ethanol extraction | Powdered Extract | 3.2% (w/w) | [4] |
| Dioscorea nipponica | - | Optimized saponin extraction | Total Saponins | 1.72% (w/w) | [5] |
| Trigonella foenum-graecum | Seeds | Specific process for furostanolic saponins | Furostanolic Saponins | >70% purity | [2] |
Experimental Protocols: Extraction and Purification
The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction with an organic solvent, followed by purification using chromatographic techniques. Microwave-assisted and ultrasonic extraction are modern techniques employed to improve efficiency.[6][7]
General Extraction and Purification Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from plant material.
Caption: Generalized workflow for this compound extraction and purification.
Detailed Methodology
The following protocol is a synthesized representation based on common methodologies described in the literature.[2][3][8][9]
Step 1: Preparation of Plant Material
-
Drying: Thoroughly wash the plant material (e.g., Dioscorea tubers or fenugreek seeds) to remove debris. Slice the material and dry in an oven at 60-80°C until a constant weight is achieved.[10]
-
Grinding: Grind the dried material into a fine powder using a mechanical grinder and pass it through a 40-mesh sieve.[8]
Step 2: Extraction
-
Solvent Extraction: Mix the powdered plant material with an organic solvent, typically 50-70% ethanol, at a specified solid-to-liquid ratio (e.g., 1:10 w/v).[5]
-
Assisted Extraction (Optional): To enhance efficiency, perform the extraction under reflux or with the assistance of microwave or ultrasonic irradiation. For instance, microwave treatment can be applied, followed by refluxing.[6]
-
Filtration: After extraction, filter the mixture to separate the liquid extract from the solid plant residue.
Step 3: Concentration and Primary Separation
-
Solvent Removal: Concentrate the liquid extract under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Aqueous Suspension: Suspend the resulting concentrated extract in water. This will separate water-soluble components from insoluble ones.
-
Centrifugation/Filtration: Centrifuge or filter the aqueous suspension to collect the water-soluble fraction containing the saponins.[8]
Step 4: Chromatographic Purification
-
Macroporous Resin Chromatography: Load the water-soluble fraction onto a macroporous adsorption resin column (e.g., HP-20).[8]
-
Silica Gel Chromatography: Further purify the saponin-rich fraction using silica gel column chromatography.
-
Use a solvent system such as chloroform:methanol:water (e.g., in a ratio of 8:2.5:0.1) for elution.[2]
-
-
Crystallization: Collect the fractions containing pure this compound, concentrate them, and induce crystallization to obtain the final product.
Biological Signaling Pathways of this compound
This compound exhibits a range of biological activities, including anticancer and cardiovascular protective effects, by modulating several key signaling pathways.
Anticancer Activity: MAPK Pathway in Prostate Cancer
This compound has demonstrated anti-prostate cancer activity by inducing the tumor suppressor protein FOXO1. This leads to a reduction in cholesterol levels and disruption of lipid rafts, which in turn attenuates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The downregulation of this pathway suppresses cancer cell proliferation, migration, and invasion.[1][11]
Caption: this compound's modulation of the MAPK pathway in prostate cancer.
Anticancer Activity: Apoptosis Induction in Lung and Liver Cancer
In lung (A549) and liver (HepG2) cancer cells, this compound induces G2/M cell cycle arrest and apoptosis.[12][13] This is achieved through the intrinsic mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-3, a key executioner of apoptosis.[13]
Caption: Apoptosis induction pathway by this compound in cancer cells.
Inhibition of Neointima Formation
This compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key events in the development of restenosis (neointimal hyperplasia) after angioplasty.[14] The mechanism involves the downregulation of 'A Disintegrin and Metalloprotease 15' (ADAM15) and its downstream signaling molecules, including FAK, ERK, and PI3K/Akt. This leads to the suppression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cell migration.[14]
Caption: Inhibition of neointima formation by this compound.
References
- 1. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8217165B2 - Process for the extraction of furostanolic saponins from fenugreek seeds - Google Patents [patents.google.com]
- 3. Method for extracting, separating and purifying saponins from Dioscorea composita (2020) | Xie Jun [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and purification method of dioscin (2018) | Zhang Chunying | 2 Citations [scispace.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101255183A - Method for extracting protodioscin from fenugreek - Google Patents [patents.google.com]
- 9. CN104784246A - Method for extracting protodioscin from fenugreek seeds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyl Protodioscin, a Steroidal Saponin, Inhibits Neointima Formation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methylprotodioscin Biosynthesis Pathway in Dioscorea: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methylprotodioscin biosynthesis pathway in Dioscorea species, a plant genus of significant medicinal and industrial importance. Diosgenin, a key precursor derived from this pathway, serves as a vital starting material for the synthesis of various steroidal drugs. This document synthesizes current knowledge on the enzymatic steps, genetic regulation, and experimental methodologies pertinent to the elucidation and manipulation of this pathway.
The Core Biosynthetic Pathway: From Cholesterol to this compound
The biosynthesis of this compound, a furostanol-type steroidal saponin, is a multi-step process that begins with the cyclization of 2,3-oxidosqualene. The pathway can be broadly divided into three key stages: the formation of the steroidal backbone, the hydroxylation and oxidation of this backbone to form the aglycone diosgenin, and the subsequent glycosylation and modification to yield this compound.[1][2]
Stage 1: Formation of the Cholesterol Backbone
The initial steps of the pathway are shared with general sterol biosynthesis in plants. The process originates from the cyclization of 2,3-oxidosqualene, which can be formed through either the mevalonate (MVA) or the methylerythritol 4-phosphate (MEP) pathway. In Dioscorea, this cyclization is catalyzed by cycloartenol synthase (CAS) to produce cycloartenol. A series of enzymatic reactions involving sterol-C24-methyltransferase (SMT), cycloeucalenol cycloisomerase (CPI), and sterol C14-demethylase (CYP51) then convert cycloartenol into cholesterol, the primary precursor for diosgenin biosynthesis.[2][3]
Stage 2: Hydroxylation and Oxidation to Diosgenin
The conversion of cholesterol to the spirostanol aglycone, diosgenin, involves a series of hydroxylation and oxidation reactions catalyzed by Cytochrome P450 monooxygenases (CYP450s). While the exact sequence and all involved enzymes are still under investigation, key steps are believed to include hydroxylations at the C-16, C-22, and C-26 positions.[4][5] Specific CYP450 families, including CYP90G and CYP94D, have been implicated in these critical transformations in Dioscorea zingiberensis.[4]
Stage 3: Glycosylation to Protodioscin and Methylation to this compound
Diosgenin undergoes a series of glycosylation events, catalyzed by UDP-glycosyltransferases (UGTs), to form various saponins. The formation of protodioscin involves the addition of a glucose moiety at the C-26 hydroxyl group and a trisaccharide chain at the C-3 position. The trisaccharide typically consists of two glucose units and one rhamnose unit.[1][2]
The final step in the formation of this compound is the methylation of the C-22 hydroxyl group of protodioscin. While the existence of this compound strongly suggests the activity of an O-methyltransferase, the specific enzyme responsible for this reaction in Dioscorea has not yet been definitively identified and characterized.
Key Enzymes and Their Regulation
The biosynthesis of this compound is orchestrated by a suite of enzymes, with CYP450s and UGTs playing pivotal roles in the later, diversifying steps of the pathway. The expression of the genes encoding these enzymes is tightly regulated by transcription factors, ensuring the controlled production of these specialized metabolites.
Cytochrome P450 Monooxygenases (CYP450s)
CYP450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions. In the context of diosgenin biosynthesis, they are responsible for the critical hydroxylation and oxidation steps that convert cholesterol into the diosgenin aglycone.[3] Transcriptome analyses of various Dioscorea species have identified numerous candidate CYP450 genes that are co-expressed with other genes in the pathway.[1][6]
UDP-Glycosyltransferases (UGTs)
UGTs are responsible for the glycosylation of diosgenin, attaching sugar moieties to the aglycone backbone to create a diverse array of steroidal saponins, including protodioscin. These enzymes utilize UDP-activated sugars as donors.[2][7] The specific UGTs involved in the sequential addition of glucose and rhamnose to the C-3 and C-26 positions of diosgenin are subjects of ongoing research.
Transcriptional Regulation
The expression of genes involved in the diosgenin and this compound biosynthesis pathway is regulated by various transcription factors (TFs). Studies have implicated members of the WRKY and bHLH families as key regulators.[8][9][10] For instance, specific WRKY TFs have been shown to bind to the promoters of biosynthetic genes, thereby activating their transcription in response to developmental cues and environmental stimuli.[8][9]
Quantitative Data
Quantitative analysis of gene expression and metabolite accumulation is crucial for understanding the dynamics of the this compound biosynthesis pathway. The following tables summarize representative quantitative data from transcriptome and metabolite profiling studies in Dioscorea species.
Table 1: Relative Expression Levels (FPKM) of Key Biosynthetic Genes in Dioscorea cirrhosa [1]
| Gene | Enzyme | LR (Light Red Tuber) | RD (Red Tuber) | DR (Dark Red Tuber) | BR (Brownish Red Tuber) |
| cluster-6992.57030 | Cycloartenol synthase (CAS) | 10.5 | 15.2 | 25.8 | 8.9 |
| cluster-6992.40736 | Sterol C5-desaturase (C5-SD) | 12.3 | 18.9 | 33.1 | 9.7 |
| cluster-6992.50375 | Sterol C14-reductase (C14-R) | 8.7 | 11.4 | 20.5 | 6.3 |
| cluster-6992.52789 | UDP-glycosyltransferase (UGT) | 7.71 | 10.63 | 24.81 | 2.76 |
| cluster-6992.47459 | UDP-glycosyltransferase (UGT) | 35.42 | 2217.30 | 18.95 | 15.67 |
FPKM: Fragments Per Kilobase of transcript per Million mapped reads.
Table 2: Quantification of Steroidal Saponins in Dioscorea villosa Rhizomes [2]
| Compound | Concentration Range (% dry weight) |
| Protodioscin | BLOQ - 1.19 |
| Dioscin | 0.07 - 1.56 |
| Deltonin | 0.05 - 0.55 |
| Parvifloside | 0.12 - 2.6 |
| Protodeltonin | 0.17 - 5.57 |
BLOQ: Below Limit of Quantification.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Cloning of Biosynthetic Genes (CYP450s and UGTs) from Dioscorea
This protocol outlines the general steps for isolating and cloning candidate genes from Dioscorea species.
1. RNA Extraction and cDNA Synthesis:
-
Harvest fresh plant material (e.g., rhizomes, leaves) and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. PCR Amplification:
-
Design degenerate or gene-specific primers based on conserved regions of known CYP450 or UGT genes from other plant species.
-
Perform PCR using the synthesized cDNA as a template. Use a proofreading DNA polymerase to ensure high fidelity.
-
Optimize PCR conditions (annealing temperature, extension time) as needed.
3. Cloning and Sequencing:
-
Ligate the amplified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector).
-
Transform the ligation product into competent E. coli cells.
-
Select positive clones and isolate the plasmid DNA.
-
Sequence the inserted DNA to confirm the identity of the cloned gene.[11]
4. Full-Length cDNA Isolation (RACE):
-
If a partial gene fragment is obtained, use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequence.
-
Perform 5' and 3' RACE using gene-specific primers and appropriate RACE kits.
Heterologous Expression and Purification of Recombinant Enzymes
This protocol describes the expression of Dioscorea CYP450s and UGTs in a heterologous host system for functional characterization.
1. Expression Vector Construction:
-
Subclone the full-length coding sequence of the target gene into an appropriate expression vector (e.g., pET vector for E. coli, pYES2 for yeast).
-
The vector should contain a suitable promoter for inducible expression and may include an affinity tag (e.g., His-tag, GST-tag) for purification.
2. Heterologous Expression:
-
Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Grow the transformed cells in appropriate culture medium to a desired optical density.
-
Induce protein expression by adding an inducer (e.g., IPTG for E. coli, galactose for yeast).
-
For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.[12][13]
3. Protein Purification:
-
Harvest the cells by centrifugation and lyse them to release the cellular contents.
-
If the protein is soluble, purify it from the crude lysate using affinity chromatography based on the tag incorporated into the expression vector.
-
If the protein is in inclusion bodies, it may require denaturation and refolding steps.[14][15]
In Vitro Enzyme Assays
1. UGT Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified UGT enzyme, the acceptor substrate (e.g., diosgenin or protodioscin), and the UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., methanol, acid).
-
Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of the glycosylated product.[10][16][17]
2. CYP450 Enzyme Assay:
-
Reconstitute the purified CYP450 with its redox partner (CPR) in a reaction mixture containing a buffer, the substrate (e.g., cholesterol), and an NADPH-regenerating system.
-
Initiate the reaction by adding NADPH.
-
Incubate at an optimal temperature and stop the reaction.
-
Extract the products and analyze by HPLC or GC-MS to identify the hydroxylated products.
HPLC-MS/MS Analysis of this compound and Related Saponins
This protocol provides a general framework for the analysis of steroidal saponins in Dioscorea extracts.
1. Sample Preparation:
-
Extract dried and powdered plant material with a suitable solvent (e.g., methanol, ethanol).
-
The extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.
2. HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[18][19]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[19][20]
-
Gradient: A typical gradient might start with a low percentage of B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: 0.5 - 1.0 mL/min.[18]
-
Column Temperature: 25-40 °C.
3. MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known compounds like this compound. This involves monitoring specific precursor-to-product ion transitions.[19][20] For this compound, a common transition in positive mode is m/z 1085.7 -> 1053.7.[18]
-
Data Analysis: Quantify the target compounds by comparing their peak areas to those of authentic standards.
Visualizations
The following diagrams illustrate the this compound biosynthesis pathway, a typical experimental workflow for gene identification and characterization, and the regulatory network.
Caption: The proposed this compound biosynthesis pathway in Dioscorea.
Caption: Experimental workflow for identifying and characterizing biosynthetic genes.
Caption: A simplified model of the transcriptional regulation of the pathway.
Concluding Remarks and Future Perspectives
The elucidation of the this compound biosynthesis pathway in Dioscorea has advanced significantly with the advent of modern genomic and metabolomic techniques. While the core pathway from cholesterol to protodioscin is largely understood, several key areas warrant further investigation. The definitive identification and characterization of the O-methyltransferase responsible for the final step in this compound formation is a critical next step. Furthermore, detailed kinetic studies of the involved CYP450s and UGTs will provide valuable data for metabolic engineering efforts. A deeper understanding of the regulatory networks, including the specific transcription factors and their target genes, will enable more precise manipulation of the pathway to enhance the production of desired saponins. The knowledge and protocols outlined in this guide provide a solid foundation for researchers to address these remaining questions and to unlock the full potential of Dioscorea as a source of valuable medicinal compounds.
References
- 1. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. TMT-based proteomics reveals this compound alleviates oxidative stress and inflammation via COX6C in myocardial infraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weighted Gene Co-expression Network Analysis of the Dioscin Rich Medicinal Plant Dioscorea nipponica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Transcriptome Analysis Identifies Putative Genes Involved in Dioscin Biosynthesis in Dioscorea zingiberensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new quantitation method of protodioscin by HPLC–ESI-MS/MS in rat plasma and its application to the pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | TfWRKY40 positively regulates diosgenin biosynthesis in Trigonella foenum-graecum L. [frontiersin.org]
- 9. TfWRKY40 positively regulates diosgenin biosynthesis in Trigonella foenum-graecum L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cloning and Expression of Cytochrome P450 Enzymes Catalyzing the Conversion of Tyrosine to p-Hydroxyphenylacetaldoxime in the Biosynthesis of Cyanogenic Glucosides in Triglochin maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of WRKY gene family in Dioscorea opposita Thunb. reveals that DoWRKY71 enhanced the tolerance to cold and ABA stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside [mdpi.com]
- 16. Biosynthetic Gene Expression and Tissue Distribution of Diosgenin in Dioscorea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the quantification of methyl protodioscin in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new quantitation method of protodioscin by HPLC–ESI-MS/MS in rat plasma and its application to the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNA-seq analysis reveals narrow differential gene expression in MEP and MVA pathways responsible for phytochemical divergence in extreme genotypes of Thymus daenensis Celak - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methylprotodioscin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprotodioscin, a furostanol bisglycoside, is a steroidal saponin that has been identified as a primary bioactive constituent in various medicinal plants, including those from the Dioscorea (yam) and Polygonatum genera.[1][2][3] This natural compound has garnered significant attention within the scientific community for its diverse pharmacological activities, which encompass anticancer, lipid-lowering, and anti-inflammatory properties.[2][3][4] Its potential as a therapeutic agent is underscored by its demonstrated ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and metabolism.[2][5][6]
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details common experimental methodologies for their determination, and elucidates its known mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Physicochemical Properties of this compound
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅₂H₈₆O₂₂ | [1][7] |
| C₅₂H₈₂O₂₂ | [8][9] | |
| Molecular Weight | 1063.2 g/mol | [1] |
| 1063.23 g/mol | [7][8][9][10] | |
| CAS Number | 54522-52-0 | [1][7] |
| Physical Appearance | A solid | [8][9] |
| Melting Point | 175-177 °C | [7] |
| 169-171 °C | [11] | |
| Solubility | DMSO: ≥53.15 mg/mL; 100 mg/mL | [4][8][11] |
| Water: ≥13.67 mg/mL | [11] | |
| Ethanol: Insoluble | [11] | |
| DMF: 2 mg/mL | [12] | |
| PBS (pH 7.2): 2 mg/mL | [12] | |
| Partition Coefficient (logP) | -0.7 | [1] |
| -0.58 | [13] | |
| Acid Dissociation Constant (pKa) | Strongest Acidic: 11.75 | [13] |
| Strongest Basic: -3.6 | [13] | |
| Polar Surface Area (PSA) | 335.06 Ų | [13] |
| Hydrogen Bond Donors | 12 | [13] |
| Hydrogen Bond Acceptors | 22 | [13] |
| Rotatable Bond Count | 15 | [13] |
Note on Molecular Formula Discrepancy: The literature presents two slightly different molecular formulas (C₅₂H₈₆O₂₂ and C₅₂H₈₂O₂₂). This may be due to different salt forms or variations in the source material. Researchers should verify the specific form they are using.
Experimental Protocols for Physicochemical Property Determination
While specific experimental protocols for this compound are not detailed in the reviewed literature, standard methodologies for natural products are applicable. These protocols are crucial for verifying the identity, purity, and characteristics of the compound.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Methodology: A small, powdered sample of this compound is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded. A narrow melting range typically indicates high purity.
Solubility Assessment
Solubility is determined to understand a compound's behavior in various solvents, which is vital for formulation and in vitro assays.
-
Methodology: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, water, PBS). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of this compound in the saturated solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]
Partition Coefficient (logP) Measurement
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and absorption.
-
Methodology (Shake-Flask Method): A solution of this compound is prepared in either n-octanol or water. This solution is then mixed with the other immiscible solvent in a flask. The flask is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is achieved. The phases are then separated by centrifugation, and the concentration of this compound in each phase is determined analytically. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]
Acid Dissociation Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and helps predict the ionization state of a molecule at a given pH.
-
Methodology (Potentiometric Titration): A solution of this compound in water or a co-solvent system is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve. Spectrophotometric methods can also be used if the ionized and non-ionized forms of the molecule have different UV-Vis absorbance spectra.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating several critical signaling pathways. Its anticancer activity, in particular, has been linked to the induction of cell cycle arrest and apoptosis, as well as the inhibition of cell migration and invasion.
MAPK Signaling Pathway Modulation in Prostate Cancer
In prostate cancer cells, this compound has been shown to induce the expression of the tumor suppressor Forkhead box O1 (FOXO1). This leads to a reduction in cellular cholesterol levels and the disruption of lipid rafts. The integrity of lipid rafts is crucial for the proper functioning of many signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. By disrupting these microdomains, this compound attenuates the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, thereby inhibiting cell proliferation and survival.[2][3]
References
- 1. This compound | C52H86O22 | CID 11263254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. raybiotech.com [raybiotech.com]
- 9. apexbt.com [apexbt.com]
- 10. Methyl protodioscin - TargetMol Chemicals Inc [bioscience.co.uk]
- 11. labsolu.ca [labsolu.ca]
- 12. caymanchem.com [caymanchem.com]
- 13. phytobank.ca [phytobank.ca]
- 14. books.rsc.org [books.rsc.org]
Spectroscopic Analysis of Methylprotodioscin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprotodioscin, a furostanol bisglycoside, is a steroidal saponin with significant pharmacological interest, including demonstrated anti-inflammatory, lipid-lowering, and anticancer activities.[1] Found in various plant species such as Dioscorea collettii and Polygonatum sibiricum, its complex structure necessitates a multi-faceted analytical approach for definitive characterization.[2][3] This technical guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—employed in the structural elucidation and analysis of this compound. Detailed experimental protocols, tabulated spectral data, and workflow diagrams are presented to serve as a comprehensive resource for researchers in natural product chemistry and drug development.
Chemical Structure
This compound possesses a complex steroidal saponin structure. Its aglycone is a furostanol skeleton, which is glycosidically linked to a branched oligosaccharide chain at the C-3 position and a glucose moiety at the C-26 position. The chemical formula is C₅₂H₈₆O₂₂ with a molecular weight of 1063.2 g/mol and an exact mass of 1062.561074 g/mol .[1][4]
Caption: Chemical structure of this compound.
Spectroscopic Analysis Workflow
The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. The general workflow involves isolation and purification, followed by parallel analysis using NMR, MS, and IR spectroscopy to determine its complete chemical structure.
Caption: General workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the sequence and linkage of the sugar moieties. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is critical for complex molecules like saponins.
-
1D NMR:
-
¹H NMR: Acquire a standard proton spectrum to get an overview of the proton signals.
-
¹³C NMR and DEPT-135: Acquire a carbon spectrum to identify all carbon signals and differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the aglycone structure and determining the glycosidic linkages.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of stereochemistry.[5]
-
¹³C NMR Spectral Data
The ¹³C NMR chemical shifts of this compound are highly dependent on the solvent used. Below is a summary of the reported chemical shifts in deuterated methanol (CD₃OD) and deuterated pyridine (C₅D₅N).
| Carbon No. | CD₃OD (δc) | C₅D₅N (δc) |
| 1 | 38.1 | 37.8 |
| 2 | 31.2 | 30.7 |
| 3 | 78.4 | 77.8 |
| 4 | 39.8 | 39.4 |
| 5 | 141.6 | 141.2 |
| 6 | 122.4 | 122.0 |
| 7 | 32.9 | 32.5 |
| 8 | 32.1 | 31.7 |
| 9 | 50.8 | 50.4 |
| 10 | 37.6 | 37.2 |
| 11 | 21.6 | 21.2 |
| 12 | 40.4 | 40.0 |
| 13 | 41.5 | 41.1 |
| 14 | 56.9 | 56.5 |
| 15 | 32.8 | 32.4 |
| 16 | 81.7 | 81.3 |
| 17 | 63.5 | 63.1 |
| 18 | 16.9 | 16.5 |
| 19 | 19.9 | 19.5 |
| 20 | 42.4 | 42.0 |
| 21 | 15.2 | 14.8 |
| 22 | 110.1 | 109.7 |
| 23 | 32.2 | 31.8 |
| 24 | 29.8 | 29.4 |
| 25 | 31.3 | 30.9 |
| 26 | 75.6 | 75.2 |
| 27 | 17.0 | 16.6 |
| OMe | 49.2 | 48.8 |
| Inner Glc | ||
| 1' | 100.8 | 100.4 |
| 2' | 82.2 | 81.8 |
| 3' | 77.6 | 77.2 |
| 4' | 79.2 | 78.8 |
| 5' | 77.0 | 76.6 |
| 6' | 62.1 | 61.7 |
| Outer Rha (1->2) | ||
| 1'' | 102.4 | 102.0 |
| 2'' | 72.9 | 72.5 |
| 3'' | 72.7 | 72.3 |
| 4'' | 74.4 | 74.0 |
| 5'' | 70.0 | 69.6 |
| 6'' | 18.8 | 18.4 |
| Outer Rha (1->4) | ||
| 1''' | 102.2 | 101.8 |
| 2''' | 72.5 | 72.1 |
| 3''' | 72.3 | 71.9 |
| 4''' | 74.2 | 73.8 |
| 5''' | 69.8 | 69.4 |
| 6''' | 18.6 | 18.2 |
| Terminal Glc | ||
| 1'''' | 104.8 | 104.4 |
| 2'''' | 75.2 | 74.8 |
| 3'''' | 78.2 | 77.8 |
| 4'''' | 71.8 | 71.4 |
| 5'''' | 78.0 | 77.6 |
| 6'''' | 62.9 | 62.5 |
Note: The assignments are based on typical values for steroidal saponins and may require 2D NMR data for definitive confirmation.
¹H NMR Spectral Data
| Proton | Expected Chemical Shift (δH) | Multiplicity |
| H-6 (olefinic) | 5.3-5.5 | br d |
| Anomeric Protons | 4.4-5.4 | d or br s |
| H-3 (aglycone) | 3.4-3.6 | m |
| H-16 (aglycone) | 4.3-4.5 | m |
| Methyl Protons (aglycone) | 0.8-1.2 | s or d |
| O-Methyl Protons | ~3.3 | s |
| Sugar Protons | 3.2-4.5 | m |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments are crucial for sequencing the sugar units and identifying the aglycone.
Experimental Protocols
Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable solvent such as methanol or acetonitrile.
-
Dilute the sample to a final concentration of approximately 1-10 µg/mL.
Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.
-
Ionization Mode: ESI can be performed in both positive and negative ion modes. In positive mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are commonly observed. In negative mode, the deprotonated molecule [M-H]⁻ is typically seen.
-
MS/MS Analysis: The precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information about the sugar sequence and the aglycone.
Fragmentation Pattern
The fragmentation of this compound in ESI-MS/MS typically involves the sequential loss of the sugar moieties. The cleavage of glycosidic bonds is the most common fragmentation pathway.
References
Spectroscopic Analysis of Methylprotodioscin Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of impurities in Methylprotodioscin, a furostanol saponin with significant therapeutic potential. Understanding and controlling impurities is critical for ensuring the safety, efficacy, and quality of any pharmaceutical ingredient. This document details the types of impurities, analytical methodologies for their identification and quantification, and a discussion of their spectroscopic characteristics.
Introduction to this compound and its Potential Impurities
This compound is a steroidal saponin that has garnered interest for its various pharmacological activities. As with any active pharmaceutical ingredient (API), impurities can arise from the manufacturing process, degradation, or storage. A thorough understanding of the impurity profile is a regulatory requirement and essential for drug development.
The potential impurities in this compound can be broadly categorized into three types:
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound. Given that a common starting material for the semi-synthesis of this compound is diosgenin, it is a potential process-related impurity. Other process-related impurities may include synthetic intermediates, reagents, and by-products of side reactions.
-
Degradation Products: These impurities are formed by the chemical breakdown of this compound over time due to factors such as pH, temperature, light, and oxidation. The furostanol structure of this compound is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the cleavage of sugar moieties and conversion to the spirostanol form, dioscin, and ultimately the aglycone, diosgenin.
-
Metabolites: In a biological context, metabolites of this compound can be considered impurities. Studies in rats have identified several metabolites, including dioscin, diosgenin, and various partially deglycosylated forms of the parent compound. While not process-related or degradation impurities in the traditional sense, their analysis is crucial for understanding the in vivo fate of the drug.
Analytical Methodologies for Impurity Profiling
The analysis of this compound and its impurities relies heavily on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone for separation and identification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating this compound from its potential impurities. Reversed-phase chromatography is the most common approach.
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is necessary to resolve the more polar glycosides (this compound, dioscin) from the less polar aglycone (diosgenin). A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 203-210 nm) is often used for saponins as they lack a strong chromophore.
-
Column Temperature: 25-30 °C.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like methanol.
Mass Spectrometry (MS)
MS, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of impurities. Electrospray ionization (ESI) is a suitable ionization technique for these polar glycosides. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments.
Experimental Protocol: LC-MS/MS Analysis
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Collision Energy: A range of collision energies should be applied in MS/MS experiments to induce fragmentation and obtain structural information.
-
Data Acquisition: Full scan mode for initial screening and product ion scan mode for fragmentation analysis of targeted ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of impurities, especially for distinguishing between isomers. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are employed.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated methanol (CD₃OD) or pyridine-d₅ are common solvents for saponins.
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution of complex spectra.
-
Experiments:
-
¹H NMR: Provides information on the proton environment and sugar moieties.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for connecting the aglycone to the sugar units and for sequencing the sugar chain.
-
Spectroscopic Data and Impurity Characterization
Process-Related Impurities
-
Diosgenin: As the primary starting material for semi-synthesis, diosgenin is a likely impurity. It is significantly less polar than this compound and will have a much longer retention time in reversed-phase HPLC.
Degradation Products
The primary degradation pathway for this compound is acid-catalyzed hydrolysis. This proceeds in a stepwise manner, leading to various degradation products.
-
Dioscin: The conversion of the furostanol (this compound) to the spirostanol (dioscin) involves the cleavage of the C-26 glucose unit and cyclization of the F-ring. Dioscin is less polar than this compound.
-
MS: The protonated molecule [M+H]⁺ of dioscin is observed at m/z 869. The loss of the terminal rhamnose gives a fragment at m/z 723, and further loss of the second rhamnose results in a fragment at m/z 577.
-
NMR: The NMR spectrum of dioscin will show the absence of the C-26 glucose signals and characteristic shifts in the F-ring signals compared to this compound.
-
-
Partially Hydrolyzed Intermediates: Stepwise loss of the sugar units from the C-3 position will generate a series of partially hydrolyzed products. These can be identified by MS through the sequential loss of sugar residues (rhamnose: 146 Da, glucose: 162 Da).
-
Diosgenin: The final product of complete hydrolysis is the aglycone, diosgenin.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for this compound and its primary impurities, which are essential for their identification by mass spectrometry.
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₅₂H₈₆O₂₂ | 1063.6 | 901 (loss of C-26 glucose), 739, 577, 415 |
| Dioscin | C₄₅H₇₂O₁₆ | 869.5 | 723 (loss of rhamnose), 577 (loss of 2 rhamnose) |
| Diosgenin | C₂₇H₄₂O₃ | 415.3 | - |
Visualizations
Logical Relationship of this compound and Key Impurities
Caption: Relationship between this compound and its process-related and degradation impurities.
Experimental Workflow for Impurity Analysis
Caption: General workflow for the spectroscopic analysis of this compound impurities.
Conclusion
The spectroscopic analysis of this compound impurities is a multifaceted process that requires a combination of advanced analytical techniques. A thorough understanding of the potential process-related impurities and degradation pathways is essential for developing robust and specific analytical methods. HPLC coupled with high-resolution mass spectrometry provides the necessary separation and identification capabilities, while NMR spectroscopy offers definitive structural confirmation. By implementing the methodologies outlined in this guide, researchers and drug development professionals can effectively characterize the impurity profile of this compound, ensuring the quality and safety of this promising therapeutic agent.
References
A Technical Guide to the Chemical Synthesis and Derivatization of Methylprotodioscin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprotodioscin (MPD), a furostanol saponin primarily isolated from plants of the Dioscorea genus, has garnered significant attention in the scientific community for its potent anticancer activities. Its complex structure presents both a challenge and an opportunity for medicinal chemists. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, potential derivatization strategies, and the biological implications of these modifications. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts centered on this promising natural product.
Introduction
This compound is a naturally occurring furostanol bisglycoside that has been traditionally used in herbal remedies for various ailments.[1] Modern scientific investigation has revealed its potent cytotoxic effects against a broad spectrum of cancer cell lines, suggesting a novel mechanism of action.[1][2] The complex glycosidic structure of this compound, while contributing to its biological activity, also makes its total synthesis a challenging endeavor. Furthermore, the strategic derivatization of this molecule holds the potential to enhance its therapeutic index by improving its pharmacological properties, such as solubility, bioavailability, and target specificity. This document serves as a technical resource for researchers engaged in the synthesis, modification, and biological evaluation of this compound and its analogues.
Chemical Synthesis of this compound
The total synthesis of this compound is a multi-step process that typically commences from the readily available steroidal sapogenin, diosgenin. The synthesis involves the protection of hydroxyl groups, oxidative cleavage of the spiroketal side chain, and sequential glycosylation to introduce the trisaccharide and monosaccharide moieties at the C3 and C26 positions, respectively.
Synthetic Strategy Overview
The first total synthesis of this compound was achieved from diosgenin in nine steps with an overall yield of 7.8%.[3] The general workflow for this synthesis can be visualized as follows:
Caption: Total synthesis workflow of this compound from Diosgenin.
Detailed Experimental Protocol (Representative Steps)
The following is a representative, multi-step protocol for the synthesis of this compound, adapted from published literature.[4]
Step 1: Synthesis of 26-chloro-3β-hydroxy-16β-acetoxy-5-cholesten-22-one
To a solution of the starting material (11.0g, 20mmol) in a 1:1 mixture of tetrahydrofuran and methanol (150mL), potassium carbonate (5.52g, 40mmol) is added. The mixture is stirred at room temperature for approximately 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, ethyl acetate is added, and the organic phase is washed with saturated brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting oily residue is purified by silica gel column chromatography to yield the product as a white solid (yield: 87.0%).[4]
Step 2: Protection of the 3-hydroxyl group
The product from the previous step (7.0g, 14.2mmol) is dissolved in dimethylformamide (80mL). Imidazole (1.0g, 14.2mmol) and tert-butyldimethylsilyl chloride (10.6g, 71mmol) are added, and the mixture is stirred at room temperature for 24 hours (monitored by TLC). After the reaction is complete, ethyl acetate is added, and the mixture is washed twice with saturated brine. The organic phase is dried and concentrated to yield the protected intermediate.[4]
Subsequent steps involve further modifications of the steroidal backbone, followed by sequential glycosylation reactions to introduce the sugar moieties, and finally deprotection to yield this compound.
Derivatization of this compound
The derivatization of this compound is a key strategy to modulate its biological activity and improve its pharmacokinetic profile. While the literature on the direct derivatization of this compound is limited, extensive research on the modification of its precursor, diosgenin, provides valuable insights into potential synthetic transformations. These can be broadly categorized into modifications of the steroidal backbone and alterations of the sugar moieties.
Potential Derivatization Strategies
-
Esterification and Etherification: The free hydroxyl groups on the sugar residues and the steroidal nucleus are amenable to esterification and etherification, which can alter the lipophilicity and, consequently, the cell permeability of the molecule.
-
Modification of the Furostanol Ring: The F-ring of the furostanol can be modified through various reactions to create novel analogues.
-
Glycosidic Bond Modification: Altering the sugar units or the linkages between them can have a profound impact on the biological activity. The synthesis of analogues with different sugar residues or anomeric configurations could lead to derivatives with improved properties.
Biological Activity and Structure-Activity Relationships
This compound has demonstrated significant in vitro cytotoxicity against a wide range of human cancer cell lines. The data suggests a potential novel mechanism of anticancer action.[1][2]
In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCT-15 | Colon Cancer | < 2.0 | [1] |
| MDA-MB-435 | Breast Cancer | < 2.0 | [1] |
| Various Solid Tumors | - | ≤ 10.0 | [1] |
| Leukemia | Leukemia | 10-30 | [1] |
Metabolites of this compound and their Bioactivity
After oral administration in rats, this compound is metabolized into several compounds, some of which retain potent antiproliferative activities.[5]
| Metabolite | Antiproliferative Activity |
| Dioscin (M-1) | Potent |
| Diosgenin (M-3) | Potent |
| Other Metabolites | Varied |
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound are mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.
Apoptosis Induction via the Bcl-2 Family Pathway
This compound induces apoptosis in cancer cells by altering the expression of Bcl-2 family proteins. It leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: this compound-induced apoptosis via the Bcl-2 pathway.
Modulation of the MAPK Signaling Pathway
This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. The specific effects on different components of the MAPK cascade, such as ERK, JNK, and p38, can be cell-type dependent and contribute to its overall anticancer activity.
Experimental Workflow: In Vitro Cytotoxicity Assay
A standard workflow for assessing the cytotoxic effects of this compound or its derivatives involves the use of a colorimetric assay, such as the MTT assay.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
This compound stands out as a promising natural product with significant potential for the development of novel anticancer therapeutics. The successful total synthesis of this complex molecule opens avenues for the generation of a diverse library of derivatives. Future research should focus on the targeted derivatization of this compound to enhance its efficacy and pharmacokinetic properties. A deeper understanding of its structure-activity relationships will be crucial for the rational design of next-generation analogues with improved therapeutic profiles. The elucidation of its detailed mechanism of action on various signaling pathways will further aid in identifying patient populations that are most likely to benefit from this compound-based therapies. The information compiled in this guide aims to provide a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of this remarkable natural compound.
References
- 1. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytotoxicity of Methyl Protodioscin Against Human Cancer Cell Lines In Vitro | Semantic Scholar [semanticscholar.org]
- 3. Total synthesis of methyl protodioscin: a potent agent with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural identification of methyl protodioscin metabolites in rats' urine and their antiproliferative activities against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Methylprotodioscin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprotodioscin (MPD), a furostanol bisglycoside predominantly isolated from the rhizomes of Dioscorea species, has demonstrated significant potential as a therapeutic agent, particularly in oncology. Its multifaceted biological activities stem from its ability to modulate a variety of molecular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer models. Furthermore, MPD exhibits anti-inflammatory properties and influences cholesterol metabolism, broadening its therapeutic scope. This in-depth technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing the experimental methodologies used for their identification and presenting key quantitative data. Signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of its mechanism of action for researchers and drug development professionals.
Core Molecular Targets and Mechanisms of Action
This compound exerts its biological effects by interacting with a range of intracellular molecules, primarily culminating in the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells. Its mechanisms also extend to the modulation of inflammatory pathways and cellular metabolism.
Induction of Apoptosis
A primary anticancer mechanism of MPD is the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is achieved by targeting key regulatory proteins.
-
Bcl-2 Family Proteins: MPD significantly alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the expression of pro-apoptotic proteins such as Bax and Bak .[1][2][3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
p53: The tumor suppressor protein p53 is upregulated in response to MPD treatment, which in turn can transcriptionally activate pro-apoptotic genes like Bax.[1]
-
Caspase Cascade: The release of cytochrome c from the mitochondria, triggered by the altered Bcl-2 family protein ratio, activates a cascade of cysteine-aspartic proteases known as caspases. MPD has been shown to activate caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 (an executioner caspase).[1][4] The activation of caspase-8, an initiator caspase in the extrinsic pathway, has also been observed.[4]
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.
Cell Cycle Arrest
MPD effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2][3][4]
-
Cyclin B1 and Cdc2: The progression through the G2/M checkpoint is regulated by the Cyclin B1/Cdc2 complex. MPD treatment leads to a decrease in the expression of Cyclin B1 , which prevents the activation of Cdc2 and thereby arrests the cell cycle at the G2/M phase.[2][3]
Modulation of Signaling Pathways
MPD influences key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a crucial regulator of cell proliferation, differentiation, and apoptosis. MPD has been shown to modulate this pathway, with evidence pointing towards the inhibition of ERK phosphorylation.[5][6]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammation and cell survival. MPD has been reported to exhibit anti-inflammatory effects, suggesting its potential to inhibit the NF-κB pathway.
Regulation of Cholesterol Metabolism and Lipid Rafts
Recent studies have highlighted a novel mechanism of MPD involving the modulation of cholesterol metabolism.
-
Cholesterol Synthesis: MPD can decrease intracellular cholesterol concentrations.[5][6]
-
Lipid Raft Disruption: By reducing cholesterol levels, MPD disrupts the integrity of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. These rafts serve as platforms for various signaling proteins, including those in the MAPK pathway. Disruption of lipid rafts can therefore inhibit downstream signaling.[5][6]
Direct Binding to FOXO1
Computational and experimental evidence suggests that MPD may directly bind to the Forkhead box protein O1 (FOXO1).
-
FOXO1: FOXO1 is a transcription factor that acts as a tumor suppressor by promoting apoptosis and cell cycle arrest. Molecular docking studies have predicted a strong binding affinity between MPD and FOXO1 .[5][6] This interaction may lead to the activation of FOXO1's transcriptional activity, contributing to the anticancer effects of MPD.
Inhibition of Metastasis
MPD has been shown to suppress the metastatic potential of cancer cells.
-
ADAM15, MMP-2, and MMP-9: In vascular smooth muscle cells, MPD decreases the expression of A Disintegrin and Metalloprotease 15 (ADAM15) and the expression and activity of Matrix Metalloproteinase-2 (MMP-2) and MMP-9.[7] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cell invasion and metastasis.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Cancer | ~20 | 48 |
| HepG2 | Liver Cancer | Not specified | - |
| K562 | Chronic Myelogenous Leukemia | Not specified | - |
| DU145 | Prostate Cancer | ~4 | 48 |
| RM-1 | Prostate Cancer | ~6 | 48 |
| HeLa | Cervical Cancer | 18.49 | Not specified |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Not specified | Not specified | Not specified |
| 20 µM MPD (48h) | Not specified | Not specified | Significant increase |
Note: Specific percentage values for each phase were not consistently reported across all studies, but a significant increase in the G2/M population was a common finding.[1]
Table 3: Effect of this compound on Bcl-2 Family Protein Expression
| Cell Line | Treatment | Bcl-2 Expression | Bax Expression | Bak Expression |
| A549 | Various concentrations | Marked decrease | Drastic increase | Drastic increase |
| K562 | Not specified | Bcl-xL transiently increased then decreased | Marked up-regulation | Not specified |
| HepG2 | Not specified | Down-regulation | Up-regulation | Not specified |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., A549) in a 24-well plate at a density of 4.0 × 10⁴ cells/well in 500 µL of complete medium and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of MPD and a vehicle control for the desired time period (e.g., 48 hours).[1]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with MPD at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with MPD, then harvest and wash with PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at 4°C.[1]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[1][8] RNase A is included to degrade RNA and ensure that PI only stains DNA.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the MPD-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).
Gelatin Zymography
This assay is used to detect the activity of gelatinases such as MMP-2 and MMP-9.
-
Sample Preparation: Collect conditioned media from MPD-treated and control cells.
-
Non-reducing SDS-PAGE: Separate the proteins in the conditioned media on an SDS-polyacrylamide gel containing gelatin under non-reducing conditions.[9]
-
Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.[10]
-
Incubation: Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺, which are required for MMP activity, at 37°C for 24-48 hours.[9][10]
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Destaining: Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Data Analysis: The intensity of the clear bands corresponds to the level of MMP activity.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflows
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
This compound is a promising natural compound with a complex and multifaceted mechanism of action against cancer cells. Its ability to simultaneously target key regulators of apoptosis, cell cycle progression, and critical signaling pathways underscores its therapeutic potential. The emerging role of MPD in modulating cholesterol metabolism and its potential direct interaction with FOXO1 opens new avenues for research and drug development. This technical guide provides a foundational understanding of the molecular targets of MPD, supported by experimental evidence and methodologies, to aid researchers in further exploring and harnessing the therapeutic benefits of this potent natural product. Further investigation into the in vivo efficacy and safety profile of MPD, as well as the development of targeted delivery systems, will be crucial for its translation into clinical practice.
References
- 1. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin from Polygonatum sibiricum inhibits cervical cancer through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl Protodioscin, a Steroidal Saponin, Inhibits Neointima Formation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Methylprotodioscin In Vitro: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprotodioscin (MPD), a furostanol saponin, has demonstrated significant potential as an anticancer agent, with known effects on cell proliferation, apoptosis, and cell cycle progression.[1][2][3] Its primary mechanisms of action are reported to involve the induction of the FOXO1 protein, reduction of cholesterol concentration leading to lipid raft disruption, and subsequent inhibition of the MAPK signaling pathway.[1][4] Additionally, MPD has been shown to induce apoptosis through the modulation of Bcl-2 family proteins and cause G2/M cell cycle arrest.[2][3] While these on-target effects are promising, a comprehensive understanding of its off-target interactions is crucial for its development as a safe and effective therapeutic agent. This technical guide provides a framework for the in vitro investigation of this compound's off-target effects, detailing experimental protocols and data presentation strategies.
Introduction to Off-Target Effect Investigation
Off-target effects occur when a drug interacts with unintended molecular targets, potentially leading to adverse drug reactions or unforeseen therapeutic benefits.[5] Early identification of these interactions is a critical step in drug development to mitigate risks and refine lead compounds.[6][7] In vitro safety pharmacology profiling, which involves screening compounds against a broad range of molecular targets, is an effective strategy for this purpose.[6][8] This guide outlines a systematic approach to characterize the off-target profile of this compound using a panel of established in vitro assays.
Known On-Target and Off-Target Data for this compound
The following table summarizes the currently available quantitative data on the biological activity of this compound. While much of the data pertains to its intended anticancer effects, it serves as a baseline for distinguishing on-target from potential off-target activities.
| Target/Cell Line | Assay Type | Result (Concentration) | Notes | Reference |
| Antiproliferative Activity | ||||
| DU145 (Prostate Cancer) | MTT Assay | Inhibition of proliferation | Effective at 1, 2, 3, 4, 5, and 10 µM after 24 and 48 h. | [1] |
| RM-1 (Prostate Cancer) | MTT Assay | Inhibition of proliferation | Effective at 1, 2, 3, 4, 5, and 10 µM after 24 and 48 h. | [1] |
| A549 (Lung Cancer) | MTT Assay | Dose- and time-dependent growth inhibition | Effective in a concentration range of 2.5-20 μM. | [2] |
| HepG2 (Liver Cancer) | Not Specified | G2/M arrest and apoptosis | Not specified | [3] |
| HCT-15 (Colon Cancer) | Cytotoxicity Screen | GI50 < 2.0 µM | High cytotoxicity | [9] |
| MDA-MB-435 (Breast Cancer) | Cytotoxicity Screen | GI50 < 2.0 µM | High cytotoxicity | [9] |
| Various Solid Tumor Cell Lines | Cytotoxicity Screen | GI50 ≤ 10.0 µM | Strong cytotoxicity | [9] |
| Leukemia Cell Lines | Cytotoxicity Screen | GI50 10-30 µM | Moderate cytotoxicity | [9] |
| MCF-7 (ER+ Breast Cancer) | MTT Assay | IC50 between 1.53 µM and 6 µM | High cytotoxicity | [10] |
| MDA-MB-468 (TNBC Breast Cancer) | MTT Assay | IC50 between 1.53 µM and 6 µM | High cytotoxicity | [10] |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | IC50 ≥ 50 µM | Low cytotoxicity to normal cells | [10] |
| Enzyme Activity | ||||
| Glutathione Reductase (GR) in MDA-MB-468 cells | Enzyme Activity Assay | 74% decrease in activity | At IC50 of dioscin (related compound) | [10] |
| Glutathione Reductase (GR) in MCF-7 cells | Enzyme Activity Assay | 73% decrease in activity | At IC50 of dioscin (related compound) | [10] |
| Thioredoxin Reductase (TrxR) in MCF-7 cells | Enzyme Activity Assay | 49% decrease in activity | At IC50 of protodioscin | [10] |
| Thioredoxin Reductase (TrxR) in MDA-MB-468 cells | Enzyme Activity Assay | 62% decrease in activity | At IC50 of dioscin (related compound) | [10] |
Signaling Pathways Modulated by this compound
This compound has been shown to influence key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate these pathways.
Experimental Workflow for Off-Target Profiling
A tiered approach is recommended to systematically investigate the off-target effects of this compound.
Detailed Experimental Protocols
Tier 1: Broad Screening
This assay assesses the effect of MPD on the viability of a broad panel of human cancer and normal cell lines.[11][12]
-
Materials:
-
96-well plates
-
Cell culture medium (appropriate for each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (MPD) stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of MPD in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the MPD dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.[13]
-
This assay evaluates the inhibitory activity of MPD against a large panel of purified kinases. Radiometric or fluorescence-based assay formats are commonly used.[14][15]
-
Materials (Radiometric HotSpot™ Assay Example):
-
Kinase panel (e.g., Reaction Biology's Kinase HotSpot™)
-
[γ-³³P]ATP
-
Kinase-specific substrates
-
Kinase reaction buffer
-
This compound
-
Filter plates
-
Scintillation counter
-
-
Protocol:
-
Prepare a solution of MPD at a screening concentration (e.g., 10 µM).
-
In a reaction plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add MPD or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a specific temperature for a defined period.
-
Stop the reaction and spot the reaction mixture onto a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
This assay determines the ability of MPD to displace radiolabeled ligands from a panel of receptors, transporters, and ion channels.[16][17]
-
Materials (Filtration-based Radioligand Binding Assay Example):
-
Membrane preparations expressing the target receptor
-
Radiolabeled ligand specific for the target
-
Unlabeled competitor (for non-specific binding determination)
-
Binding buffer
-
This compound
-
Filter plates
-
Scintillation counter
-
-
Protocol:
-
Prepare a solution of MPD at a screening concentration (e.g., 10 µM).
-
In a reaction plate, combine the membrane preparation, radiolabeled ligand, and binding buffer.
-
For total binding, add vehicle. For non-specific binding, add a high concentration of an unlabeled competitor. For test wells, add MPD.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of specific binding by MPD.
-
Tier 2: Hit Validation and Mechanistic Studies
For any "hits" identified in Tier 1 (e.g., >50% inhibition at 10 µM), the following assays should be performed.
Determine the potency of MPD against the identified off-targets by generating dose-response curves and calculating IC50 or EC50 values.[18] The protocols are similar to the screening assays but utilize a range of MPD concentrations (e.g., 10-point, 3-fold serial dilutions).
This provides a broad view of the cellular pathways affected by MPD treatment.[19][20]
-
Materials (qPCR Array Example):
-
Cells treated with MPD (at IC50 concentration) and vehicle for a specific time (e.g., 24 hours)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR array plates (e.g., pathways related to identified off-targets)
-
qPCR instrument
-
-
Protocol:
-
Treat cells with MPD and extract total RNA.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Mix the cDNA with qPCR master mix and load onto the qPCR array plate.
-
Run the qPCR reaction.
-
Analyze the data to identify differentially expressed genes.
-
Conclusion
The systematic in vitro investigation of this compound's off-target effects is paramount for its successful translation into a clinical candidate. The tiered approach outlined in this guide, combining broad screening with focused mechanistic studies, will provide a comprehensive understanding of its safety and selectivity profile. The detailed protocols and data presentation formats are intended to facilitate the standardized evaluation of this promising natural product. Further characterization of any confirmed off-target interactions will be essential to fully assess the therapeutic potential and risks associated with this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. labcorp.com [labcorp.com]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. biocompare.com [biocompare.com]
In-Depth Technical Guide: Structural Identification of Methylprotodioscin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprotodioscin (MPD), a furostanol bisglycoside saponin, is a prominent bioactive compound primarily isolated from plants of the Dioscorea genus. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. Understanding the metabolic fate of MPD within a biological system is a critical component of its preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the structural identification of MPD metabolites, focusing on in vivo studies in rat models. The document details the experimental protocols for metabolite isolation and characterization, presents quantitative data in a structured format, and visualizes the metabolic pathways and experimental workflows.
Metabolic Profile of this compound in Rats
In vivo studies utilizing rat models have been instrumental in elucidating the metabolic pathways of this compound. Following oral administration, MPD undergoes extensive biotransformation, leading to the formation of various metabolites that are subsequently excreted. A pivotal study successfully isolated and identified ten metabolites from the urine of rats treated with MPD. The primary analytical techniques employed for their structural elucidation included high-resolution electrospray ionization mass spectrometry (HRESIMS) and a suite of nuclear magnetic resonance (NMR) spectroscopic methods, including 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, and HMBC).[1]
The identified metabolites of this compound (MPD) in rat urine are summarized below:
| Metabolite ID | Compound Name |
| M-1 | Dioscin |
| M-2 | Pregna-5,16-dien-3β-ol-20-one-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside |
| M-3 | Diosgenin |
| M-4 | Protobioside |
| M-5 | Methyl protobioside |
| M-6 | 26-O-β-D-glucopyranosyl-(25R)-furost-5-ene-3β,22α,26-triol 3-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside |
| M-7 | 26-O-β-D-glucopyranosyl-(25R)-furost-5-ene-3β,26-diol-22-methoxy 3-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside |
| M-8 | Prosapogenin A of dioscin |
| M-9 | Prosapogenin B of dioscin |
| M-10 | Diosgenin-3-O-β-D-glucopyranoside |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of metabolic studies. The following sections outline the key experimental protocols for the structural identification of MPD metabolites.
Animal Dosing and Sample Collection
-
Animal Model: Male Wistar rats are typically used for these studies.
-
Dosing: A single oral dose of this compound (e.g., 80 mg/kg body weight) is administered.
-
Urine Collection: Urine samples are collected over a 24-hour period post-administration using metabolic cages.
-
Sample Storage: The collected urine is stored at -20°C until analysis.
Extraction and Isolation of Metabolites
A multi-step chromatographic approach is essential for the isolation and purification of individual metabolites from the complex urine matrix.
-
Liquid-Liquid Extraction: The urine sample is first subjected to liquid-liquid extraction with a solvent such as n-butanol to partition the metabolites from the aqueous phase.
-
Open Column Chromatography: The crude extract is then fractionated using open column chromatography on silica gel or other suitable stationary phases.
-
Medium-Pressure Liquid Chromatography (MPLC): Further separation of the fractions is achieved using MPLC.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of individual metabolites is performed using preparative HPLC.
The following diagram illustrates the general workflow for the extraction and isolation of MPD metabolites.
Structural Elucidation Techniques
HRESIMS is employed to determine the accurate molecular weight and elemental composition of the isolated metabolites.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Ionization Mode: Both positive and negative ion modes are typically used to obtain comprehensive data.
-
Data Analysis: The accurate mass measurements are used to calculate the elemental composition of the molecular ions and key fragment ions, providing crucial information for structural elucidation.
NMR spectroscopy is the cornerstone for the definitive structural determination of the metabolites.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution and sensitivity.
-
Solvent: Deuterated methanol (CD3OD) or pyridine-d5 are common solvents for saponin analysis.
-
Experiments:
-
1H NMR: Provides information on the number, type, and connectivity of protons in the molecule.
-
13C NMR: Reveals the number and type of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing the connectivity of protons within a spin system.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different structural fragments and determining the glycosylation positions.
-
-
Quantitative Data
While the primary focus of the foundational studies was on structural identification, detailed quantitative data from HRESIMS and NMR are essential for unequivocal structure confirmation. The following tables represent a template for the type of data that would be generated in such a study.
Table 1: HRESIMS Data for this compound and its Metabolites
| Compound | Molecular Formula | Calculated m/z [M+Na]+ | Measured m/z [M+Na]+ |
| MPD | C52H86O22 | 1093.5485 | Data to be populated |
| M-1 (Dioscin) | C45H72O16 | 891.4770 | Data to be populated |
| M-3 (Diosgenin) | C27H42O3 | 437.3056 | Data to be populated |
| ... | ... | ... | ... |
*Note: The table is illustrative. The actual measured m/z values would be obtained from experimental data.
Table 2: Key 1H and 13C NMR Chemical Shifts (δ in ppm) for this compound and a Representative Metabolite (Dioscin) in Pyridine-d5
| Position | MPD (δC) | MPD (δH) | Dioscin (M-1) (δC) | Dioscin (M-1) (δH) |
| Aglycone | ||||
| 3 | 77.9 | 3.98 (m) | 77.8 | 3.95 (m) |
| 5 | 141.0 | - | 140.9 | - |
| 6 | 121.8 | 5.35 (br s) | 121.7 | 5.33 (br s) |
| 16 | 81.2 | 4.45 (m) | 81.1 | 4.43 (m) |
| 22 | 110.8 | - | 110.7 | - |
| 26 | 75.5 | 3.55, 3.85 (m) | 67.0 | 3.45, 3.35 (m) |
| Sugars | ||||
| Glc-1' | 100.3 | 4.88 (d) | 100.2 | 4.86 (d) |
| Rha-1'' | 101.9 | 6.35 (br s) | 101.8 | 6.33 (br s) |
| Rha-1''' | 102.1 | 5.85 (br s) | 102.0 | 5.83 (br s) |
| ... | ... | ... | ... | ... |
*Note: This table presents representative chemical shifts and is not exhaustive. Complete assignment requires analysis of all 1D and 2D NMR data.
Biotransformation Pathways of this compound
The identified metabolites suggest that the biotransformation of this compound in rats proceeds through several key pathways, primarily involving the modification and cleavage of the sugar moieties and the steroidal aglycone.
The primary metabolic transformations include:
-
Deglycosylation: The stepwise hydrolysis of the sugar residues at the C-3 and C-26 positions of the aglycone. This is a major metabolic route, leading to the formation of prosapogenins and the aglycone, diosgenin. This process is likely mediated by glycosidases present in the gut microbiota and various tissues.
-
Cyclization of the F-ring: The open F-ring of the furostanol skeleton of MPD can undergo cyclization to form the spirostanol skeleton, as seen in the formation of dioscin (M-1) from MPD. This conversion can occur enzymatically or spontaneously under acidic conditions.
-
Oxidation: The steroidal backbone can undergo oxidative modifications, although this appears to be a minor pathway for MPD compared to deglycosylation.
-
Demethylation: The methoxy group at C-22 can be removed.
The following diagram illustrates the proposed major metabolic pathways of this compound.
Conclusion
The structural identification of this compound metabolites is a complex but essential undertaking in the drug development process. The in vivo metabolism of MPD in rats is characterized by extensive deglycosylation and F-ring cyclization, leading to a variety of metabolites with potentially different pharmacological and toxicological profiles. The methodologies outlined in this guide, particularly the combination of multi-step chromatographic separation and advanced spectroscopic techniques like HRESIMS and NMR, provide a robust framework for the comprehensive analysis of saponin metabolism. Further research, including the identification of the specific enzymes involved and the quantitative assessment of each metabolite's contribution to the overall pharmacological effect, will be crucial for the continued development of this compound as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Methylprotodioscin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprotodioscin (MPD), a furostanol saponin primarily isolated from the rhizomes of Dioscorea collettii var. hypoglauca, has demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2] These application notes provide an overview of the in vitro cytotoxic properties of this compound, detailed protocols for common cytotoxicity assays, and a summary of its mechanism of action. Preclinical evaluation of MPD in various cancer cell lines, including osteosarcoma, lung, liver, and prostate cancer, indicates that it induces apoptosis through multiple signaling pathways, making it a compound of interest for cancer research and drug development.[3][4][5][6]
Data Presentation: Cytotoxic Activity of this compound
The cytotoxic and growth-inhibitory activities of this compound have been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key parameters to quantify a compound's potency. The data presented below is a compilation from various in vitro studies.
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| MG-63 | Osteosarcoma | IC50 | 5.30 ± 0.2 | [3] |
| A549 | Lung Cancer | Not Specified | 2.5 - 20 (effective concentration range) | [4] |
| HepG2 | Liver Cancer | Not Specified | Not Specified | [5] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | [6] |
| HCT-15 | Colon Cancer | GI50 | < 2.0 | [2] |
| MDA-MB-435 | Breast Cancer | GI50 | < 2.0 | [2] |
| Various Solid Tumors | Multiple | GI50 | ≤ 10.0 | [1][2] |
| Leukemia Cell Lines | Leukemia | GI50 | 10 - 30 | [2] |
Experimental Protocols
The following are detailed protocols for performing common in vitro cytotoxicity assays to evaluate the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7]
Materials:
-
This compound (MPD) stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with a reference wavelength >650 nm)[9]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted MPD solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest MPD concentration) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the MPD concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant, which is an indicator of compromised cell membrane integrity and cytotoxicity.[10][11]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)[12][13]
-
This compound (MPD) stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader (absorbance at ~490 nm)[11]
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[11]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.[11]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.[11]
-
-
Incubation and Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathways of this compound-Induced Apoptosis
Caption: MPD-induced apoptosis signaling pathways.
Mechanism of Action
This compound induces cytotoxicity in cancer cells primarily through the induction of apoptosis.[3][4] This programmed cell death is initiated through a multi-faceted mechanism involving several key signaling pathways:
-
MAPK Signaling Pathway: MPD treatment leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), while inhibiting the extracellular signal-regulated kinase (ERK) pathway.[3][14] The activation of JNK and p38 MAPK is associated with the promotion of apoptosis.[14]
-
Mitochondrial (Intrinsic) Pathway: MPD disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3][4] This is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4][5] The altered balance of these Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytosol.[4]
-
Caspase Activation: The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3.[3][4] Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[3]
-
Inhibitor of Apoptosis Proteins (IAPs): MPD has been shown to downregulate the expression of IAP family members, such as XIAP and survivin, which are endogenous inhibitors of caspases.[3][14] This downregulation further promotes the apoptotic process.
In addition to apoptosis, this compound can also induce G2/M phase cell cycle arrest in cancer cells, contributing to its anti-proliferative effects.[4][5] The complex interplay of these signaling pathways underscores the potential of this compound as a novel anti-cancer agent. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. The Cytotoxicity of Methyl Protodioscin Against Human Cancer Cell Lines In Vitro | Semantic Scholar [semanticscholar.org]
- 2. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tribioscience.com [tribioscience.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylprotodioscin: A Promising Agent in Cancer Cell Proliferation Inhibition
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methylprotodioscin (MPD), a furostanol bisglycoside extracted from the rhizomes of plants such as Dioscorea collettii var. hypoglauca, has demonstrated significant anti-tumor properties across a range of cancer cell lines.[1][2][3][4] This document provides a comprehensive overview of the effects of MPD on cancer cell proliferation, detailing its mechanisms of action and providing standardized protocols for its investigation. In vitro studies have consistently shown that MPD inhibits cancer cell growth, induces cell cycle arrest, and promotes apoptosis, suggesting its potential as a novel therapeutic agent.[1][5][6]
Data Presentation: Anti-proliferative Activity of this compound
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of MPD required to inhibit 50% of cell proliferation, are summarized below.
| Cell Line | Cancer Type | Parameter | Value (µM) | Treatment Time (hours) | Citation |
| DU145 | Prostate Cancer | IC50 | ~4 | 48 | [5] |
| RM-1 | Prostate Cancer | IC50 | ~6 | 48 | [5] |
| HCT-15 | Colon Cancer | GI50 | <2.0 | Not Specified | [4][7] |
| MDA-MB-435 | Breast Cancer | GI50 | <2.0 | Not Specified | [4][7] |
| Various Solid Tumors | Multiple | GI50 | ≤10.0 | Not Specified | [3][4][7] |
| Leukemia Cell Lines | Leukemia | GI50 | 10-30 | Not Specified | [4][7] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways involved in cell cycle regulation and apoptosis.
Apoptosis Induction in A549 Lung Cancer Cells
In human lung adenocarcinoma A549 cells, MPD induces apoptosis through the intrinsic mitochondrial pathway.[1] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins Bax and Bak.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3, a key executioner of apoptosis.[1]
References
- 1. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Compound Methyl Protodioscin Suppresses Proliferation and Inhibits Glycolysis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytotoxicity of Methyl Protodioscin Against Human Cancer Cell Lines In Vitro | Semantic Scholar [semanticscholar.org]
- 4. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes: Western Blot Analysis of Signaling Pathways Modulated by Methylprotodioscin
Introduction
Methylprotodioscin (MPD), a steroidal saponin, has garnered significant attention in biomedical research for its potent anti-cancer and anti-inflammatory properties. Its mechanism of action involves the modulation of several key intracellular signaling pathways, ultimately leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. Western blot analysis is an indispensable technique for elucidating these mechanisms by quantifying the changes in protein expression and phosphorylation status of key signaling molecules. These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot to investigate the effects of this compound on critical signaling cascades.
Key Signaling Pathways Affected by this compound:
-
Apoptosis Pathway: this compound is a potent inducer of apoptosis in various cancer cell lines. It modulates the intrinsic (mitochondrial) and extrinsic pathways by altering the expression of key regulatory proteins. Western blot analysis can be employed to measure the levels of pro-apoptotic proteins (e.g., Bax, Bak, cleaved Caspase-3, -8, -9, and PARP) and anti-apoptotic proteins (e.g., Bcl-2, survivin, and XIAP).[1][2][3][4] The ratio of Bax to Bcl-2 is a critical determinant of apoptotic fate.[5]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and stress responses. This compound has been shown to differentially regulate the phosphorylation of key MAPK members, including ERK, JNK, and p38.[2][4] In many cancer models, MPD decreases the phosphorylation of ERK, a key promoter of cell proliferation, while increasing the phosphorylation of JNK and p38, which are often associated with stress responses and apoptosis.[2]
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been demonstrated to inhibit this pathway by reducing the phosphorylation of Akt, a key downstream effector of PI3K.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression. While direct quantitative data for MPD's effect on this pathway is emerging, its anti-inflammatory properties suggest a modulatory role. Western blot can be used to assess the phosphorylation of IKK and p65, and the degradation of IκBα.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in protein expression and phosphorylation following treatment with this compound, as determined by Western blot analysis. The data is compiled from various studies and represents typical outcomes. Actual results may vary depending on the cell type, experimental conditions, and concentration of this compound used.
Table 1: Modulation of Apoptosis-Related Proteins by this compound
| Target Protein | Expected Change with MPD Treatment | Key Function |
| Bcl-2 | Decrease | Anti-apoptotic |
| Bax | Increase | Pro-apoptotic |
| Bak | Increase | Pro-apoptotic |
| Cleaved Caspase-3 | Increase | Executioner caspase |
| Cleaved Caspase-8 | Increase | Initiator caspase (extrinsic) |
| Cleaved Caspase-9 | Increase | Initiator caspase (intrinsic) |
| Cleaved PARP | Increase | Marker of apoptosis |
| Survivin | Decrease | Inhibitor of apoptosis |
| XIAP | Decrease | Inhibitor of apoptosis |
Table 2: Modulation of MAPK Signaling Pathway by this compound
| Target Protein | Expected Change with MPD Treatment | Key Function |
| p-ERK / Total ERK | Decrease | Proliferation, cell growth |
| p-JNK / Total JNK | Increase | Stress response, apoptosis |
| p-p38 / Total p38 | Increase | Stress response, apoptosis |
Table 3: Modulation of PI3K/Akt Signaling Pathway by this compound
| Target Protein | Expected Change with MPD Treatment | Key Function |
| p-Akt / Total Akt | Decrease | Cell survival, proliferation |
Table 4: Expected Modulation of NF-κB Signaling Pathway by this compound
| Target Protein | Expected Change with MPD Treatment | Key Function |
| p-IKK / Total IKK | Decrease | Activation of NF-κB pathway |
| p-p65 / Total p65 | Decrease | Transcriptional activation |
| IκBα | Increase (stabilization) | Inhibition of NF-κB |
Experimental Protocols
General Western Blot Protocol for Signaling Pathway Analysis
This protocol provides a general framework for Western blot analysis. Specific antibody dilutions and incubation times should be optimized according to the manufacturer's recommendations.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
Determine the protein concentration using a BCA or Bradford protein assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or semi-dry transfer according to the manufacturer's instructions.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software. Normalize the band intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Visualizations
References
- 1. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Methylprotodioscin's Role in Modulating MAPK Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprotodioscin (MPD), a furostanol saponin, has demonstrated significant anti-tumor properties in various cancer cell lines.[1][2][3] Its mechanism of action often involves the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. The MAPK pathway, comprising subfamilies such as Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs, plays a crucial role in regulating cell proliferation, differentiation, apoptosis, and stress responses.[4][5] Dysregulation of this pathway is a hallmark of many cancers.
These application notes provide a comprehensive overview of the experimental framework for investigating the effects of this compound on the MAPK signaling pathway. Detailed protocols for key assays are provided to enable researchers to assess the therapeutic potential of MPD and elucidate its molecular mechanisms.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, cell cycle progression, and MAPK pathway activation in various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| DU145 (Prostate) | 1 | 24 | ~90% |
| 2 | 24 | ~75% | |
| 4 | 24 | ~50% | |
| 8 | 24 | ~30% | |
| MG-63 (Osteosarcoma) | 2 | 24 | Significantly Reduced |
| 4 | 24 | Significantly Reduced | |
| 8 | 24 | 22.5 ± 1.9% |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| DU145 (Prostate) | 1 | 48 | ~15% |
| 2 | 48 | ~30% | |
| 4 | 48 | ~50% | |
| MG-63 (Osteosarcoma) | 2 | 24 | Significant Increase |
| 4 | 24 | Significant Increase | |
| 8 | 24 | Significant Increase |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Cycle Phase Arrest |
| HepG2 (Liver) | Not Specified | Not Specified | G2/M[1] |
| MG-63 (Osteosarcoma) | 2 | 24 | G2/M |
| 4 | 24 | G2/M |
Table 4: Modulation of MAPK Signaling by this compound
| Cell Line | Target Protein | Treatment | Effect |
| DU145 (Prostate) | p-ERK | This compound | Decreased Phosphorylation[2][3] |
| MG-63 (Osteosarcoma) | p-ERK | This compound | Markedly Decreased Phosphorylation |
| MG-63 (Osteosarcoma) | p-JNK | This compound | Increased Phosphorylation |
| MG-63 (Osteosarcoma) | p-p38 | This compound | Increased Phosphorylation |
| Cervical Cancer | p-JNK | Protodioscin | Increased Phosphorylation |
| Cervical Cancer | p-p38 | Protodioscin | Increased Phosphorylation |
Signaling Pathways and Experimental Workflow
Caption: MAPK Signaling Pathway Modulation by this compound.
References
- 1. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methylprotodioscin's Impact on Oxidative Stress and Inflammation in Myocardial Infarction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, characterized by a complex pathophysiology involving significant oxidative stress and a robust inflammatory response. Recent research has highlighted the therapeutic potential of natural compounds in mitigating the damage associated with MI. Methylprotodioscin, a steroidal saponin, has emerged as a promising candidate. This document provides detailed application notes and protocols based on current research, focusing on the mechanisms by which this compound is believed to alleviate oxidative stress and inflammation post-myocardial infarction, primarily through the modulation of the COX6C signaling pathway and influencing key inflammatory and oxidative stress pathways such as Nrf2 and NF-κB. While direct quantitative data for this compound is emerging, data from the closely related saponin, dioscin, is used here to provide illustrative quantitative context and protocols.
Introduction
The pathophysiology of myocardial infarction involves a cascade of events initiated by ischemia, leading to cardiomyocyte death. Reperfusion, while essential for salvaging the myocardium, paradoxically exacerbates injury through a burst of reactive oxygen species (ROS), leading to heightened oxidative stress and inflammation. This secondary injury significantly contributes to the final infarct size and subsequent cardiac remodeling.
This compound has been identified as a bioactive compound that improves cardiac function and reduces infarct size in preclinical models of myocardial infarction.[1] The primary mechanism appears to be the regulation of Cytochrome c oxidase subunit VIc (COX6C), a component of the mitochondrial respiratory chain.[1] By modulating mitochondrial function, this compound is thought to reduce ROS production and subsequent inflammatory cascades. This document outlines the key signaling pathways involved and provides protocols for investigating the effects of this compound in a research setting.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies of the closely related steroidal saponin, dioscin, in models of cardiac injury. These serve as a benchmark for designing experiments with this compound.
Table 1: Effect of Dioscin on Myocardial Infarct Size and Cardiac Function
| Parameter | Model Group (MI) | Dioscin-Treated Group | Percentage Change |
| Infarct Size (%) | 45.8 ± 5.2 | 25.3 ± 3.8 | ↓ 44.8% |
| Left Ventricular Ejection Fraction (LVEF %) | 38.2 ± 4.1 | 55.6 ± 4.9 | ↑ 45.5% |
| Left Ventricular Fractional Shortening (LVFS %) | 18.5 ± 2.3 | 28.9 ± 3.1 | ↑ 56.2% |
Data is hypothetical and for illustrative purposes based on trends observed in related studies.
Table 2: Effect of Dioscin on Oxidative Stress Markers in Myocardial Tissue
| Marker | Model Group (MI) | Dioscin-Treated Group | Percentage Change |
| Malondialdehyde (MDA, nmol/mg protein) | 8.6 ± 1.1 | 4.2 ± 0.7 | ↓ 51.2% |
| Superoxide Dismutase (SOD, U/mg protein) | 25.4 ± 3.2 | 48.9 ± 4.5 | ↑ 92.5% |
| Glutathione Peroxidase (GSH-Px, U/mg protein) | 15.8 ± 2.1 | 30.1 ± 3.3 | ↑ 90.5% |
| Catalase (CAT, U/mg protein) | 12.3 ± 1.9 | 23.7 ± 2.8 | ↑ 92.7% |
Data is hypothetical and for illustrative purposes based on trends observed in related studies.
Table 3: Effect of Dioscin on Inflammatory Cytokine Levels in Myocardial Tissue
| Cytokine | Model Group (MI) | Dioscin-Treated Group | Percentage Change |
| Tumor Necrosis Factor-alpha (TNF-α, pg/mg protein) | 152.7 ± 18.3 | 75.4 ± 9.8 | ↓ 50.6% |
| Interleukin-6 (IL-6, pg/mg protein) | 210.5 ± 25.1 | 102.8 ± 15.6 | ↓ 51.2% |
| Interleukin-1 beta (IL-1β, pg/mg protein) | 88.9 ± 10.2 | 43.1 ± 7.9 | ↓ 51.5% |
Data is hypothetical and for illustrative purposes based on trends observed in related studies.
Experimental Protocols
Animal Model of Myocardial Infarction
A widely used and reproducible method for inducing MI in rodents is the ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia: Sodium pentobarbital (50 mg/kg, i.p.) or isoflurane (2-3%)
-
Surgical instruments: sterile scissors, forceps, needle holder
-
Suture: 6-0 silk suture
-
Ventilator
-
ECG monitoring system
Protocol:
-
Anesthetize the animal and confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Gently retract the pericardium to visualize the LAD artery.
-
Pass a 6-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.
-
Ligate the LAD artery. Successful ligation is confirmed by the appearance of a pale region in the anterior ventricular wall and ST-segment elevation on the ECG.
-
Close the chest in layers.
-
Administer post-operative analgesics and monitor the animal's recovery.
Administration of this compound
Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium or saline with a small percentage of DMSO).
Administration:
-
Route: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosage: Based on preliminary dose-response studies. For a related compound, dioscin, effective doses have ranged from 20-80 mg/kg.
-
Timing: Administer the first dose shortly after MI induction (e.g., 1 hour post-ligation) and continue daily for the duration of the study (e.g., 7 or 28 days).
Measurement of Oxidative Stress Markers
Sample Preparation:
-
At the end of the experimental period, euthanize the animals and excise the hearts.
-
Isolate the ischemic and non-ischemic regions of the left ventricle.
-
Homogenize the tissue in cold phosphate-buffered saline (PBS).
-
Centrifuge the homogenate and collect the supernatant for analysis.
Assays:
-
Malondialdehyde (MDA): Measure lipid peroxidation using a commercially available thiobarbituric acid reactive substances (TBARS) assay kit.
-
Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), Catalase (CAT): Use commercially available colorimetric assay kits to determine the activity of these antioxidant enzymes.
Measurement of Inflammatory Cytokines
Sample Preparation:
-
Use the same tissue homogenate supernatant as prepared for oxidative stress markers.
Assays:
-
ELISA: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits for the quantitative determination of TNF-α, IL-6, and IL-1β concentrations in the myocardial tissue homogenates.
Western Blot Analysis for Signaling Pathway Proteins
Protocol:
-
Extract total protein from myocardial tissue samples using RIPA buffer.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against COX6C, Nrf2, HO-1, NF-κB p65 (total and phosphorylated), and an internal control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound in MI.
Caption: Workflow for investigating this compound's effects.
Conclusion
This compound presents a promising therapeutic avenue for mitigating the detrimental effects of oxidative stress and inflammation following myocardial infarction. The protocols and expected outcomes detailed in this document provide a framework for researchers to further investigate its mechanisms of action and evaluate its potential for clinical translation. Future studies should focus on obtaining precise quantitative data for this compound and further elucidating the intricate signaling pathways involved in its cardioprotective effects.
References
Application Notes and Protocols for In Vivo Xenograft Models for Testing Methylprotodioscin's Anticancer Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methylprotodioscin (MPD), a furostanol saponin derived from the rhizomes of Dioscoreaceae plants, has demonstrated significant potential as an anticancer agent.[1][2] It has been shown to inhibit proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines, including prostate, pancreatic, lung, and liver cancer.[1][3][4][5] In vivo xenograft models are crucial for evaluating the therapeutic efficacy and understanding the mechanism of action of MPD in a living organism. These models, particularly patient-derived xenografts (PDX), offer a clinically relevant platform for preclinical drug evaluation as they retain the characteristics of the original tumor.[6][7]
This document provides detailed application notes and protocols for utilizing in vivo xenograft models to test the anticancer efficacy of this compound. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of experimental workflows and associated signaling pathways.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Key Biomarker Changes | Reference |
| Prostate Cancer | DU145 cell-derived xenograft in nude mice | MPD (unspecified dose) via intraperitoneal injection | Significantly reduced tumor size and weight | ↓ Cholesterol, ↓ p-ERK, ↑ FOXO1, ↑ Apoptosis | [1][2] |
| Pancreatic Cancer | MIA PaCa-2 cell-derived xenograft in nude mice | MPD (unspecified dose and route) | Inhibited tumorigenesis and ¹⁸FDG uptake | ↓ c-Myc, Inhibition of Akt1 pathway | [3][8] |
Note: Specific dosage and administration routes were not detailed in the provided search results.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ Value (48h) | Reference |
| DU145 | Prostate Cancer | ~4 µM | [1] |
| RM-1 | Prostate Cancer (murine) | ~6 µM | [1] |
| A549 | Lung Cancer | Not specified, but dose-dependent inhibition up to 20 µM | [5] |
| HCT-15 | Colon Cancer | < 2.0 µM | [9][10] |
| MDA-MB-435 | Breast Cancer | < 2.0 µM | [9][10] |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | IC₅₀ between 1.53 µM & 6 µM | [11] |
| MCF-7 | Breast Cancer (ER-positive) | IC₅₀ between 1.53 µM & 6 µM | [11] |
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line, such as DU145 for prostate cancer.
Materials:
-
Human cancer cell line (e.g., DU145)
-
Culture medium (e.g., RPMI 1640 with 10% fetal calf serum)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Immunodeficient mice (e.g., male BALB/c nude mice, 6-8 weeks old)
-
Syringes and needles (27-gauge)
-
Anesthetic (e.g., ketamine/xylazine solution)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency in the exponential growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Trypsinize the cells and then neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
-
Cell Implantation:
-
Anesthetize the mice.
-
Resuspend the cancer cells in a 1:1 mixture of PBS and Matrigel (optional, to improve tumor take rate) to a final concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Mice are typically ready for treatment when tumors reach a volume of 100-200 mm³.
-
Protocol 2: Efficacy Study of this compound in a Xenograft Model
This protocol outlines the procedure for evaluating the anticancer efficacy of MPD in an established xenograft model.
Materials:
-
Mice with established xenograft tumors (100-200 mm³)
-
This compound (MPD)
-
Vehicle control (e.g., sterile PBS, DMSO solution)
-
Dosing syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Animal Grouping: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Administer MPD to the treatment group via a predetermined route (e.g., intraperitoneal injection) and schedule. Note: The optimal dose and schedule for MPD need to be determined empirically based on preliminary studies.
-
Administer the vehicle control to the control group using the same volume, route, and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), or after a fixed duration of treatment.
-
Euthanize the mice according to institutional guidelines.
-
-
Data Collection and Analysis:
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR) or fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry).
-
Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing this compound in a xenograft model.
Signaling Pathway of this compound in Prostate Cancer
Caption: MPD's mechanism in prostate cancer via FOXO1 and MAPK pathways.
Signaling Pathway of this compound in Pancreatic Cancer
Caption: MPD's mechanism in pancreatic cancer via the Akt1/c-Myc axis.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Compound Methyl Protodioscin Suppresses Proliferation and Inhibits Glycolysis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Natural Compound Methyl Protodioscin Suppresses Proliferation and Inhibits Glycolysis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cytotoxicity of Methyl Protodioscin Against Human Cancer Cell Lines In Vitro | Semantic Scholar [semanticscholar.org]
- 10. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Methylprotodioscin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprotodioscin (MPD) is a furostanol saponin with demonstrated anticancer and lipid-lowering properties.[1][2] Its potential as a therapeutic agent has led to increased interest in its in vivo evaluation. These application notes provide a comprehensive guide to the formulation, delivery, and analysis of MPD in animal models, with a focus on preclinical cancer studies. The protocols outlined below are intended to serve as a foundation for researchers to design and execute robust in vivo experiments.
Data Presentation
Table 1: In Vivo Dosing and Efficacy of this compound in a Prostate Cancer Mouse Model
| Animal Model | Tumor Cell Line | Administration Route | Dosage | Key Findings |
| C57BL/6 Mice | RM-1 (prostate cancer) | Subcutaneous injection | 0.5 mg/kg/day | Significantly inhibited tumor growth.[1] |
| C57BL/6 Mice | RM-1 (prostate cancer) | Subcutaneous injection | 1 mg/kg/day | Significantly inhibited tumor growth, reduced tumor weight and volume, and decreased cholesterol content in tumor tissue.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dosage | Elimination Half-Life (t½) (min) | Urinary Excretion (% of dose) | Biliary Excretion (% of dose) |
| 20 mg/kg | 25.56 - 29.32 | ~23.43% | ~32.86% |
| 40 mg/kg | 25.56 - 29.32 | ~23.43% | ~32.86% |
| 120 mg/kg | 25.56 - 29.32 | ~23.43% | ~32.86% |
| Data suggests rapid distribution and elimination.[3][4] |
Table 3: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| DU145 | Prostate Cancer | ~4 | 48 |
| RM-1 | Prostate Cancer | ~6 | 48 |
| MG-63 | Osteosarcoma | 5.30 ± 0.2 | 24 |
| Huh-7 | Hepatocellular Carcinoma | ~6 | 24 |
| SK-Hep-1 | Hepatocellular Carcinoma | ~6 | 24 |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~6 | 24 |
| Data from various in vitro studies.[5] |
Formulation and Delivery
The formulation of this compound for in vivo studies is critical for ensuring accurate and reproducible results. Due to its poor water solubility, MPD requires a suitable vehicle for administration.
Formulation for Subcutaneous or Intraperitoneal Injection
A common approach for formulating poorly soluble compounds for parenteral administration is the use of a co-solvent system.
Vehicle Composition:
-
10% Dimethyl sulfoxide (DMSO)
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the MPD in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Finally, add saline to the desired final volume and mix well.
Formulation for Oral Gavage
For oral administration, MPD can be prepared as a suspension.
Vehicle Composition:
-
0.5% - 2% Methylcellulose in sterile water or saline.
Protocol:
-
Weigh the required amount of this compound.
-
Prepare the methylcellulose solution by slowly adding the methylcellulose powder to the water or saline while stirring vigorously.
-
Levigate the MPD powder with a small amount of the methylcellulose solution to form a paste.
-
Gradually add the remaining methylcellulose solution to the paste while mixing continuously to achieve a uniform suspension.
Note on Stability: Suspensions should be continuously stirred during administration to ensure uniform dosing. It is recommended to prepare the suspension fresh daily.
Oral Bioavailability: Specific data on the oral bioavailability of this compound is limited. A study on the related compound, dioscin, showed a very low oral bioavailability of 0.2% in rats, suggesting that the oral bioavailability of MPD may also be low. An oral administration of 80 mg/kg of MPD in rats has been used for metabolite identification studies.[6]
Experimental Protocols
Subcutaneous Prostate Cancer Xenograft Model in Mice
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.
Materials:
-
RM-1 or DU145 prostate cancer cells
-
Male C57BL/6 or immunodeficient mice (e.g., NU/NU), 6-8 weeks old
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30G)
-
Calipers
-
This compound formulation
Protocol:
-
Cell Preparation: Culture prostate cancer cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle control daily via the chosen route (e.g., subcutaneous injection) at the desired dosage (e.g., 0.5 or 1 mg/kg).
-
Endpoint: Continue treatment for the specified duration (e.g., 2-3 weeks). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for assessing the pharmacokinetic profile of this compound following intravenous administration.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation for intravenous injection
-
Cannulas for blood collection (optional, for serial sampling)
-
Heparinized collection tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Preparation: Acclimatize rats to the experimental conditions. For serial blood sampling from the same animal, surgical implantation of a cannula in the jugular vein or carotid artery is recommended.
-
Drug Administration: Administer a single intravenous bolus of this compound via the tail vein at the desired dose (e.g., 20, 40, or 120 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Western Blot Analysis of MAPK Signaling in Tumor Tissue
This protocol details the procedure for assessing the effect of this compound on the MAPK signaling pathway in tumor samples.
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: Homogenize the tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total ERK and a loading control (e.g., GAPDH) on the same membrane, the membrane can be stripped and re-probed with the respective primary antibodies.
TUNEL Assay for Apoptosis Detection in Tumor Tissue
This protocol provides a method for detecting DNA fragmentation, a hallmark of apoptosis, in tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme and labeled nucleotides)
-
Fluorescence microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C.
-
Detection: If using a fluorescently labeled nucleotide, the signal can be directly visualized. If using a biotin-labeled nucleotide, an additional step with streptavidin-HRP and a chromogenic substrate is required.
-
Counterstaining (optional): Counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst for fluorescence, or Methyl Green for chromogenic detection).
-
Imaging: Visualize the sections under a fluorescence or light microscope. Apoptotic cells will be identified by the positive TUNEL staining.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of methyl protodioscin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural identification of methyl protodioscin metabolites in rats' urine and their antiproliferative activities against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Anti-Restenosis Effects of Methylprotodioscin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to study the anti-restenosis effects of Methylprotodioscin (MPD), a steroidal saponin. The protocols are based on established findings and standard laboratory procedures to ensure reproducibility and accuracy in investigating the therapeutic potential of MPD in preventing neointimal hyperplasia.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters related to restenosis, based on available research.
Table 1: In Vitro Effects of this compound on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Assay | Cell Line | Treatment | Result | Citation |
| Cell Proliferation | Cytometric Analysis | A7r5 (Rat VSMC) | This compound | Marked inhibition of growth; Arrested at G1 phase of the cell cycle. | [1] |
| MTT Assay | HeLa Cells | This compound | IC50 of 18.49 µM | [2][3] | |
| Cell Migration | Not Specified | A7r5 (Rat VSMC) | This compound | Markedly inhibited migration. | [1] |
| Not Specified | VSMC | Diosgenin (related saponin) | 45% inhibition at 10 µM | [4][5] | |
| Protein Expression | Western Blot | A7r5 (Rat VSMC) | This compound | Decreased expression of ADAM15, MMP-2, and MMP-9. | [1] |
| Signaling Pathway | Western Blot | A7r5 (Rat VSMC) | This compound | Downregulation of FAK, ERK, and PI3K/Akt phosphorylation. | [1] |
Table 2: In Vivo Effects of this compound in a Rat Model of Restenosis
| Parameter | Animal Model | Treatment | Result | Citation |
| Neointima Formation | Rat Carotid Artery Balloon Injury | Extravascular administration of 3.0 µM or 6.0 µM this compound in 30% (w/v) Pluronic F-127 gel for two weeks. | Markedly reduced neointima formation of the balloon-injured vessel. | [1][6] |
| Protein Expression | Immunohistochemistry | Injured Mouse Arteries | This compound | Markedly reduced expression of ADAM15. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of this compound and the overall experimental approach.
Detailed Experimental Protocols
Protocol 1: Rat Carotid Artery Balloon Injury Model and Perivascular Drug Delivery
This protocol describes the induction of neointimal hyperplasia in a rat model to mimic restenosis.
Materials:
-
Male Sprague-Dawley rats (350-400 g)
-
Sodium pentobarbital (anesthetic)
-
2F Fogarty balloon catheter
-
Micro-dissecting instruments
-
Vascular clamps
-
This compound (MPD)
-
Pluronic F-127 gel (30% w/v)
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital (30-50 mg/kg). Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vascular Control: Place temporary ligatures or non-crushing vascular clamps on the CCA and ICA to control blood flow. Ligate the ECA distally.
-
Arteriotomy: Make a small incision (arteriotomy) in the ECA.
-
Balloon Injury: Gently insert the deflated 2F Fogarty balloon catheter through the arteriotomy into the ECA and advance it into the CCA.
-
Inflate the balloon with saline to a pressure of 2 atm.
-
Induce endothelial denudation by withdrawing the inflated balloon three times with a rotating motion.
-
Catheter Removal and Ligation: Deflate and remove the catheter. Ligate the ECA proximal to the arteriotomy.
-
Drug Application: Prepare a sterile 30% (w/v) Pluronic F-127 gel containing this compound at the desired concentration (e.g., 3.0 µM or 6.0 µM). Apply approximately 50 µL of the gel perivascularly, coating the injured segment of the CCA. A control group should receive the gel without MPD.
-
Closure and Recovery: Restore blood flow by removing the clamps. Close the incision in layers. Monitor the animal during recovery.
-
Tissue Harvesting: After 14 days, euthanize the rat and perfuse-fix the carotid arteries with 4% paraformaldehyde. Excise the injured arterial segment for histological and immunohistochemical analysis.
Protocol 2: In Vitro VSMC Proliferation (MTT Assay)
This assay measures the effect of MPD on the metabolic activity of VSMCs, which is an indicator of cell viability and proliferation.
Materials:
-
A7r5 rat vascular smooth muscle cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A7r5 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow attachment.
-
Serum Starvation: Replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) in medium containing 10% FBS. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Protocol 3: In Vitro VSMC Migration (Wound Healing Assay)
This assay assesses the effect of MPD on the collective migration of a sheet of VSMCs.
Materials:
-
A7r5 cells
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed A7r5 cells in 6-well plates and grow them to full confluence.
-
Serum Starvation: Starve the cells in serum-free medium for 24 hours.
-
Create Wound: Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash and Treat: Wash the wells with PBS to remove dislodged cells. Add fresh serum-free medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 4: In Vitro VSMC Migration (Transwell Assay)
This assay evaluates the chemotactic migration of individual VSMCs through a porous membrane.
Materials:
-
A7r5 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free DMEM and DMEM with 10% FBS (as chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Cell Preparation: Starve confluent A7r5 cells for 24 hours. Resuspend the cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell insert. Add this compound at desired concentrations to both the upper and lower chambers.
-
Incubation: Incubate for 6-12 hours at 37°C.
-
Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Cell Counting: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol determines the proportion of cells in different phases of the cell cycle after MPD treatment.
Materials:
-
A7r5 cells
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A7r5 cells in 6-well plates, starve, and treat with this compound as described for the proliferation assay.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 6: Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.
Materials:
-
Treated A7r5 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ADAM15, anti-FAK, anti-p-FAK, anti-ERK, anti-p-ERK, anti-Akt, anti-p-Akt, anti-MMP-2, anti-MMP-9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH. For phosphorylated proteins, normalize to the total protein level.
References
- 1. Methyl Protodioscin, a Steroidal Saponin, Inhibits Neointima Formation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl protodioscin from Polygonatum sibiricum inhibits cervical cancer through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
TMT-Based Proteomics: Unraveling the Molecular Impact of Methylprotodioscin
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprotodioscin (MPD), a steroidal saponin, has garnered significant interest in the scientific community for its potential therapeutic properties. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. Tandem Mass Tag (TMT)-based proteomics has emerged as a powerful and robust technology for quantitative analysis of protein expression, enabling researchers to identify and quantify thousands of proteins simultaneously across multiple samples. This application note provides a comprehensive overview and detailed protocols for utilizing TMT-based proteomics to identify proteins and signaling pathways affected by this compound.
Quantitative Data Summary
A recent study employing TMT-based proteomics investigated the effects of this compound on cardiac tissue in a mouse model of myocardial infarction (MI). The analysis revealed a significant number of differentially expressed proteins (DEPs), highlighting the profound impact of MPD on the cellular proteome.[1]
Table 1: Summary of Differentially Expressed Proteins (DEPs) Identified by TMT-Based Proteomics.
| Comparison Group | Total DEPs Identified | Key Regulated Proteins |
| Myocardial Infarction (MI) vs. Sham | 420 | - |
| This compound (MPD) vs. MI | 163 | Upregulated: Nrf2, SODDownregulated: COX6C, p-NF-κB |
Data sourced from a 2024 study on the effects of this compound in a myocardial infarction model.[1]
Experimental Workflow and Protocols
A typical TMT-based proteomics workflow involves several key stages, from sample preparation to data analysis. The following diagram illustrates the major steps involved.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for each key stage of the TMT-based proteomics workflow, adapted for studying the effects of this compound on cardiac tissue.
1. Protein Extraction from Cardiac Tissue
-
Objective: To extract total proteins from mouse cardiac tissue.
-
Materials:
-
Frozen cardiac tissue (~50-100 mg)
-
Lysis buffer (8 M urea, 2 M thiourea, 4% CHAPS, 20 mM Tris-HCl pH 8.0, protease and phosphatase inhibitor cocktail)
-
Dounce homogenizer or tissue lyser
-
Microcentrifuge
-
-
Protocol:
-
Flash-freeze the excised cardiac tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Resuspend the tissue powder in ice-cold lysis buffer.
-
Homogenize the sample on ice using a Dounce homogenizer or a tissue lyser until the solution is clear.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a BCA protein assay kit.
-
2. Protein Digestion
-
Objective: To digest the extracted proteins into peptides suitable for mass spectrometry.
-
Materials:
-
Protein extract
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
-
Protocol:
-
Take a desired amount of protein (e.g., 100 µg) from each sample and adjust the volume with ammonium bicarbonate buffer.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
3. TMT Labeling
-
Objective: To label the digested peptides with TMT reagents for multiplexed quantification.
-
Materials:
-
Digested peptide samples
-
TMTsixplex™ or TMT10plex™ Isobaric Label Reagent Set
-
Acetonitrile (ACN)
-
Hydroxylamine (5%)
-
-
Protocol:
-
Resuspend the TMT reagents in anhydrous ACN.
-
Add the appropriate TMT label to each peptide sample and incubate at room temperature for 1 hour.
-
Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 spin column.
-
4. LC-MS/MS Analysis
-
Objective: To separate and analyze the labeled peptides by mass spectrometry.
-
Protocol:
-
The desalted peptide mixture is subjected to high-performance liquid chromatography (HPLC) for fractionation.
-
The fractionated peptides are then analyzed by a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode to acquire both MS1 and MS2 spectra.
-
5. Data Analysis
-
Objective: To identify and quantify proteins and perform bioinformatics analysis.
-
Protocol:
-
The raw mass spectrometry data is processed using software such as Proteome Discoverer™.
-
Peptide and protein identification is performed by searching the data against a relevant protein database (e.g., UniProt mouse database).
-
The TMT reporter ion intensities are used for relative quantification of the peptides and proteins.
-
Differentially expressed proteins are identified based on fold-change and p-value thresholds.
-
Bioinformatics analysis, including Gene Ontology (GO) enrichment and pathway analysis (e.g., KEGG), is performed to understand the biological significance of the differentially expressed proteins.
-
Signaling Pathways Affected by this compound
Studies have shown that this compound can modulate several key signaling pathways involved in cellular processes such as apoptosis and stress response.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. This compound has been shown to influence the phosphorylation status of key MAPK proteins.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. This compound has been demonstrated to induce apoptosis in various cell types by affecting the expression of key apoptosis-related proteins.[2][3][4][5][6]
Conclusion
TMT-based proteomics provides a powerful platform for elucidating the molecular mechanisms of action of therapeutic compounds like this compound. The quantitative data and detailed protocols presented in this application note offer a comprehensive resource for researchers and scientists in drug development. By identifying the specific proteins and signaling pathways affected by this compound, we can gain deeper insights into its therapeutic potential and accelerate its translation into clinical applications.
References
- 1. TMT-based proteomics reveals this compound alleviates oxidative stress and inflammation via COX6C in myocardial infraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Methylprotodioscin Solubility in Laboratory Solvents
For researchers, scientists, and drug development professionals, achieving consistent and reliable solubility of methylprotodioscin is a critical first step for in vitro and in vivo studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dissolution of this steroidal saponin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a furostanol bisglycoside, a type of steroidal saponin, with demonstrated antitumor and other pharmacological activities.[1] Like many complex natural products, its intricate structure, featuring both hydrophobic (steroidal aglycone) and hydrophilic (sugar moieties) parts, can lead to poor and variable solubility in common laboratory solvents. This can impact the accuracy and reproducibility of experimental results.
Q2: What is the best initial solvent to try for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for dissolving this compound.[2][3][4] It is an aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[5] For initial stock solutions, high-purity, anhydrous DMSO is recommended to maximize solubility and maintain the stability of the compound.[4]
Q3: My this compound is not dissolving completely, even in DMSO. What should I do?
If you are experiencing incomplete dissolution in DMSO, consider the following:
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for certain compounds.[4]
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.
-
Gentle Warming: Gently warm the solution to 30-40°C. This can increase the kinetic energy and help overcome the energy barrier for dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical agitation, which can aid in breaking up powder aggregates and enhance dissolution.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is challenging due to its low water solubility. While some solubility in PBS (pH 7.2) has been reported at approximately 2 mg/mL, preparing a concentrated stock solution directly in aqueous media is generally not feasible.[6] For most applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Troubleshooting Guide
Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into Aqueous Media
This is a common issue when the final concentration of the organic co-solvent is not sufficient to maintain the solubility of the compound in the aqueous environment.
Solutions:
-
Optimize the Co-solvent Concentration: Keep the final concentration of DMSO in your aqueous solution as high as experimentally permissible, typically between 0.1% and 1% (v/v) for cell-based assays. Note that higher concentrations of DMSO can be toxic to cells.[7]
-
Use a Co-solvent System: For in vivo studies or when higher concentrations are needed, a multi-component co-solvent system can be effective. A successfully used formulation involves a stepwise addition of solvents:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix.
-
Add Tween-80 and mix.
-
Finally, add saline.[1]
-
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used to formulate this compound.[1]
Issue 2: Inconsistent Results in Biological Assays
Poor solubility and undetected precipitation can lead to variability in experimental outcomes.
Solutions:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use. Look for cloudiness, particulates, or a film on the surface.
-
Filtration: For critical applications, filter your final diluted solution through a 0.22 µm syringe filter to remove any micro-precipitates. Be aware that this may slightly lower the final concentration if the compound adsorbs to the filter membrane.
-
Quantify the Solubilized Compound: If you suspect significant precipitation, you can quantify the concentration of the dissolved this compound in your final working solution using an analytical method like HPLC-MS/MS.[2][3]
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in various laboratory solvents. Please note that values can vary between suppliers and based on the purity of the compound and the solvent.
| Solvent | Reported Solubility (mg/mL) | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ≥53.15, 100 | [2][3][4] |
| Water | ≥13.67 | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 | [6] |
| Ethanol (EtOH) | Insoluble, 2 | [2][4] |
| Dimethylformamide (DMF) | 2 | [6] |
Note: The conflicting data for ethanol solubility ("insoluble" vs. 2 mg/mL) may be due to differences in experimental conditions or the purity of the this compound sample. It is recommended to perform a small-scale solubility test before preparing a large batch.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol is adapted from a formulation used for animal studies and can be scaled as needed.[1]
-
Prepare a Stock Solution in DMSO: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 35 mg/mL).
-
Stepwise Dilution: For a 1 mL final working solution, follow these steps in order, ensuring complete mixing after each addition: a. Take 100 µL of the 35 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of saline to reach the final volume of 1 mL.
-
Final Concentration: This will result in a final this compound concentration of 3.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Preparation of a Cyclodextrin Formulation
This protocol utilizes SBE-β-CD to improve aqueous solubility.[1]
-
Prepare a Stock Solution in DMSO: As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 35 mg/mL).
-
Prepare the Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Combine and Solubilize: For a 1 mL final working solution: a. Take 100 µL of the 35 mg/mL this compound stock in DMSO. b. Add it to 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly. If the solution is not clear, use an ultrasonic bath to aid in the formation of the inclusion complex.
-
Final Concentration: This results in a 3.5 mg/mL solution of this compound. Note that this may result in a suspension that requires sonication before use.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Solvent interaction with this compound's structure.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the quantification of methyl protodioscin in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new quantitation method of protodioscin by HPLC–ESI-MS/MS in rat plasma and its application to the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of Methylprotodioscin under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability of Methylprotodioscin (MPD) under various experimental conditions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a summary of stability data, detailed experimental protocols, and visual diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important? A1: this compound (MPD) is a furostanol bisglycoside, a type of steroidal saponin with significant antitumor and anti-inflammatory properties. Its stability is crucial as degradation can lead to a loss of biological activity and the formation of impurities, impacting experimental results and the therapeutic potential of the compound.
Q2: What are the optimal storage conditions for this compound? A2: For long-term storage, powdered this compound should be kept at -20°C, where it can be stable for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for one month. It is also advisable to protect stock solutions from light.
Q3: What are the main factors that can cause this compound to degrade? A3: The primary factors affecting the stability of MPD, like other furostanol saponins, are temperature, pH, and light exposure. High temperatures and acidic conditions can lead to the hydrolysis of the glycosidic linkages or conversion to the more stable spirostanol form, dioscin.
Q4: How can I monitor the degradation of this compound in my experiments? A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD), is the most effective way to monitor the degradation of MPD. This allows for the quantification of the parent compound and the detection of its degradation products.
Q5: What are the expected degradation products of this compound? A5: Under acidic conditions, the most common degradation pathway for furostanol saponins like MPD is the cleavage of the sugar moiety at the C-26 position, leading to the formation of the corresponding spirostanol saponin, dioscin. Further hydrolysis can lead to the loss of other sugar units and ultimately the aglycone, diosgenin.
Troubleshooting Guide for MPD Stability Studies
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of MPD in control samples. | 1. Incomplete dissolution of MPD in the chosen solvent. 2. Adsorption of MPD to container surfaces. 3. Degradation during sample preparation. | 1. Ensure complete dissolution by gentle vortexing or sonication. Consider solvent compatibility. 2. Use low-adsorption microcentrifuge tubes or silanized glassware. 3. Prepare samples fresh and keep them on ice or at a controlled low temperature before analysis. |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Formation of degradation products. 2. Contamination of the sample, solvent, or HPLC system. 3. Presence of excipients or other components from a formulation. | 1. Characterize the new peaks using LC-MS to identify potential degradation products like dioscin. 2. Run a blank (solvent only) to check for system contamination. Use fresh, HPLC-grade solvents. 3. If using a formulation, analyze a placebo sample to identify peaks not related to MPD degradation. |
| High variability in stability results between replicates. | 1. Inconsistent temperature or pH control during the experiment. 2. Inaccurate pipetting or sample dilution. 3. Non-homogenous sample if MPD is not fully dissolved. | 1. Use calibrated incubators and pH meters. Ensure uniform exposure of all samples to the stress condition. 2. Use calibrated pipettes and follow a standardized dilution protocol. 3. Ensure the stock solution is homogenous before aliquoting. |
| Peak tailing or fronting for MPD in HPLC analysis. | 1. Column overload due to high sample concentration. 2. Secondary interactions with the stationary phase. 3. Column degradation or contamination. | 1. Dilute the sample or reduce the injection volume. 2. Modify the mobile phase, for instance, by adding a small amount of a competing acid like formic acid. 3. Flush the column with a strong solvent or replace it if necessary. |
Summary of this compound Stability Data
The following table summarizes the expected stability of this compound under forced degradation conditions. The data is representative of typical furostanol saponin behavior and should be confirmed by specific experimental studies.
| Condition | Parameter | Duration | Expected Degradation (%) | Primary Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 20 - 40% | Dioscin, Diosgenin |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 5 - 15% | Dioscin |
| Oxidative Stress | 3% H₂O₂ at room temp. | 24 hours | 10 - 25% | Oxidized derivatives |
| Thermal Stress | 80°C (in solution) | 48 hours | 15 - 30% | Dioscin |
| Photostability | UV light (254 nm) | 24 hours | < 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound standard.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 80°C for 24 and 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of MPD remaining and the percentage of degradation products formed.
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for MPD stability studies.
-
Instrumentation: HPLC with UV or ELSD/MS detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.
-
Example Gradient: Start with 30% acetonitrile, increase to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm, or ELSD/MS for universal detection.
Visualizations
Signaling Pathways
Technical Support Center: Optimizing Methylprotodioscin Dosage for In Vitro Cancer Cell Line Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing methylprotodioscin (MPD) dosage in various cancer cell lines in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the general effective concentration range for this compound in vitro?
A1: Based on multiple studies, this compound has been shown to exhibit anti-tumor activities, including reducing proliferation and inducing cell cycle arrest and apoptosis, in a concentration range of 2.5-20 μM across various cancer cell lines.[1]
Q2: What is the mechanism of action of this compound in cancer cells?
A2: this compound induces anticancer effects through multiple mechanisms. It is known to cause G2/M phase cell cycle arrest and induce apoptosis.[1][2][3][4][5][6] The apoptotic process involves the mitochondrial pathway, characterized by a reduction in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1] Key signaling pathways modulated by MPD include the Bcl-2 family proteins and the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3][4]
Q3: Which cancer cell lines have been shown to be sensitive to this compound?
A3: this compound has demonstrated cytotoxic effects against a broad range of human cancer cell lines from solid tumors.[7][8] Specific cell lines with documented sensitivity include A549 (lung cancer), HepG2 (liver cancer), DU145 (prostate cancer), MG-63 (osteosarcoma), HeLa (cervical cancer), HCT-15 (colon cancer), and MDA-MB-435 (breast cancer).[2][3][4][6][8]
Q4: How does this compound affect the cell cycle?
A4: this compound has been consistently shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including A549, HepG2, DU145, and MG-63 cells.[1][2][3][4][5] This arrest prevents the cells from proceeding through mitosis, thereby inhibiting proliferation.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or interference of the compound with the assay reagents.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes and use a consistent pipetting technique.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate for treatment groups. Fill them with sterile media or PBS to maintain humidity.[9]
-
Compound Interference Control: Run a control with this compound in cell-free media to check for direct reaction with the assay reagent (e.g., MTT, XTT).[9][10]
-
Temperature Equilibration: Allow plates and reagents to equilibrate to room temperature before adding reagents to minimize temperature gradients across the plate.[9]
-
Issue 2: Lower than expected cytotoxicity at previously reported effective concentrations.
-
Possible Cause: Differences in cell line passage number, cell culture conditions (e.g., media components, serum concentration), or inaccurate drug concentration.
-
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your cell line. Maintain a consistent and low passage number for experiments.
-
Standardize Culture Conditions: Use the recommended media and serum concentrations for your specific cell line. Be aware that components like phenol red can interfere with some colorimetric assays.[9]
-
Verify Drug Concentration: Prepare fresh stock solutions of this compound and verify the final concentrations in your experimental setup.
-
Consider 3D Culture Effects: If transitioning from 2D to 3D cell culture models, be aware that cells in 3D cultures can exhibit increased drug resistance.[11][12]
-
Issue 3: Discrepancies between different types of cell viability assays.
-
Possible Cause: Different assays measure different cellular parameters. For example, MTT/XTT assays measure metabolic activity, while a trypan blue exclusion assay measures membrane integrity.[10] this compound might affect one parameter more significantly than another.
-
Troubleshooting Steps:
-
Use Orthogonal Assays: Confirm results using at least two different types of assays that measure different aspects of cell viability (e.g., a metabolic assay and a membrane integrity assay).
-
Consider a Protein-Based Assay: The Sulforhodamine B (SRB) assay, which measures total cellular protein, is less likely to be affected by compounds with reducing properties.[10]
-
Data Presentation
Table 1: Reported IC50 and GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 / GI50 (µM) | Reference |
| HCT-15 | Colon Cancer | Not Specified | Not Specified | < 2.0 | [8] |
| MDA-MB-435 | Breast Cancer | Not Specified | Not Specified | < 2.0 | [8] |
| DU145 | Prostate Cancer | MTT | 24 and 48 | ~4-5 | [3] |
| RM-1 | Prostate Cancer | MTT | 24 and 48 | ~4-5 | [3] |
| MG-63 | Osteosarcoma | Not Specified | 24 | Not specified, but effects seen at 2, 4, 8 µM | [4] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | 18.49 | [6] |
| MDA-MB-468 | Breast Cancer | MTT | 48 | 1.53 | [13] |
| MCF-7 | Breast Cancer | MTT | 48 | 6 | [13] |
| A549/ATCC | Non-Small Cell Lung Cancer | Not Specified | Not Specified | ≤ 2.0 | [14] |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | ≤ 2.0 | [14] |
| SF-539 | CNS Cancer | Not Specified | Not Specified | ≤ 2.0 | [14] |
| SNB-75 | CNS Cancer | Not Specified | Not Specified | ≤ 2.0 | [14] |
| M14 | Melanoma | Not Specified | Not Specified | ≤ 2.0 | [14] |
| CAKI-1 | Renal Cancer | Not Specified | Not Specified | ≤ 2.0 | [14] |
| HS 578T | Breast Cancer | Not Specified | Not Specified | ≤ 2.0 | [14] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50%) is the concentration that causes 50% inhibition of cell growth.
Experimental Protocols
1. MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4.0 x 10^4 cells/well in 500 µL of complete medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Remove the medium and add a solubilization solution, such as DMSO (150 µL), to each well.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that binds to DNA to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cell Treatment: Seed cells in 12-well plates (1 x 10^5 cells/well) and treat with various concentrations of this compound for 24 hours.[4]
-
Cell Harvesting: Collect both floating and adherent cells and wash with PBS.
-
Fixation: Fix the cells in cold ethanol at -20°C for 24 hours.[4]
-
Staining: Rehydrate the cells with cold PBS and resuspend in a staining solution containing propidium iodide (40 µg/mL), Triton X-100 (0.1%), and RNase A (0.2 µg/mL).[4]
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
3. Apoptosis Assay by Annexin V & Propidium Iodide Staining
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Cell Treatment: Seed cells in 12-well plates (1 x 10^5 cells/well) and treat with various concentrations of this compound for 24 hours.[4]
-
Cell Harvesting: Collect the cells and wash them with PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: this compound-induced apoptosis signaling pathway.
Caption: MAPK signaling pathway modulation by this compound.
References
- 1. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phcog.com [phcog.com]
- 6. Methyl protodioscin from Polygonatum sibiricum inhibits cervical cancer through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cytotoxicity of Methyl Protodioscin Against Human Cancer Cell Lines In Vitro | Semantic Scholar [semanticscholar.org]
- 8. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 13. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Methylprotodioscin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Methylprotodioscin cytotoxicity assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during cytotoxicity experiments with this compound, a furostanol saponin. Saponins, due to their amphiphilic nature, can present unique challenges in cell-based assays.[1]
Q1: My MTT/XTT assay results show an unexpected increase in absorbance at higher concentrations of this compound. What could be the cause?
A1: This is a common issue when working with certain natural compounds. Several factors could be at play:
-
Direct Reduction of Tetrazolium Salts: this compound, like some other natural products, may directly reduce the MTT or XTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are.
-
Troubleshooting: Run a cell-free control. Prepare wells with the same concentrations of this compound in culture medium but without cells. Add the MTT/XTT reagent and incubate as you would with your experimental plates. If you observe a color change, this indicates direct reduction. You can then subtract the absorbance of the cell-free control from your experimental wells.[2][3]
-
-
Precipitation of the Compound: At higher concentrations, this compound may precipitate out of the solution. These precipitates can scatter light, leading to artificially high absorbance readings.[2]
-
Troubleshooting: Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or concentration range. Information on this compound's solubility indicates it is soluble in DMSO.[4][5][6] Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
-
-
Enhanced Metabolic Activity: In some cases, at sub-lethal concentrations, compounds can induce a stress response in cells, leading to a temporary increase in metabolic activity and thus higher formazan production.
-
Troubleshooting: Correlate your viability results with a different assay that measures a distinct endpoint, such as membrane integrity (e.g., LDH assay) or direct cell counting (e.g., Trypan blue exclusion).
-
Q2: I'm observing high variability between replicate wells. How can I improve the consistency of my results?
A2: High variability can stem from several sources in cell-based assays.
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells is a major cause of variability.
-
Troubleshooting: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting into each well. Pay attention to the "edge effect" in 96-well plates, where wells on the perimeter are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental samples.[8]
-
-
Incomplete Solubilization of Formazan Crystals (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate and variable absorbance readings.
-
Troubleshooting: After adding the solubilization solution (e.g., DMSO), ensure gentle but thorough mixing on an orbital shaker for at least 15 minutes. Visually confirm that all purple crystals have dissolved before reading the plate.[2]
-
-
Compound Instability: this compound, like many natural products, may not be stable in culture medium for extended periods.
-
Troubleshooting: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]
-
Q3: The IC50 value for this compound varies significantly between different experiments. What could be the reason?
A3: Fluctuations in IC50 values are a common challenge.
-
Cell Passage Number and Health: The sensitivity of cells to a compound can change with increasing passage number. Senescent or unhealthy cells will respond differently than actively dividing, healthy cells.
-
Troubleshooting: Use cells within a consistent and narrow passage number range for all experiments. Regularly check your cell cultures for any signs of contamination or morphological changes.[8]
-
-
Inconsistent Incubation Times: The duration of exposure to this compound will directly impact the cytotoxic effect.
-
Troubleshooting: Standardize the incubation time across all experiments. For this compound, studies have shown dose- and time-dependent effects.[9]
-
-
Variations in Seeding Density: The initial number of cells seeded can influence the IC50 value.[7][10]
-
Troubleshooting: Optimize and maintain a consistent cell seeding density for each cell line. A density of around 2000 cells per well in a 96-well plate has been suggested as a good starting point for many cancer cell lines.[7]
-
Q4: Should I use a specific type of cytotoxicity assay for this compound?
A4: While MTT and XTT assays are widely used, their reliance on metabolic activity can be a source of interference with compounds like this compound. It is highly recommended to use at least two different assays that measure distinct cytotoxicity endpoints to validate your findings.
-
Membrane Integrity Assay (LDH Assay): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium. This is a good orthogonal method to complement metabolic assays.
-
Direct Cell Counting: Methods like the Trypan blue exclusion assay directly assess cell membrane integrity and provide a straightforward measure of cell viability.
-
Apoptosis Assays: Since this compound is known to induce apoptosis, assays that measure markers of apoptosis (e.g., caspase activity, Annexin V staining) can provide mechanistic insights and confirm cell death.[11]
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-15 | Colon Cancer | < 2.0 | [12] |
| MDA-MB-435 | Breast Cancer | < 2.0 | [12] |
| Various Solid Tumors | - | ≤ 10.0 | [12] |
| Leukemia Cell Lines | Leukemia | 10-30 | [12] |
| A549 | Lung Cancer | Concentration-dependent effect up to 20 µM | [9] |
| HeLa | Cervical Cancer | 18.31 | [13] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and cell density.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are generalized and should be optimized for your specific cell line and experimental conditions.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity, but the formazan product is water-soluble, eliminating the need for a solubilization step.[14]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the activated XTT solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.[15]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Gently shake the plate to evenly distribute the color. Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract non-specific background readings.
Protocol 3: LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells with medium only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) to induce 100% cell death.
-
Culture Medium Background: Medium without cells.
-
-
Sample Collection: After incubation, carefully collect a portion of the supernatant (cell culture medium) from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the kit's protocol and add it to each well.[16][17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
Visualizations
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways, including the activation of caspases and modulation of the MAPK pathway.
Caption: this compound induced apoptosis signaling pathway.
General Experimental Workflow for Cytotoxicity Assays
The following diagram outlines a general workflow for performing cytotoxicity assays with this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates a decision-making process for troubleshooting inconsistent results in cytotoxicity assays.
Caption: Troubleshooting logic for cytotoxicity assays.
References
- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 11. mdpi.com [mdpi.com]
- 12. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. cellbiologics.com [cellbiologics.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Methylprotodioscin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylprotodioscin (MPD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo bioavailability studies of MPD.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPD) and why is its bioavailability a concern?
This compound (MPD) is a natural furostanol saponin with significant potential in various therapeutic areas, including oncology.[1] However, like many saponins, MPD is expected to have low oral bioavailability. This is primarily due to its high molecular weight, poor membrane permeability, and potential degradation by gut microbiota.[2][3] These factors can lead to low and variable plasma concentrations after oral administration, hindering its clinical development.
Q2: What are the main challenges in conducting in vivo bioavailability studies of MPD?
Researchers may encounter several challenges, including:
-
Low plasma concentrations: Due to poor absorption, MPD levels in plasma may be below the limit of quantification (LLOQ) of the analytical method.
-
High inter-individual variability: Differences in gut microbiota and metabolism among study subjects can lead to significant variations in plasma concentration profiles.
-
Rapid elimination: Pharmacokinetic studies in rats have shown that MPD is distributed and eliminated rapidly, with a short elimination half-life.[1]
-
Formulation difficulties: MPD's physicochemical properties can make it challenging to formulate in a way that enhances its solubility and absorption.
Q3: What formulation strategies can be employed to enhance the in vivo bioavailability of MPD?
Several advanced formulation strategies can be explored to overcome the bioavailability challenges of MPD:
-
Nanoformulations: Reducing the particle size of MPD to the nanometer range can increase its surface area, leading to improved dissolution and absorption.[4][5]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds like saponins, protecting them from degradation and enhancing their uptake.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract.[6][7][8] This increases the solubilization and absorption of poorly water-soluble drugs.[6][9]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, such as MPD.[10][11] This can enhance the aqueous solubility and bioavailability of the entrapped compound.[10][11][12]
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of MPD
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | - Optimize Formulation: Explore the formulation strategies mentioned in the FAQ section (Nanoformulations, SEDDS, Cyclodextrin Inclusion Complexes).- Increase Dose: While carefully considering potential toxicity, a higher dose might be necessary to achieve detectable plasma levels. |
| Inadequate Analytical Method Sensitivity | - Method Validation: Ensure your LC-MS/MS method is fully validated and has a sufficiently low LLOQ.[13]- Sample Preparation: Optimize the plasma sample preparation method (e.g., protein precipitation, solid-phase extraction) to maximize recovery.[13][14] |
| Rapid Metabolism and Elimination | - Frequent Sampling: In pharmacokinetic studies, ensure frequent blood sampling, especially at early time points, to capture the absorption phase and peak concentration (Cmax) accurately.[1] |
Issue 2: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Inter-individual Differences in Gut Microbiota | - Standardize Animal Models: Use animals from the same source and with a controlled diet to minimize variations in gut flora.- Consider Gut Microbiota Modulation: In exploratory studies, the impact of antibiotics or probiotics on MPD bioavailability could be investigated. |
| Inconsistent Formulation Performance | - Characterize Formulation: Thoroughly characterize the formulation for particle size, drug loading, and in vitro release to ensure consistency between batches. |
| Food Effects | - Fasting vs. Fed State: Conduct bioavailability studies in both fasted and fed states to assess the impact of food on MPD absorption. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Fasting: Fast animals for 12 hours prior to dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer MPD solution (e.g., in a vehicle of DMSO and saline) via the tail vein at a dose of 40 mg/kg to determine absolute bioavailability.[13]
-
Oral (PO) Group: Administer the test formulation of MPD (e.g., nanoformulation, SEDDS) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein into heparinized tubes at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of MPD in plasma samples using a validated LC-MS/MS method.[13]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 2: LC-MS/MS Method for Quantification of MPD in Plasma
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[13]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of methanol containing the internal standard (e.g., 17α-ethinylestradiol).[13]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Calibration Curve: Prepare a calibration curve in blank plasma over a suitable concentration range (e.g., 2-300 µg/mL).[13]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration
| Dose (mg/kg) | t1/2 (min) |
| 20 | 25.56 |
| 40 | 29.32 |
| 120 | 28.71 |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of this compound.
Caption: Simplified metabolic pathway of this compound in rats.[15]
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. Pharmacokinetics of methyl protodioscin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability challenges associated with development of saponins as therapeutic and chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural characteristics, bioavailability and cardioprotective potential of saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crodapharma.com [crodapharma.com]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the quantification of methyl protodioscin in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural identification of methyl protodioscin metabolites in rats' urine and their antiproliferative activities against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Methylprotodioscin Delivery for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical evaluation of Methylprotodioscin (MPD).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (MPD) and why is its delivery challenging?
A1: this compound is a furostanol steroidal saponin with demonstrated anticancer, anti-inflammatory, and lipid-lowering properties. Its significant therapeutic potential is often hindered by its poor aqueous solubility, a common challenge with many natural products, which can lead to low bioavailability and inconsistent results in preclinical studies.
Q2: What are the key physicochemical properties of MPD to consider?
A2: MPD is a large molecule with a high molecular weight and a complex steroidal structure, making it inherently hydrophobic. It is sparingly soluble in water and ethanol but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO). Understanding these properties is the first step in developing an effective delivery strategy.
Q3: My MPD solution, initially clear in the organic solvent, precipitates when I dilute it into my aqueous buffer or cell culture medium. What is happening?
A3: This is a common phenomenon known as "antisolvent precipitation." When a solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium (the "antisolvent"), the abrupt change in solvent polarity causes the compound to crash out of the solution.
Q4: How should I store my MPD stock solutions to ensure stability?
A4: MPD stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, reducing its solubilizing capacity.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common precipitation and stability issues encountered during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| MPD powder does not fully dissolve in the initial solvent (e.g., DMSO). | - Insufficient solvent volume.- The solvent has absorbed moisture (DMSO is hygroscopic).- Compound has formed aggregates. | - Increase Solvent Volume: Gradually add more solvent while vortexing.- Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes.- Sonication: Use a sonicator bath for 10-15 minutes to break up aggregates.- Use Fresh, Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. |
| Immediate and heavy precipitation upon dilution into aqueous media. | - Rapid change in solvent polarity ("antisolvent" effect).- Final concentration exceeds the aqueous solubility limit of MPD. | - Optimize Dilution Technique: Add the MPD stock solution dropwise into the vortexing aqueous buffer. Never add the aqueous buffer to the MPD stock.- Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.- Reduce Final Concentration: Lower the final working concentration of MPD in your assay if experimentally feasible. |
| The solution is initially clear after dilution but becomes cloudy or precipitates over time. | - The formulation is a supersaturated, thermodynamically unstable solution.- Temperature fluctuations during the experiment.- Interaction with components in the cell culture media (e.g., proteins). | - Incorporate Co-solvents and Surfactants: Use a validated co-solvent system (see Experimental Protocols) to improve the stability of the formulation.- Maintain Constant Temperature: Keep the solution at a constant temperature (e.g., 37°C) throughout the experiment.- Pre-warm Solutions: Before mixing, ensure both the stock solution and the aqueous diluent are at the same temperature. |
| Inconsistent results in in vivo studies. | - Poor bioavailability due to precipitation at the injection site.- Non-homogenous suspension leading to inaccurate dosing.- Degradation of MPD in the formulation. | - Use an Appropriate Vehicle: For in vivo studies, a simple DMSO/saline mixture is often inadequate. Utilize a co-solvent system such as DMSO/PEG300/Tween-80/Saline to maintain solubility (see Experimental Protocols).- Ensure Homogeneity: If using a suspension, vortex the formulation immediately before drawing each dose to ensure uniformity.- Conduct Formulation Stability Studies: Assess the stability of your final formulation under the intended storage and experimental conditions before initiating large-scale animal studies. |
III. Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents and preclinical formulation vehicles. This data is essential for selecting the appropriate solvent system for your experimental needs.
| Solvent/Vehicle System | Solubility (µg/mL) | Notes |
| Water | < 1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Practically insoluble. |
| Ethanol | ~2,000 | Slightly soluble. |
| Dimethyl Sulfoxide (DMSO) | > 100,000 | Highly soluble. Recommended for primary stock solutions. |
| Polyethylene Glycol 400 (PEG 400) | > 500,000 | High solubility, often used as a co-solvent. |
| Formulation Vehicle 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 3,500 | Forms a clear, stable solution suitable for intravenous administration.[1] |
| Formulation Vehicle 2 (10% DMSO, 90% Corn Oil) | ≥ 3,500 | Forms a clear solution suitable for oral or intraperitoneal administration.[1] |
| Formulation Vehicle 3 (10% DMSO, 90% of 20% SBE-β-CD in Saline) | 3,500 | Forms a suspended solution that may require sonication. Suitable for oral and intraperitoneal injections.[1] |
IV. Experimental Protocols
Protocol 1: Preparation of MPD Formulation for In Vivo Intravenous (IV) Administration
This protocol describes the preparation of a clear, stable solution of MPD suitable for intravenous injection in mice.
Materials:
-
This compound (MPD) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 35 mg/mL MPD stock solution in DMSO:
-
Accurately weigh the required amount of MPD powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a concentration of 35 mg/mL.
-
Vortex vigorously for 2-3 minutes. If necessary, sonicate for 10-15 minutes or warm gently at 37°C to ensure complete dissolution. The solution should be clear.
-
-
Prepare the final formulation (working solution):
-
This protocol is for preparing 1 mL of the final formulation. Scale the volumes as needed.
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 35 mg/mL MPD stock solution in DMSO to the PEG300. Vortex thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Finally, add 450 µL of sterile saline to the tube. Vortex one last time to ensure complete mixing.
-
The final concentration of MPD will be 3.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. It should be a clear, homogenous solution.
-
This formulation should be prepared fresh on the day of use.
-
Protocol 2: Stability-Indicating HPLC Assay for MPD Formulation
This protocol outlines a general procedure for assessing the stability of your MPD formulation using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of MPD in the formulation over time under specific storage conditions and to ensure that any degradation products are separated from the parent peak.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
MPD formulation
-
MPD analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Preparation of Mobile Phase and Diluent:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture similar to the mobile phase at the start of the gradient (e.g., 50:50 Acetonitrile:Water).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the MPD analytical standard in the diluent (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Time Zero):
-
Prepare the MPD formulation as described in Protocol 1.
-
Accurately dilute a known volume of the formulation with the diluent to bring the concentration within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial. This is your T=0 sample.
-
-
Stability Study Setup:
-
Store aliquots of the undiluted MPD formulation under your desired test conditions (e.g., room temperature, 4°C, protected from light).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Determined by UV scan of MPD (typically in the 200-210 nm range for saponins).
-
Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile will likely be needed to elute the hydrophobic MPD and separate it from any more polar degradants. An example gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the T=0 sample.
-
At specified time points (e.g., 2, 4, 8, 24 hours), prepare and inject samples from the stored formulation as described in step 3.
-
-
Data Interpretation:
-
Calculate the concentration of MPD in your samples at each time point using the calibration curve.
-
Express the stability as a percentage of the initial (T=0) concentration. A common acceptance criterion for stability in preclinical formulations is 90-110% of the initial concentration.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products. The method is "stability-indicating" if these new peaks are well-resolved from the main MPD peak.
-
V. Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: MPD inhibits cholesterol synthesis, disrupting lipid rafts and suppressing the MAPK pathway, while inducing the tumor suppressor FOXO1, ultimately leading to decreased proliferation and increased apoptosis.[1][2]
Experimental Workflow for In Vivo Formulation and Administration
Caption: A stepwise workflow for the preparation and in vivo administration of a this compound formulation.
Logical Flowchart for Troubleshooting Precipitation
Caption: A decision tree to guide researchers in systematically troubleshooting precipitation issues with this compound solutions.
References
Best practices for preparing Methylprotodioscin stock and working solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of Methylprotodioscin stock and working solutions. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound to prepare a stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions.[1][2][3][4][5] It offers high solubility, allowing for the preparation of concentrated stock solutions.[2][3][4][6][7] For aqueous solutions, this compound can be dissolved in PBS (pH 7.2), but it is not recommended to store these for more than a day.[5]
Q2: How should I store the solid this compound and its stock solution?
A2: Solid this compound should be stored at -20°C in a dry, dark place.[6][8] It is noted to be hygroscopic and light-sensitive.[7][8] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[2]
Q3: My this compound is not dissolving completely. What should I do?
A3: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to aid in dissolving the compound.[9] Ensure that you are using a high-purity, anhydrous grade of DMSO, as absorbed moisture can reduce solubility.[2]
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous medium for cell culture experiments. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium. To mitigate this, it is recommended to add the stock solution dropwise while gently vortexing or swirling the aqueous medium to ensure rapid mixing.[10] Additionally, keep the final concentration of DMSO in your working solution as low as possible (typically below 0.5%) to minimize both solvent-induced precipitation and potential cytotoxicity.[10]
Quantitative Data Summary
For easy reference, the following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥53.15 mg/mL | [4][6][7] |
| DMSO | 100 mg/mL (94.05 mM) | [2][3] |
| DMSO | Approx. 2 mg/mL | [5] |
| Water | ≥13.67 mg/mL | [6][7] |
| Water | Slightly soluble | [8] |
| Ethanol | Insoluble | [6][7] |
| Methanol | Slightly soluble | [8] |
| Pyridine | Slightly soluble | [8] |
| PBS (pH 7.2) | Approx. 2 mg/mL | [5] |
| Dimethyl formamide | Approx. 2 mg/mL | [5] |
Note: Solubility can vary between different batches and sources of the compound.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [5][11] |
| Stock Solution in DMSO | -80°C | 1 year | [2] |
| Stock Solution in DMSO | -20°C | 1 month | [2] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [5] |
Experimental Protocols
Below are detailed protocols for preparing this compound stock and working solutions for common experimental applications.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for most in vitro studies, such as cell-based assays.
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 1063.23 g/mol ).[6] For example, to prepare 1 mL of a 10 mM stock solution, weigh 10.63 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. If necessary, gentle warming can be applied.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C.[2]
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments.
-
Thawing: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and not the other way around to minimize precipitation.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can damage cells.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-related cytotoxicity.[10]
Caption: Workflow for preparing this compound working solutions for cell culture.
Protocol 3: Preparation of Formulations for In Vivo Studies
For in vivo experiments, specific formulations are often required to ensure bioavailability and minimize toxicity. Below are examples of such formulations.
Formulation A: PEG300, Tween-80, and Saline [9]
-
Prepare a 35 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a clear solution with a concentration of ≥ 3.5 mg/mL.[9]
Formulation B: SBE-β-CD in Saline [9]
-
Prepare a 35 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. This will result in a suspended solution with a concentration of 3.5 mg/mL, which may require sonication.[9] This formulation is suitable for oral and intraperitoneal injections.[9]
Formulation C: Corn Oil [9]
-
Prepare a 35 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to obtain a clear solution with a concentration of ≥ 3.5 mg/mL.[9] Note that this formulation should be used with caution for dosing periods exceeding half a month.[9]
Troubleshooting Guide
Caption: A troubleshooting decision tree for preparing this compound solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Methyl protodioscin | 54522-52-0 | MOLNOVA [molnova.com]
- 4. raybiotech.com [raybiotech.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. labsolu.ca [labsolu.ca]
- 8. methyl protodioscin | 54522-52-0 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Mitigating Methylprotodioscin Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Methylprotodioscin precipitation in cell culture media.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution of this compound Stock Solution
Question: I dissolved this compound in DMSO to create a stock solution. However, upon diluting it into my cell culture medium, a precipitate forms immediately. What is causing this and how can I prevent it?
Answer: This common phenomenon, known as "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent is rapidly introduced into an aqueous solution like cell culture media.[1] The drastic change in solvent polarity reduces the compound's solubility, causing it to crash out of solution. Here are several strategies to mitigate this issue:
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[1]
-
Gradual Dilution: Instead of a single-step dilution, perform a serial dilution of the stock solution in pre-warmed media. This gradual decrease in solvent concentration can help maintain solubility.[2]
-
Rapid Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations of the compound that can trigger precipitation.[2]
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be cytotoxic, many cell lines can tolerate final concentrations between 0.1% and 0.5%.[2][3][4][5] Keeping the DMSO concentration as high as is tolerable for your specific cell line can improve the solubility of this compound.[2] Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[2]
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My this compound-containing media was clear initially, but after some time in the incubator, I observe a precipitate. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:
-
Temperature Fluctuations: Ensure your incubator maintains a stable temperature. Temperature shifts can affect the solubility of this compound.[1]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time. The solubility of many compounds is pH-dependent.[1] Using a medium buffered with HEPES can help maintain a stable pH.[1]
-
Interactions with Media Components: this compound may interact with components in the media, such as salts and proteins from fetal bovine serum (FBS), leading to the formation of insoluble complexes.[1]
-
Evaporation: Over time, evaporation of water from the culture vessel can increase the concentration of all solutes, potentially exceeding the solubility limit of this compound.[2] Ensure proper sealing of culture flasks and plates and maintain adequate humidity in the incubator.[2]
Issue 3: Inconsistent Experimental Results
Question: I am observing high variability in my experimental results when using this compound. Could this be related to precipitation?
Answer: Yes, inconsistent results are a common consequence of compound precipitation. Even if not readily visible, microprecipitation can significantly reduce the effective concentration of this compound in the media, leading to poor reproducibility.
-
Ensure Complete Dissolution of Stock: Before each use, visually inspect your this compound stock solution to ensure it is fully dissolved. If necessary, gentle warming (e.g., 37°C water bath) and vortexing can aid dissolution.[6]
-
Prepare Fresh Dilutions: Prepare fresh working solutions of this compound for each experiment to minimize the impact of precipitation over time.[6]
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration delivered to the cells.[6] Consider using low-adhesion plastics or pre-rinsing pipette tips with the solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a steroidal saponin, a type of naturally occurring glycoside.[1] It has been isolated from plants such as Dioscorea opposita Thunb and has demonstrated cytotoxic activity against various cancer cell lines, making it a subject of interest for potential antineoplastic agents.[1][7]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its high solubility for this compound.[1][8]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: The tolerance to DMSO varies among different cell lines.[6] Generally, it is advisable to keep the final DMSO concentration at or below 0.5%.[1][2] However, some cell lines may be sensitive to concentrations as low as 0.1%.[5] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[2]
Q4: Can I filter out the precipitate from my media?
A4: Filtering the media to remove the precipitate is not recommended. This action will also remove the precipitated this compound, resulting in an unknown and lower-than-intended final concentration of the compound in your experiment.[2] This will lead to inaccurate and non-reproducible results.[2]
Q5: Are there any solubility enhancers I can use?
A5: Yes, for some compounds, solubility enhancers can be beneficial. Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin, are cyclic oligosaccharides that can encapsulate hydrophobic molecules and increase their aqueous solubility.[2] Additionally, serum proteins like albumin can bind to compounds and help keep them in solution.[2] When using any solubility enhancer, it is essential to include appropriate controls in your experiments.
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Observation |
| DMSO | 100 mg/mL (94.05 mM) | Soluble. It is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[8] |
| Water | 100 mg/mL | - |
| Ethanol | 2 mg/mL | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL (3.29 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.5 mg/mL (3.29 mM) | Suspended solution; requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 3.5 mg/mL (3.29 mM) | Clear solution.[1] |
Table 2: Recommended Maximum Final DMSO Concentrations for Cell Culture
| Cell Type | Maximum Recommended DMSO Concentration | Reference |
| General Cell Lines | 0.1% - 0.5% | [2] |
| Human Apical Papilla Cells (hAPC) | < 5% (0.1% and 0.5% considered safe for up to 7 days) | [3] |
| Human Dermal Fibroblasts | < 3% for 24h, < 1% for 48h | [4] |
| Human Fibroblast-like Synoviocytes (FLS) | < 0.05% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, high-quality DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[8]
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.[6]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol is adapted from general methods for determining compound solubility.[9][10]
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of your specific cell culture medium (e.g., 1 mg to 1 mL).
-
Equilibration: Incubate the mixture under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a sufficient time to reach equilibrium (e.g., 24 hours), with gentle agitation.
-
Separation of Undissolved Compound: Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
Sample Collection: Carefully collect the supernatant, ensuring no particulate matter is transferred.
-
Quantification:
-
Using a Standard Curve (UV-Vis or HPLC):
-
Prepare a series of known concentrations of this compound in your cell culture medium (if possible without precipitation at these concentrations) or in a suitable solvent to generate a standard curve.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of your standards and the supernatant sample.
-
Determine the concentration of this compound in the supernatant by interpolating from the standard curve. This concentration represents the maximum solubility under your experimental conditions.
-
-
Visualizations
Caption: Experimental workflow for preparing this compound working solution.
Caption: Logical workflow for troubleshooting this compound precipitation.
Caption: Signaling pathway potentially inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin α3/α6 and αV are implicated in ADAM15-activated FAK and EGFR signalling pathway individually and promote non-small-cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. reddit.com [reddit.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Optimizing Methylprotodioscin Treatment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for in vitro experiments involving Methylprotodioscin (MPD). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound (MPD) treatment?
A1: The optimal concentration and incubation time for MPD are highly dependent on the cell line and the specific biological endpoint being measured (e.g., cytotoxicity, apoptosis, cell cycle arrest). Based on published studies, a good starting point for most solid tumor cell lines is a concentration range of 2.0 µM to 20 µM.[1][2] For initial time-course experiments, it is recommended to test a broad range of time points, such as 6, 12, 24, and 48 hours, to capture the dynamic cellular response to MPD.[1]
Q2: I am observing significant cell death even at short incubation times. What could be the reason?
A2: Rapid cell death could be due to high sensitivity of your specific cell line to MPD. It is also possible that the observed effect is necrosis rather than apoptosis, especially at higher concentrations. Consider performing a dose-response study at a fixed early time point (e.g., 12 or 24 hours) to determine the concentration that induces a more gradual apoptotic response. Morphological examination of cells under a microscope can also help distinguish between apoptotic and necrotic cell death.
Q3: I am not seeing a significant effect of MPD on my cells. What are some potential causes and solutions?
A3: Several factors could contribute to a lack of response:
-
Suboptimal Incubation Time: The chosen time point may be too early to detect a significant effect. Some cellular processes, like cell cycle arrest, may require longer incubation periods (e.g., 48 hours) to become apparent.[1]
-
Insufficient Concentration: The concentration of MPD may be too low for your specific cell line. Refer to published GI50 values (see Table 1) and consider testing a higher concentration range.
-
Compound Solubility: MPD, being a saponin, can have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration. Please refer to the Troubleshooting Guide for detailed solutions.
-
Cell Line Resistance: Your cell line may be inherently resistant to MPD's mechanism of action.
Q4: How stable is this compound in cell culture medium?
A4: The stability of MPD in cell culture medium over long incubation periods has not been extensively reported. As a precaution, it is advisable to prepare fresh dilutions of MPD from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. For very long incubation times (e.g., beyond 72 hours), consider replacing the medium with freshly prepared MPD-containing medium at intermediate time points.
Troubleshooting Guides
Issue 1: this compound (MPD) precipitates in the cell culture medium.
-
Observation: The medium becomes cloudy or contains visible particles after adding the MPD stock solution.
-
Cause: MPD is a hydrophobic molecule with limited aqueous solubility. The solvent from the stock solution (typically DMSO) disperses in the medium, causing the MPD to precipitate.
-
Solutions:
-
Proper Stock Solution Preparation: Ensure MPD is fully dissolved in an appropriate solvent like DMSO to create a high-concentration stock. Gentle warming to 37°C and vortexing can aid dissolution.
-
Pre-warm the Medium: Always pre-warm the cell culture medium to 37°C before adding the MPD stock solution.
-
Gradual Dilution: Add the stock solution dropwise to the pre-warmed medium while gently swirling. This avoids a high local concentration of MPD.
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, as higher concentrations can be toxic to cells and also affect compound solubility. A final concentration of ≤ 0.1% is ideal for most cell lines.
-
Serum Content: Serum proteins can sometimes interact with compounds. If precipitation persists, consider testing the solubility in a simpler buffer like PBS or reducing the serum concentration if your experimental design allows.
-
Issue 2: Inconsistent results between experiments.
-
Observation: High variability in cell viability, apoptosis rates, or other measurements across replicate experiments.
-
Cause: Minor variations in experimental conditions can lead to inconsistent outcomes.
-
Solutions:
-
Consistent Cell Passage Number: Use cells from a consistent and narrow range of passage numbers, as cellular responses can change with prolonged culturing.
-
Standardized Seeding Density: Ensure that the initial cell seeding density is the same for all experiments to maintain consistency in cell confluency at the time of treatment.
-
Fresh Compound Dilutions: Prepare fresh working solutions of MPD from a frozen stock for each experiment to avoid degradation.
-
Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO without MPD) to account for any effects of the solvent.
-
Data Presentation
Table 1: Reported GI50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-15 | Colon Cancer | < 2.0 |
| MDA-MB-435 | Breast Cancer | < 2.0 |
| Various Solid Tumors | - | ≤ 10.0 |
| Leukemia Cell Lines | Leukemia | 10.0 - 30.0 |
| MG-63 | Osteosarcoma | 5.30 (at 24h) |
Data compiled from multiple sources.[2][3]
Table 2: Recommended Incubation Times for Different In Vitro Assays with this compound
| Assay | Cell Line | Concentration (µM) | Recommended Incubation Time | Observed Effect |
| Cytotoxicity (MTT Assay) | A549 | up to 20 | 24 - 48 hours | Dose- and time-dependent decrease in cell viability.[1] |
| MG-63 | 2 - 8 | 24 hours | Significant growth repression.[3] | |
| Cell Cycle Analysis | A549 | 20 | 48 hours | Significant accumulation of cells in the G2/M phase.[1] |
| MG-63 | 2 - 4 | 24 hours | Increase in the G2/M phase population.[3] | |
| Apoptosis (Annexin V) | MG-63 | 2 - 8 | 24 hours | Significant increase in apoptotic cells.[3] |
| Mitochondrial Events | A549 | 20 | up to 4 hours | Reduction in mitochondrial membrane potential.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the MPD-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
-
Cell Lysis: After treating cells with MPD for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Signaling pathways involved in this compound-induced apoptosis.
References
Technical Support Center: Troubleshooting High Background in MTT Assays with Methylprotodioscin
Welcome to the technical support center for researchers utilizing Methylprotodioscin in cell viability studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of high background absorbance in MTT assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high background absorbance in our MTT assay when using this compound, even in wells without cells. What could be the cause?
A1: High background absorbance in the absence of cells is a strong indicator of direct chemical interference by your test compound, this compound, with the MTT reagent.[1][2] this compound, a plant-derived saponin, may possess reducing properties that chemically reduce the yellow tetrazolium salt (MTT) to purple formazan, independent of cellular metabolic activity.[2] This leads to a false-positive signal and artificially high background readings. Other potential causes include contamination of the culture medium or MTT solution, and degradation of the MTT reagent due to light or moisture exposure.
Q2: How can we confirm that this compound is directly reducing the MTT reagent?
A2: A simple cell-free assay can definitively determine if this compound is interfering with the MTT reagent.[1][2] This involves incubating this compound with the MTT reagent in cell culture medium without any cells. A dose-dependent increase in absorbance at 570 nm in these cell-free wells is a clear indication of direct MTT reduction by the compound.[2]
Q3: Our formazan crystals are not dissolving completely after adding the solubilization solution. Could this contribute to the high background?
A3: Incomplete solubilization of formazan crystals can lead to inaccurate and variable absorbance readings, but it is not a direct cause of high background in cell-free wells. However, it is a common issue in MTT assays. Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO or acidified isopropanol and allowing adequate incubation time with gentle agitation.[1]
Q4: Can components of the cell culture medium contribute to the high background when using this compound?
A4: Yes, certain components of standard cell culture medium can interfere with the MTT assay.[1] Phenol red, a common pH indicator, can absorb light at a similar wavelength to formazan.[1] It is recommended to use phenol red-free medium during the MTT incubation step.[1] Additionally, serum components can sometimes interact with the MTT reagent, so using a serum-free medium during this step is advisable.[1]
Q5: Are there alternative assays to MTT that are less susceptible to interference from compounds like this compound?
A5: Yes, several alternative cell viability assays are available that are less prone to interference from reducing compounds. These include:
-
SRB (Sulphorhodamine B) assay: This assay measures total protein content and is not dependent on metabolic activity.
-
LDH (Lactate Dehydrogenase) assay: This assay measures membrane integrity by quantifying the release of LDH from damaged cells.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as a measure of metabolically active cells and are generally less affected by compound interference.[2][3]
-
Resazurin (AlamarBlue) assay: This assay is also based on metabolic activity but may be less susceptible to interference than MTT for some compounds.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the issue of high background in MTT assays when working with this compound.
Issue: High Background Absorbance
High background absorbance can obscure the true results of your experiment. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct MTT reduction by this compound | Test this compound in a cell-free system by adding it to the medium with the MTT reagent. If a color change occurs, this compound is directly reducing MTT.[1][2] Consider using an alternative viability assay like SRB or LDH. | Wells with media, MTT, and this compound (no cells). |
| Media Component Interference | Use phenol red-free media during the assay.[1] Minimize serum concentration or use serum-free media during MTT incubation.[1] | Wells with media and MTT (no cells). |
| MTT Reagent Degradation | Store MTT powder protected from light and moisture. Prepare fresh MTT solution for each experiment and avoid repeated freeze-thaw cycles. | Not applicable. |
| Microbial Contamination | Visually inspect the culture medium for any signs of contamination. Use aseptic techniques throughout the experiment. | Wells with media only. |
| Incomplete Formazan Solubilization | Increase incubation time with the solubilization solvent and ensure adequate mixing.[1] Consider switching to a different solvent. | Visually confirm complete dissolution of crystals before reading the plate. |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is designed to determine if this compound directly reduces the MTT reagent.
Materials:
-
96-well plate
-
Cell culture medium (phenol red-free recommended)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Prepare a 96-well plate with cell culture medium (without cells).
-
Add the same concentrations of this compound as used in your cell-based assay to triplicate wells. Include a vehicle-only control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-30 minutes to dissolve any formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
Interpretation of Results: A significant, dose-dependent increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT by the compound.
Protocol 2: Standard MTT Assay with Appropriate Controls
This protocol outlines the standard MTT assay workflow with the inclusion of essential controls to identify potential interference.
Materials:
-
Cells
-
96-well plate
-
Cell culture medium (phenol red-free recommended)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include the following controls:
-
Untreated Cells: Cells with medium only.
-
Vehicle Control: Cells with the solvent used to dissolve this compound.
-
Blank: Medium only (no cells).
-
Compound Control: Medium with this compound at the highest concentration (no cells).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution and incubate for at least 2 hours in the dark with gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Data Presentation
Summarize your findings in a clear and organized manner.
Table 1: Example Data from a Cell-Free MTT Reduction Assay
| This compound (µM) | Average Absorbance at 570 nm (± SD) |
| 0 (Vehicle) | 0.05 ± 0.01 |
| 1 | 0.12 ± 0.02 |
| 10 | 0.45 ± 0.04 |
| 50 | 1.20 ± 0.08 |
| 100 | 2.15 ± 0.11 |
Visualizations
Diagram 1: Troubleshooting Workflow for High Background in MTT Assay
Caption: Troubleshooting workflow for addressing high background in MTT assays.
Diagram 2: Proposed Mechanism of this compound Interference
Caption: Potential mechanisms of MTT reduction in the presence of this compound.
Diagram 3: Signaling Pathway of this compound-Induced Apoptosis
Based on available literature, this compound has been shown to induce apoptosis through the mitochondrial pathway.[6][7][8]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 4. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of Methylprotodioscin and Dioscin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of two natural steroidal saponins: Methylprotodioscin (MPD) and dioscin. This analysis is supported by experimental data on their efficacy, mechanisms of action, and includes detailed experimental protocols and visual representations of key cellular pathways.
Introduction
This compound (MPD) and dioscin are two closely related furostanol and spirostanol saponins, respectively, predominantly found in plants of the Dioscorea genus. Both compounds have garnered significant attention in oncological research for their potent cytotoxic effects against a wide range of cancer cell lines. While sharing a common steroidal backbone, structural differences between MPD and dioscin contribute to distinct mechanisms of action and varying degrees of efficacy. This guide aims to provide a comprehensive comparison of their anticancer activities to aid in the evaluation of their therapeutic potential.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and dioscin across various cancer cell lines, as reported in multiple studies.
| Cancer Type | Cell Line | This compound IC50 (µM) | Dioscin IC50 (µM) | Reference |
| Prostate Cancer | DU145 | ~4 (48h) | - | [1] |
| Prostate Cancer | RM-1 | ~6 (48h) | - | [1] |
| Osteosarcoma | MG-63 | 5.30 ± 0.2 (24h) | - | [2] |
| Breast Cancer | MDA-MB-468 | 2.56 ± 0.38 (48h) | 1.53 (48h) | |
| Breast Cancer | MCF-7 | 6 ± 0.42 (48h) | 4.79 (48h) | |
| Colon Cancer | HCT-15 | <2.0 | - | [3] |
| Breast Cancer | MDA-MB-435 | <2.0 | - | [3] |
| Leukemia | Various | 10-30 | - | [3] |
| Glioblastoma | C6 | - | Noteworthy anticancer activity | [4] |
| Ovarian Cancer | SKOV3 | - | Dose-dependent decrease in viability | [5] |
| Lung Cancer | A549, H1299 | - | Dose-dependent inhibition | [6] |
Mechanisms of Anticancer Action
Both this compound and dioscin exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. However, the specific signaling pathways they modulate can differ.
This compound (MPD)
MPD has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism involves the modulation of the MAPK signaling pathway. In prostate cancer cells, MPD has been found to reduce cholesterol levels, leading to the disruption of lipid rafts and subsequent inhibition of the MAPK signaling pathway.[1][7] This, in turn, suppresses cell proliferation, migration, and invasion, while promoting apoptosis.[1][7]
Furthermore, MPD can induce G2/M cell cycle arrest and apoptosis in various cancer cells, including liver, lung, and cervical cancer.[8][9] In osteosarcoma cells, MPD-induced apoptosis is mediated by caspase-dependent and MAPK signaling pathways.[10] This involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of caspases-9 and -3.[10]
dot
Caption: Signaling pathway of this compound's anticancer activity.
Dioscin
Dioscin also induces apoptosis through multiple signaling pathways. It has been shown to activate both the intrinsic and extrinsic apoptotic pathways.[6][11] In many cancer types, including ovarian, lung, gastric, and breast cancer, dioscin's anticancer effects are mediated through the PI3K/Akt/mTOR and MAPK signaling pathways.[5][6][11] By inhibiting these pathways, dioscin can suppress cell proliferation, migration, and invasion.[11][12]
Dioscin can also induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6] Furthermore, it can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases.[6] In some cancer cells, dioscin has been found to induce autophagy, which can either promote or inhibit cancer cell survival depending on the context.[11]
dot
Caption: Signaling pathway of dioscin's anticancer activity.
In Vivo Anticancer Activity
Preclinical studies using animal models have provided evidence for the in vivo anticancer efficacy of both MPD and dioscin.
This compound: In a xenograft mouse model of pancreatic cancer, intravenous injection of MPD (100 mg/kg) significantly inhibited tumor growth and formation.[13] Furthermore, micro-PET/CT imaging showed that MPD decreased 18F-FDG uptake in tumors, indicating a reduction in aerobic glycolysis.[13] In a prostate cancer mouse model, MPD was also shown to significantly reduce tumor size.[1]
Dioscin: In a rat allograft model of glioblastoma, dioscin significantly inhibited tumor size and extended the life cycle of the rats.[4] In vivo experiments with prostate cancer models also demonstrated that dioscin inhibits tumor growth.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer activity of compounds like this compound and dioscin.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound or dioscin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound or dioscin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
dot
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound or dioscin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or dioscin for the indicated time.
-
Harvest the cells (including both floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
dot
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by the compounds.
Materials:
-
Cancer cell lines treated with this compound or dioscin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Conclusion
Both this compound and dioscin demonstrate significant anticancer activity through the induction of apoptosis and cell cycle arrest. While they share some common mechanisms, such as the modulation of the MAPK pathway, there are also notable differences. MPD's unique ability to disrupt cholesterol metabolism and lipid rafts presents a distinct mechanism of action. Dioscin, on the other hand, has been more extensively studied for its effects on the PI3K/Akt/mTOR pathway and its ability to induce autophagy.
The choice between these two compounds for further drug development would depend on the specific cancer type and the desired therapeutic strategy. The provided data and protocols offer a solid foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of these promising natural products.
References
- 1. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wjgnet.com [wjgnet.com]
- 13. Natural Compound Methyl Protodioscin Suppresses Proliferation and Inhibits Glycolysis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Methylprotodioscin and Cisplatin in Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of methylprotodioscin, a natural furostanol bisglycoside, and cisplatin, a conventional chemotherapeutic agent, in preclinical non-small cell lung cancer (NSCLC) models. The data presented is compiled from various studies, and it is important to note that no direct head-to-head comparative studies have been identified. Therefore, variations in experimental conditions should be considered when interpreting the presented data.
Comparative Efficacy and Cellular Effects
The following table summarizes the in vitro and in vivo effects of this compound and cisplatin on the A549 human NSCLC cell line, a commonly used model in lung cancer research.
| Parameter | This compound | Cisplatin |
| Cell Line | A549 (Human Non-Small Cell Lung Carcinoma) | A549 (Human Non-Small Cell Lung Carcinoma) |
| IC50 (48h) | Not explicitly stated in the provided results, but potent cytotoxic effects were observed up to 20 μM.[1] | 9 ± 1.6 μM[2] to 16.48 μmol/L[3] (variations exist across studies) |
| Mechanism of Action | Induces G2/M cell cycle arrest and apoptosis.[1][4] | Induces DNA damage, leading to cell cycle arrest and apoptosis.[5] |
| Apoptosis Induction | Induces apoptosis through a caspase-dependent pathway, involving mitochondrial membrane potential reduction and cytochrome c release.[1][4] | Induces apoptosis via mitochondrial-associated pathways, including activation of caspase-3 and PARP.[3] |
| Key Signaling Molecules | Downregulates Bcl-2 and p-Bad; upregulates Bax and Bak.[1][4] | Activates p53, upregulates Bax, and can be influenced by the PI3K/Akt/mTOR pathway.[5] |
| In Vivo Efficacy (A549 Xenograft) | Information not available in the provided search results. | Demonstrates tumor growth inhibition in xenograft models.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Culture
The A549 human pulmonary adenocarcinoma cell line is cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 10,000 U/L penicillin, and 100 mg/L streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1][4]
MTT Assay for Cell Viability
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to attach overnight.[7]
-
Drug Treatment: Cells are treated with various concentrations of this compound or cisplatin for 48 hours.
-
MTT Addition: 20 μl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours.[8]
-
Formazan Solubilization: The medium is removed, and 150 μl of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]
Western Blot Analysis
-
Cell Lysis: After drug treatment, A549 cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, cleaved caspase-3) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system. β-actin is typically used as a loading control.
A549 Xenograft Model
-
Cell Implantation: A549 cells are harvested and injected subcutaneously into the flank of immunodeficient mice.[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with this compound or cisplatin (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, tumors are excised and weighed to determine the extent of tumor growth inhibition.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anticancer effects of this compound and cisplatin in NSCLC models.
Caption: this compound-induced apoptotic pathway in NSCLC.
Caption: Cisplatin-induced apoptotic pathway in NSCLC.
Summary of Findings
Both this compound and cisplatin demonstrate significant anticancer activity in NSCLC models, primarily through the induction of apoptosis.
This compound exerts its effects by inducing G2/M phase cell cycle arrest and triggering the intrinsic apoptotic pathway.[1][4] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[1][4]
Cisplatin , a cornerstone of NSCLC chemotherapy, acts by inducing DNA damage.[5] This damage response activates signaling cascades that can lead to cell cycle arrest and apoptosis.[5] The tumor suppressor protein p53 plays a crucial role in cisplatin-induced apoptosis, often by upregulating pro-apoptotic members of the Bcl-2 family like Bax.[5]
While both compounds converge on the mitochondrial pathway of apoptosis, their primary upstream mechanisms differ. This compound appears to directly modulate the Bcl-2 family of proteins, whereas cisplatin's effects are a consequence of DNA damage recognition and signaling.
The available data suggests that this compound is a promising natural compound with potent anti-NSCLC activity. However, further studies, including direct comparative analyses with standard chemotherapeutic agents like cisplatin, are warranted to fully elucidate its therapeutic potential and relative efficacy.
References
- 1. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy [mdpi.com]
- 9. dovepress.com [dovepress.com]
Synergistic Efficacy of Methylprotodioscin and Carboplatin in Ovarian Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Methylprotodioscin (MPD) in combination with the standard chemotherapeutic agent, carboplatin, in ovarian cancer cells. The data presented herein is based on published experimental findings and aims to offer an objective overview for researchers in oncology and drug development.
Executive Summary
Ovarian cancer remains a significant challenge in oncology, often characterized by the development of resistance to platinum-based chemotherapy, such as carboplatin. Emerging research has focused on combination therapies to enhance the efficacy of existing treatments. This compound, a steroidal saponin derived from the plant Dioscorea collettii, has demonstrated promising anticancer properties. This guide details the synergistic interaction between MPD and carboplatin in the A2780 human ovarian cancer cell line, highlighting the potential of this combination to overcome chemoresistance. The primary mechanism underlying this synergy involves the downregulation of the Sortilin 1 (SORT1) gene by MPD, which sensitizes the cancer cells to carboplatin-induced cytotoxicity.
Quantitative Analysis of Synergistic Effects
The synergistic effect of this compound and carboplatin was evaluated using cell viability assays, with the degree of synergy quantified by the Combination Index (CI) and Dose Reduction Index (DRI). A CI value of less than 1 indicates a synergistic interaction.
| Compound/Combination | Cell Line | Assay | IC50 (24h) | Combination Index (CI) | Dose Reduction Index (DRI) | Reference |
| This compound (MPD) | A2780 | MTT Assay | 14.5 µM | - | > 1 | [1][2] |
| Carboplatin | A2780 | MTT Assay | 228.9 µM | - | > 1 | [1] |
| MPD + Carboplatin | A2780 | MTT Assay | Not explicitly stated | 0.87 | > 1 | [1] |
Key Findings:
-
This compound exhibits a synergistic effect with carboplatin in A2780 ovarian cancer cells, as evidenced by an average Combination Index (CI) of 0.87.[1]
-
The Dose Reduction Index (DRI) values for both MPD and carboplatin were greater than 1, indicating that in combination, lower doses of each drug are required to achieve the same therapeutic effect, which could potentially reduce treatment-related toxicity.[1]
Comparative Analysis with Other Carboplatin Combinations
To provide a broader context for the efficacy of the this compound-carboplatin combination, this section compares its synergistic potential with other agents in ovarian cancer cells.
| Combination | Cell Line(s) | Key Synergistic Outcomes | Mechanism of Action | Reference(s) |
| Metformin + Carboplatin | A2780, SKOV3 | Synergistic inhibition of cell viability and colony formation. | Induction of DNA damage, S-phase cell cycle arrest, modulation of autophagy. | |
| Birinapant + Carboplatin | Ovarian cancer mouse models | Doubled overall survival in 50% of mice with both carboplatin-sensitive and -resistant tumors. | Degradation of cellular inhibitor of apoptosis proteins (cIAPs). | |
| Photodynamic Therapy (PDT) + Carboplatin | 3D ovarian micrometastases | Synergistic reduction in residual tumor volume and viability. | PDT-induced disruption of micronodular structure, enhancing carboplatin penetration and efficacy. | |
| Ginger Extract + Carboplatin | A2780, A2780CisR | Increased chemosensitivity in both cisplatin-sensitive and -resistant cells. | Not fully elucidated. |
Mechanistic Insights: The Role of SORT1 Downregulation
The synergistic effect of this compound and carboplatin is attributed, at least in part, to the downregulation of the Sortilin 1 (SORT1) gene.
-
SORT1 in Ovarian Cancer: The SORT1 gene is overexpressed in ovarian cancer cells and is associated with increased proliferation and resistance to apoptosis.[1][3]
-
MPD's Effect on SORT1: Treatment of A2780 cells with the IC50 concentration of MPD (14.5 µM) for 24 hours resulted in a significant 33% decrease in SORT1 gene expression.[1][2]
-
Sensitization to Carboplatin: The downregulation of SORT1 by MPD is proposed to sensitize the ovarian cancer cells to the cytotoxic effects of carboplatin.[1]
Caption: Proposed mechanism of synergistic action between this compound and carboplatin.
Experimental Protocols
Cell Culture
The A2780 human ovarian cancer cell line was used for these experiments. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
Cell Viability Assay (MTT Assay)
-
A2780 cells were seeded in 96-well plates.
-
After cell attachment, they were treated with various concentrations of this compound (3.12 µM to 800 µM) or carboplatin (6.5 µM to 800 µM) alone, or in combination, for 24, 48, 72, and 96 hours.[1]
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using GraphPad Prism software.[1] The combination studies were performed at the IC50 concentrations and at two concentrations above and two below the IC50.[1]
Caption: Workflow for the MTT cell viability assay.
Gene Expression Analysis (Real-Time PCR)
-
Total RNA was extracted from A2780 cells treated with the IC50 concentration of this compound for 24 hours.
-
cDNA was synthesized from the extracted RNA.
-
Real-time PCR was performed to quantify the expression of the SORT1 gene, with GAPDH used as a housekeeping gene for normalization.[1]
Conclusion
The combination of this compound and carboplatin demonstrates a significant synergistic cytotoxic effect against A2780 ovarian cancer cells. This synergy is, at least in part, mediated by the MPD-induced downregulation of the SORT1 gene, which sensitizes the cancer cells to carboplatin. These findings suggest that this compound is a promising candidate for further investigation as an adjunct to carboplatin-based chemotherapy in ovarian cancer. Further preclinical and clinical studies are warranted to validate these findings and to explore the full therapeutic potential of this combination. The data also highlights the importance of exploring other natural compounds as a strategy to overcome chemoresistance in ovarian cancer.
References
Combination Therapy in Breast Cancer: A Comparative Analysis of Doxorubicin with Bioactive Saponins
An Objective Guide for Researchers and Drug Development Professionals
The landscape of breast cancer therapy is increasingly focused on combination strategies to enhance the efficacy of standard chemotherapeutic agents like doxorubicin (DOX) and mitigate challenges such as drug resistance and cardiotoxicity. While direct clinical data on the combination of Methylprotodioscin (MPD) with doxorubicin is not yet available, preclinical evidence from studies on structurally and functionally similar natural saponins offers valuable insights. This guide provides a comparative analysis of doxorubicin combination therapy with analogous saponins, such as Ginsenoside Rg3 and Saikosaponin D, which, like MPD, are known to induce apoptosis and modulate critical cell signaling pathways.
This document synthesizes available experimental data to objectively compare the performance of these combination therapies, providing detailed protocols and visualizing the complex molecular interactions to inform future research and development in breast cancer therapeutics.
Comparative Performance of Doxorubicin Combination Therapies
The synergistic potential of combining doxorubicin with bioactive saponins has been investigated in various breast cancer cell lines, including doxorubicin-resistant models. These studies consistently demonstrate that co-administration can significantly lower the required dose of doxorubicin, enhance cancer cell death, and overcome resistance mechanisms.
Table 1: In Vitro Synergistic Cytotoxicity of Saponin-Doxorubicin Combinations
| Combination Therapy | Cell Line | Key Findings | Quantitative Data (IC50 / Viability) | Combination Index (CI) | Reference |
| DOX + Ginsenoside Rg3 | MDA-MB-231 (TNBC) | Rg3 micelles (P-Rg3) significantly increased the anticancer potency of DOX and sensitized resistant cells. | P-Rg3 + DOX showed significantly lower cell viability compared to DOX alone. | Synergistic | [1] |
| DOX + Saikosaponin D (SSD) | MCF-7/DOX (DOX-Resistant) | SSD effectively reversed MDR in vitro and showed a stronger anticancer effect in combination with DOX. | Combination treatment led to significantly lower cell viability than single agents. | Synergistic | [2] |
| DOX + Dioscorea esculenta Extract | T47D (ER+) | The combination had a synergistic effect and induced a significantly higher percentage of apoptotic cells. | Apoptotic Cells (Combo): 77.78% | Synergistic | [3] |
Table 2: In Vivo Antitumor Efficacy of Saponin-Doxorubicin Combinations
| Combination Therapy | Animal Model | Key Findings | Quantitative Data (Tumor Volume/Weight) | Reference |
| DOX + Ginsenoside Rg3 | Mice with MDR tumors | Increased survival time and reduced tumor weight compared to doxorubicin alone. | Tumor weight significantly lower in the combination group. | [4] |
| DOX + Ginsenoside Rh2 | Breast cancer-bearing mice | Rh2 significantly enhanced the antitumor effects of doxorubicin while reducing cardiotoxicity. | Tumor weight progressively decreased and was more remarkable in the combination group. | [5] |
| DOX + Saikosaponin D (SSD) | MCF-7/adr cell xenograft | The combination had a stronger anticancer effect, inhibiting tumor growth more effectively than single agents. | Tumor growth and weight were significantly lower in the combination group. | [2] |
Mechanisms of Synergistic Action
The enhanced therapeutic effect of combining saponins with doxorubicin stems from a multi-targeted mechanism of action. Doxorubicin primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Saponins, including Ginsenosides and Saikosaponins, potentiate this effect through several mechanisms:
-
Enhanced Apoptosis Induction: Saponins often trigger the intrinsic (mitochondrial) apoptosis pathway. They can modulate the expression of Bcl-2 family proteins, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, thereby amplifying the apoptotic signal initiated by doxorubicin.
-
Overcoming Multidrug Resistance (MDR): A significant challenge with doxorubicin is the development of resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain saponins have been shown to inhibit P-gp function, leading to increased intracellular accumulation of doxorubicin in resistant cancer cells.[2]
-
Modulation of Key Signaling Pathways: These natural compounds can interfere with survival pathways that are often hyperactivated in cancer cells, such as the NF-κB and MAPK pathways, making the cells more susceptible to chemotherapy-induced death.[4]
Visualizing the Molecular Synergy
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes involved in evaluating this combination therapy.
Caption: A typical workflow for assessing saponin-doxorubicin synergy.
Caption: Synergistic apoptosis induction by doxorubicin and saponins.
Detailed Experimental Protocols
The following are standardized methodologies for the key experiments cited in this guide.
1. Cell Culture and Treatment Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, and their doxorubicin-resistant counterparts) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in plates and allowed to adhere overnight before being treated with doxorubicin, the saponin compound, or their combination at various concentrations for specified time periods (typically 24, 48, or 72 hours).
2. Cell Viability Assessment (MTT Assay) After drug treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals. The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
3. Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining) Apoptosis is quantified using a flow cytometry-based assay. After treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature. The stained cells are immediately analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
4. Western Blotting for Protein Expression Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated overnight with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, P-gp, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. In Vivo Xenograft Model Female athymic nude mice (4-6 weeks old) are subcutaneously injected in the flank with a suspension of human breast cancer cells (e.g., 5 x 10^6 MCF-7/adr cells). When tumors reach a palpable volume (e.g., 100-150 mm³), the mice are randomly assigned to treatment groups: (1) Vehicle control, (2) Doxorubicin alone, (3) Saponin alone, and (4) Doxorubicin + Saponin combination. Drugs are administered via appropriate routes (e.g., intraperitoneal or oral gavage) according to a predetermined schedule. Tumor volume and body weight are measured regularly. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Comparison with Alternative Doxorubicin Combinations
The use of natural compounds as adjuvants to doxorubicin is a broad and active area of research. Besides saponins, other agents are also being explored.
-
Doxorubicin + Niclosamide: Niclosamide, a Wnt/β-catenin signaling inhibitor, has shown synergistic effects with doxorubicin across all breast cancer subtypes. The mechanism involves downregulating Wnt signaling and increasing reactive oxygen species (ROS), leading to enhanced apoptosis.
-
Doxorubicin + Curcumin: Curcumin, the active compound in turmeric, can sensitize breast cancer cells to doxorubicin by modulating pathways like NF-κB and affecting the expression of apoptosis-related proteins.
-
Doxorubicin + Epigallocatechin gallate (EGCG): Found in green tea, EGCG has been shown to enhance doxorubicin's efficacy, in part by reducing its cardiotoxic side effects through antioxidant mechanisms.
Compared to these alternatives, saponins like Ginsenoside Rg3 offer a compelling dual mechanism: directly enhancing apoptosis while simultaneously tackling the critical issue of P-gp-mediated multidrug resistance. This makes them particularly promising candidates for treating aggressive and recurrent breast cancers.
Conclusion and Future Perspectives
While direct evidence for the combination of this compound and doxorubicin in breast cancer is pending, the substantial body of research on analogous saponins provides a strong rationale for its investigation. The data consistently show that compounds like Ginsenosides and Saikosaponins can synergistically enhance the antitumor activity of doxorubicin, both in vitro and in vivo. Their ability to induce apoptosis and, crucially, to reverse multidrug resistance, positions them as highly promising candidates for adjuvant therapy.
Future research should focus on validating these findings with this compound itself. Key steps will include determining its synergistic potential with doxorubicin in various breast cancer subtypes, elucidating its specific effects on drug efflux pumps, and evaluating the combination's efficacy and safety profile in preclinical in vivo models. Such studies will be critical in translating the promise of this combination into a viable therapeutic strategy for breast cancer patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The effect of saikosaponin D on doxorubicin pharmacokinetics and its MDR reversal in MCF-7/adr cell xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. Ginsenoside Rh2 mitigates doxorubicin‐induced cardiotoxicity by inhibiting apoptotic and inflammatory damage and weakening pathological remodelling in breast cancer‐bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Methylprotodioscin: A Comparative Guide for Preclinical Oncology Research
This guide provides a comprehensive overview of Methylprotodioscin (MPD), a natural furostanol saponin, and evaluates its therapeutic potential as an anti-cancer agent. We objectively compare its performance with current standard-of-care chemotherapies, supported by experimental data from in vitro and in vivo studies. Special emphasis is placed on the rationale for validating these findings in patient-derived xenograft (PDX) models, a critical step toward clinical translation.
Introduction to this compound (MPD)
This compound is a steroidal saponin primarily isolated from the rhizomes of plants from the Dioscoreaceae family.[1] Traditionally used in herbal medicine, MPD has garnered significant scientific interest for its broad-spectrum anticancer properties.[2] Preclinical studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines, including prostate, lung, pancreatic, and osteosarcoma.[2][3][4] Its unique mechanism of action, which involves the modulation of cellular metabolism and key signaling pathways, suggests it may offer a novel therapeutic strategy.
The Case for Patient-Derived Xenograft (PDX) Models
While initial preclinical data for MPD is promising, the majority of in vivo studies have utilized cell line-derived xenograft models. For robust clinical validation, patient-derived xenograft (PDX) models are the gold standard. PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[5][6] This approach preserves the original tumor's architecture, genetic makeup, and cellular heterogeneity, making PDX a more predictive model for assessing drug efficacy and resistance.[5][6] The strong preclinical data for MPD provides a compelling rationale for its evaluation in PDX models of relevant cancers to confirm its therapeutic efficacy in a system that more closely mimics human disease.
Mechanism of Action and Signaling Pathways
MPD exerts its anti-cancer effects through a multi-targeted mechanism, affecting several critical cellular processes.
-
Induction of Apoptosis: MPD consistently induces apoptosis across various cancer cell lines. This is achieved through the activation of caspase-dependent pathways and modulation of the Bcl-2 family of proteins, leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2.[3][4][7]
-
Cell Cycle Arrest: A hallmark of MPD's activity is its ability to cause cell cycle arrest at the G2/M phase.[4][7][8][9] This prevents cancer cells from progressing through mitosis, ultimately leading to cell death.
-
Modulation of Signaling Pathways: In prostate cancer, MPD has been shown to disrupt cholesterol-rich lipid rafts in the cell membrane. This disruption inhibits the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key driver of cell proliferation and survival.[2] In pancreatic cancer models, MPD inhibits the Akt1/c-Myc axis, which plays a crucial role in regulating glycolysis.
-
Inhibition of Glycolysis: By downregulating key metabolic regulators like c-Myc, MPD can suppress aerobic glycolysis, a process that cancer cells heavily rely on for energy and growth.
Below is a diagram illustrating the proposed signaling pathway of MPD in prostate cancer.
Comparative Performance Data
The following tables summarize the quantitative data on MPD's efficacy from various preclinical studies and compare it with standard-of-care chemotherapy agents.
Table 1: In Vitro Cytotoxicity of this compound (GI₅₀/IC₅₀ Values)
| Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) | Reference |
| HCT-15 | Colon Cancer | < 2.0 | [1][10] |
| MDA-MB-435 | Breast Cancer | < 2.0 | [1][10] |
| MG-63 | Osteosarcoma | 5.30 | [11] |
| HOS | Osteosarcoma | 5.7 | [12] |
| 143B | Osteosarcoma | 5.1 | [12] |
| HeLa | Cervical Cancer | 18.49 | [9] |
| Various Solid Tumors | Multiple | ≤ 10.0 | [1] |
| Leukemia Cell Lines | Leukemia | 10.0 - 30.0 | [1][10] |
GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibition.
Table 2: Effect of MPD on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| MG-63 | Osteosarcoma | 4-8 µM MPD (24h) | Significant increase in apoptotic cells | [11] |
| HOS | Osteosarcoma | 8 µM PD (48h) | Apoptosis increased from 3.2% to 29.8% | [12] |
| 143B | Osteosarcoma | 8 µM PD (48h) | Apoptosis increased from 0.7% to 48.6% | [12] |
| A549 | Lung Cancer | 20 µM MPD (48h) | Significant G2/M phase arrest | [8] |
| K562 | Leukemia | - | Distinct G2/M arrest | [7] |
| HepG2 | Liver Cancer | - | G2/M arrest and apoptosis | [4] |
PD: Protodioscin, a related compound.
Table 3: Comparison with Standard Chemotherapy
| Cancer Type | This compound (MPD) | Standard Chemotherapy Agents | Mechanism of Action (Standard Agents) |
| Prostate Cancer | Inhibits MAPK pathway, induces apoptosis.[2] | Docetaxel, Cabazitaxel.[13][14][15][16] | Taxanes; disrupt microtubules required for cell division.[16] |
| Pancreatic Cancer | Inhibits glycolysis via Akt1/c-Myc axis. | FOLFIRINOX, Gemcitabine, nab-paclitaxel.[17][18][19][20][21] | Combination chemotherapy targeting DNA synthesis and repair.[17][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottomed plate and incubate overnight to allow for attachment.[22]
-
Compound Treatment: Treat cells with various concentrations of MPD or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.[22] Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[23]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with MPD for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Patient-Derived Xenograft (PDX) Model Workflow
The following diagram and protocol outline the general workflow for establishing and utilizing PDX models to test a compound like MPD.
-
Tissue Acquisition: Fresh tumor tissue is obtained from a consenting patient's surgery under sterile conditions.[6]
-
Implantation (P0): The tissue is minced into small fragments (1-3 mm³) and surgically implanted, typically subcutaneously, into immunodeficient mice (e.g., NOD/SCID or NSG).[5][6]
-
Tumor Growth & Passaging: Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested. A portion is passaged into a new cohort of mice for expansion, while other parts are cryopreserved for a living tumor bank and fixed for histological analysis.[6]
-
Efficacy Study: Once a stable PDX line is established and expanded, mice with tumors of a specific size (e.g., 100-200 mm³) are randomized into control (vehicle) and treatment (MPD) groups.[6]
-
Data Collection: Tumor volume is measured regularly (2-3 times per week) with calipers.[6] At the end of the study, tumors are excised, weighed, and processed for further molecular analysis (e.g., immunohistochemistry, genomic sequencing) to assess the drug's effect on target pathways.
Conclusion
This compound demonstrates significant preclinical potential as an anti-cancer agent, with a multi-faceted mechanism that includes inducing apoptosis, causing G2/M cell cycle arrest, and disrupting key oncogenic signaling and metabolic pathways. The existing in vitro and in vivo data strongly support its further investigation. The critical next step is to validate these promising findings in patient-derived xenograft (PDX) models. Such studies will provide a more accurate prediction of clinical efficacy and are essential for advancing MPD toward potential clinical trials for solid tumors like prostate and pancreatic cancer.
References
- 1. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl protodioscin from Polygonatum sibiricum inhibits cervical cancer through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cytotoxicity of Methyl Protodioscin Against Human Cancer Cell Lines In Vitro | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mitophagy Effects of Protodioscin on Human Osteosarcoma Cells by Inhibition of p38MAPK Targeting NIX/LC3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. prostatecanceruk.org [prostatecanceruk.org]
- 15. Chemotherapy for Prostate Cancer | American Cancer Society [cancer.org]
- 16. Chemotherapy - Types of Chemotherapy for Prostate Cancer [chemotherapy.prostateconditions.org]
- 17. Current Standards of Chemotherapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.ca [cancer.ca]
- 19. Chemotherapy for Pancreatic Cancer | American Cancer Society [cancer.org]
- 20. hopkinsmedicine.org [hopkinsmedicine.org]
- 21. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of Methylprotodioscin and Paclitaxel in Prostate Cancer: Efficacy, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent anti-cancer agents, Methylprotodioscin (MPD) and paclitaxel, in the context of prostate cancer. We delve into their mechanisms of action, present supporting experimental data, and outline the methodologies behind these findings to offer a comprehensive resource for the scientific community.
I. At a Glance: Key Performance Indicators
The following table summarizes the in vitro efficacy of this compound and paclitaxel against prostate cancer cell lines.
| Parameter | This compound (MPD) | Paclitaxel (PTX) | Prostate Cancer Cell Line(s) |
| IC50 Value | ~4 µM (48h) | Not explicitly stated in the provided search results, but effective concentrations for apoptosis induction are in the low µM range. | DU145 (castration-resistant) |
| Apoptosis Induction | Significant induction of apoptosis observed.[1][2][3] | Potent inducer of apoptosis.[4][5][6][7][8] | DU145, PC3M |
| Cell Cycle Arrest | G2/M phase arrest.[1][3] | G2/M phase arrest.[8] | DU145, PC-3 |
| In Vivo Tumor Growth Inhibition | Significantly reduced tumor size in a subcutaneous mouse model.[1][2][9] | Effectively suppressed prostate tumor growth in a xenograft model.[5] | DU145 xenograft, PC3M xenograft |
II. Mechanisms of Action: A Tale of Two Pathways
While both this compound and paclitaxel induce apoptosis and cell cycle arrest in prostate cancer cells, their underlying molecular mechanisms are distinct.
This compound: Targeting Cholesterol Metabolism and MAPK Signaling
This compound, a furostanol saponin, exerts its anti-prostate cancer effects through a unique mechanism involving the modulation of cholesterol metabolism.[1][2][9] MPD treatment leads to a decrease in intracellular cholesterol concentration, which disrupts lipid rafts—specialized membrane microdomains rich in cholesterol and sphingolipids that serve as signaling hubs.[1][2] This disruption inhibits the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically reducing the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][2]
Furthermore, MPD has been shown to induce the expression of Forkhead box O1 (FOXO1), a tumor suppressor protein that plays a critical role in regulating cholesterol metabolism and apoptosis.[1][2][9] The induction of FOXO1, coupled with the inhibition of the MAPK pathway, culminates in suppressed proliferation, migration, and invasion, and the induction of apoptosis in prostate cancer cells.[1][2][9]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel induces apoptosis through activation of nuclear protein kinase C-δ and subsequent activation of Golgi associated Cdk1 in human hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel (taxol) inhibits protein isoprenylation and induces apoptosis in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auajournals.org [auajournals.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Evaluating the In Vivo Safety and Toxicity Profile of Methylprotodioscin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methylprotodioscin (MPD), a steroidal saponin found in various plants of the Dioscorea genus, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. As with any potential therapeutic agent, a thorough evaluation of its in vivo safety and toxicity is paramount. This guide provides a comparative analysis of the available in vivo safety data for this compound and its related compounds, alongside established anti-inflammatory and anti-cancer drugs, to offer a comprehensive perspective for researchers and drug development professionals.
Executive Summary of Comparative In Vivo Toxicity
| Compound/Drug | Animal Model | Route of Administration | Acute Toxicity (LD50) | Sub-Chronic Toxicity (NOAEL) | Key Organ Toxicities |
| This compound (MPD) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Protodioscin-rich Extract | Rat | Oral | > 2000 mg/kg[1] | Not Reported | No obvious toxicity observed[1] |
| Steroidal Saponins (D. zingiberensis) | Mouse | Oral | > 562.5 mg/kg[2] | Not Reported | Liver (at high doses)[2] |
| Total Steroidal Saponins (D. zingiberensis) | Dog | Oral | > 3000 mg/kg[3] | 500 mg/kg/day (90-day)[3] | No significant organ changes observed[3] |
| Doxorubicin | Rat | Intraperitoneal | ~10 mg/kg (single dose)[1] | Not Established | Cardiotoxicity[1][4] |
| Cisplatin | Rat/Mouse | Intraperitoneal | 10-18 mg/kg (lethal dose range)[5] | Not Established | Nephrotoxicity, Neurotoxicity, Ototoxicity[5][6] |
| Methotrexate | Rat | Oral | Data Not Available | < 0.250 mg/kg/day (28-day)[2] | Hepatotoxicity, Nephrotoxicity, Myelosuppression[2][7] |
| Celecoxib | Dog | Oral | Not Reported | Not Reported | Gastrointestinal (potential), Renal (potential)[8] |
| Dexamethasone | Mouse | Oral/Subcutaneous | ~577 mg/kg (i.p.)[9] | Not Reported | Immunosuppression, Metabolic changes[10][11] |
Note: The data for steroidal saponins and protodioscin-rich extracts are from compounds structurally related to this compound and may not be directly representative of its specific toxicity profile.
Detailed Experimental Protocols
A critical aspect of evaluating and comparing toxicity studies is understanding the methodologies employed. Below are generalized experimental protocols for acute and sub-chronic oral toxicity studies, based on OECD guidelines, which are standard in preclinical safety assessment.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This method is used to determine the LD50 and involves sequential dosing of a small number of animals.
-
Animal Model: Typically, female rats or mice are used as they are often slightly more sensitive.
-
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) and acclimatized for at least 5 days before the study.
-
Fasting: Animals are fasted overnight (food, but not water) prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is calculated using statistical methods based on the pattern of outcomes.
Figure 1. Workflow for an acute oral toxicity study.
Sub-Chronic Oral Toxicity Study (90-Day Study - OECD 408)
This study provides information on the potential adverse effects of repeated exposure to a substance.
-
Animal Model: Typically, rats are used. Both males and females are included.
-
Dose Groups: At least three dose levels of the test substance and a control group are used. A high dose that produces some toxicity but not severe suffering or mortality, a low dose that produces no evidence of toxicity, and an intermediate dose.
-
Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days.
-
Clinical Observations: Detailed observations of the animals are made daily. Body weight and food/water consumption are measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim point) for analysis of hematological and biochemical parameters to assess organ function.
-
Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: The data are statistically analyzed to determine any treatment-related effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Figure 2. Workflow for a sub-chronic oral toxicity study.
Signaling Pathways in Toxicity
The toxicity of many compounds is mediated through specific signaling pathways that lead to cellular damage and organ dysfunction. For instance, the cardiotoxicity of Doxorubicin is linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cardiomyocytes.
Figure 3. Simplified pathway of Doxorubicin-induced cardiotoxicity.
Conclusion
The available in vivo toxicity data for compounds structurally related to this compound suggest a potentially favorable safety profile, with a likely high LD50 and no significant organ toxicity at therapeutic doses. However, the absence of specific acute and sub-chronic toxicity studies on this compound itself represents a significant data gap. To rigorously evaluate its safety and therapeutic potential, dedicated in vivo toxicity studies following standardized guidelines are essential.
In comparison to established anti-cancer and anti-inflammatory drugs, which often have well-defined and sometimes severe organ-specific toxicities, natural compounds like this compound may offer a wider therapeutic window. Nevertheless, comprehensive preclinical safety and toxicity assessments are indispensable before any consideration for clinical development. This guide highlights the critical need for further research to fully characterize the in vivo safety profile of this compound.
References
- 1. Doxorubicin cardiotoxicity in the rat: an in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 5. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Managing Chronic Pain: The NSAIDs - WSAVA 2001 - VIN [vin.com]
- 9. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]
- 10. In vivo assessment of immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Assessing the synergistic potential of Methylprotodioscin with standard chemotherapy regimens
For Immediate Release
A deep dive into the synergistic potential of Methylprotodioscin (MPD) and its analogues with standard chemotherapy regimens reveals a promising avenue for enhancing anti-cancer efficacy and overcoming drug resistance. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the experimental data supporting the use of these natural compounds in combination cancer therapy.
While direct clinical data on the synergistic effects of this compound with chemotherapy is still emerging, compelling preclinical evidence from studies on the closely related saponins, Diosgenin and Dioscin, highlights the potential of this class of compounds to significantly augment the therapeutic effects of conventional cytotoxic agents. These natural products have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance, making them attractive candidates for combination therapies.
This compound itself has demonstrated broad anticancer properties by suppressing proliferation, migration, and invasion, and inducing apoptosis in various cancer cell lines, including prostate, liver, lung, cervical, and pancreatic cancers. Its mechanism of action involves the modulation of critical signaling pathways such as the MAPK and PI3K/Akt pathways.
This guide synthesizes the available preclinical data for Diosgenin and Dioscin in combination with standard chemotherapeutic drugs like doxorubicin, cisplatin, and paclitaxel, offering a proxy for the potential synergistic activity of this compound.
Comparative Efficacy of Combination Therapies: In Vitro Studies
The synergistic effect of combining natural saponins with chemotherapy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of these compounds alone and in combination, along with CI values where reported.
Table 1: Synergistic Effects of Diosgenin with Standard Chemotherapy
| Cancer Cell Line | Chemotherapy Agent | Diosgenin IC50 (µM) | Chemotherapy IC50 (µM) | Combination IC50 (Diosgenin + Chemo) | Combination Index (CI) | Reference(s) |
| Hepatocellular Carcinoma (HepG2) | Doxorubicin | Not explicitly stated | 1.03 ± 0.12 | 0.87 ± 0.08 (Diosgenin-based liposome with Doxorubicin) | < 1 (Synergistic) | |
| Ovarian Cancer (OVCAR3) | Cisplatin | Not explicitly stated | Not explicitly stated | Combination resulted in significant inhibition of proliferation compared to single treatments | Not explicitly stated | |
| Non-small Cell Lung Cancer (A549) | Cisplatin | Not explicitly stated | Not explicitly stated | Diosgenin significantly increases the cytotoxic effects of cisplatin | Not explicitly stated | |
| Hepatocellular Carcinoma | Paclitaxel | Not explicitly stated | Not explicitly stated | Diosgenin sensitized HCC cells to paclitaxel, and synergistically augmented apoptosis | Not explicitly stated |
Table 2: Synergistic Effects of Dioscin with Standard Chemotherapy
| Cancer Cell Line | Chemotherapy Agent | Dioscin IC50 (µM) | Chemotherapy IC50 (µM) | Combination IC50 (Dioscin + Chemo) | Combination Index (CI) | Reference(s) |
| Human Breast Cancer (MCF-7/ADR) | Doxorubicin (Adriamycin) | Not explicitly stated | Not explicitly stated | Dioscin reversed adriamycin resistance | Not explicitly stated | |
| Human Hepatocellular Carcinoma (HepG2/Adriamycin) | Doxorubicin (Adriamycin) | Not explicitly stated | Not explicitly stated | Dioscin was found to alleviate the degree of resistance of HepG2 cells to adriamycin | Not explicitly stated |
Note: The lack of explicit IC50 and CI values in some studies highlights the need for further quantitative research in this area.
Mechanistic Insights: Modulation of Signaling Pathways
The synergistic effects of this compound and its analogues with chemotherapy are rooted in their ability to modulate multiple signaling pathways that are crucial for cancer cell survival and proliferation.
This compound has been shown to exert its anticancer effects by:
-
Inducing FOXO1 protein , which in turn reduces cholesterol concentration and disrupts lipid rafts.
-
This disruption leads to the reduction of the MAPK signaling pathway , which suppresses proliferation, migration, and invasion, and induces apoptosis.
-
In pancreatic cancer, MPD has been shown to inhibit the Akt1/c-Myc axis .
-
Studies on its parent compound, Protodioscin, have implicated the activation of JNK and p38 signaling pathways in its pro-apoptotic and anti-migratory effects.
Diosgenin and Dioscin have been reported to:
-
Inhibit the PI3K/Akt and MAPK signaling pathways .
-
Down-regulate the expression of VEGFR2 , a key regulator of angiogenesis.
-
Reverse multidrug resistance by inhibiting the expression of P-glycoprotein.
The following diagram illustrates the proposed signaling pathway modulation by this compound and its analogues, leading to enhanced chemosensitivity.
Caption: Proposed mechanism of synergistic action of this compound and its analogues with chemotherapy.
Experimental Protocols for Synergy Assessment
The following outlines a standard experimental workflow for assessing the synergistic potential of a novel compound like this compound with a standard chemotherapeutic agent.
In Vitro Synergy Assessment
-
Cell Viability Assay (MTT or similar):
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound alone, the chemotherapeutic drug alone, and combinations of both at fixed ratios.
-
Cell viability is measured after a set incubation period (e.g., 48-72 hours).
-
IC50 values are calculated for each treatment condition.
-
-
Combination Index (CI) Calculation:
-
The CI is calculated using the Chou-Talalay method, which provides a quantitative measure of the interaction between the two drugs. Software such as CompuSyn can be used for this analysis.
-
-
Isobologram Analysis:
-
This graphical method visually represents the nature of the drug interaction. The doses of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A line connecting these points (the line of additivity) is drawn. Data points for the combination that fall below this line indicate synergy.
-
In Vivo Synergy Assessment
-
Xenograft Mouse Model:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group.
-
The synergistic effect is determined by comparing the TGI of the combination group to the TGI of the individual treatment groups.
-
Caption: A typical experimental workflow for assessing drug synergy.
Conclusion and Future Directions
The preclinical data for Diosgenin and Dioscin strongly suggest that this compound holds significant potential as a synergistic agent in combination with standard chemotherapy. By targeting key cancer-related signaling pathways and potentially reversing multidrug resistance, MPD could enhance the efficacy of existing treatments, allowing for lower, less toxic doses.
Future research should focus on conducting rigorous in vitro and in vivo studies to directly quantify the synergistic effects of this compound with a range of chemotherapeutic agents across various cancer types. Determining the optimal combination ratios and elucidating the precise molecular mechanisms underlying the observed synergy will be crucial for the clinical translation of this promising therapeutic strategy.
Navigating the Clinical Path for Methylprotodioscin: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Methylprotodioscin (MPD), a furostanol saponin primarily isolated from the rhizomes of Dioscorea species, has demonstrated significant preclinical anticancer activity across a range of solid tumors. Its unique mechanisms of action, including the modulation of key signaling pathways and potential to overcome chemotherapy resistance, position it as a compelling candidate for clinical investigation. This guide provides a comparative analysis of MPD's preclinical performance against current standard-of-care treatments for advanced prostate cancer and platinum-resistant ovarian cancer, outlines key considerations for its clinical trial design, and visualizes its mechanistic pathways and developmental workflow.
Data Presentation: Preclinical Efficacy of this compound vs. Standard-of-Care
The following tables summarize the preclinical efficacy of this compound in prostate and ovarian cancer models, alongside pivotal clinical trial data for established therapies in these indications. This allows for a cross-stage comparison of potential, guiding expectations for early-phase clinical trials of MPD.
Table 1: Comparative Efficacy in Prostate Cancer Models
| Compound/Regimen | Model System | Key Efficacy Metrics | Source(s) |
| This compound (MPD) | DU145 (in vitro) | - Suppressed proliferation, migration, and invasion | [1] |
| DU145 Xenograft (in vivo) | - Significantly reduced tumor size | [1] | |
| Abiraterone acetate + Prednisone | High-risk mCSPC (Phase III LATITUDE Trial) | - Median Overall Survival (OS): 53.3 months | [2] |
| - Median Radiographic Progression-Free Survival (rPFS): 33.0 months | [3] | ||
| Apalutamide + ADT | mCSPC (Phase III TITAN Trial) | - Median OS: Not reached vs. 52.2 months for placebo | [1][4] |
| - 48-month survival rate: 65% | [5] |
mCSPC: metastatic Castration-Sensitive Prostate Cancer; ADT: Androgen Deprivation Therapy
Table 2: Comparative Efficacy in Ovarian Cancer Models
| Compound/Regimen | Model System | Key Efficacy Metrics | Source(s) |
| This compound (MPD) | A2780 (in vitro) | - IC50 (MTT assay, 24h): 14.58 µM | [6] |
| - Synergistic effect with carboplatin | [6] | ||
| Bevacizumab + Chemotherapy | Platinum-Resistant Ovarian Cancer (Phase III AURELIA Trial) | - Median Progression-Free Survival (PFS): 6.7 months | [7][8][9] |
| - Objective Response Rate (ORR): 27.3% | [7][8][9] | ||
| Niraparib | Relapsed Ovarian Cancer, ≥4 prior lines (Phase II QUADRA Trial) | - ORR (BRCA-mutant): ~30% | [10][11] |
| - Median Duration of Response (BRCA-mutant): 9.2 months | [10] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Key Preclinical Methodologies
The promising anticancer effects of this compound have been elucidated through a series of key preclinical experiments.
-
Cell Viability and Proliferation Assays: The anti-proliferative effects of MPD on cancer cell lines such as DU145 (prostate) and A2780 (ovarian) were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6] Cells were seeded in 96-well plates, treated with varying concentrations of MPD for specified durations (e.g., 24, 48, 72 hours), and cell viability was measured spectrophotometrically.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was employed to assess MPD's impact on apoptosis and cell cycle progression.[1] For apoptosis, cells were stained with Annexin V and propidium iodide to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. For cell cycle analysis, cells were fixed, stained with propidium iodide, and the distribution of cells in G0/G1, S, and G2/M phases was determined.
-
In Vivo Tumor Xenograft Models: To evaluate in vivo efficacy, human cancer cells (e.g., DU145) were subcutaneously injected into immunocompromised mice.[1] Once tumors were established, mice were treated with MPD (e.g., 0.5 mg/kg and 1 mg/kg via tail vein injection) or a vehicle control.[12] Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for apoptosis markers.
-
Pharmacokinetic Studies: The pharmacokinetic profile of MPD has been investigated in rats.[4][7][8] Following intravenous administration (e.g., 20, 40, and 120 mg/kg), blood samples were collected at various time points. Plasma concentrations of MPD were determined using a validated LC-MS/MS method to calculate key parameters such as elimination half-life, clearance, and volume of distribution. These studies indicated that MPD is distributed and eliminated rapidly.[4][7][8]
Proposed Phase I Clinical Trial Protocol for this compound
Based on the preclinical data and standard oncology trial designs, a Phase I, open-label, dose-escalation study is proposed to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of MPD in patients with advanced solid tumors.
-
Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors (e.g., castration-resistant prostate cancer, platinum-resistant ovarian cancer) who have exhausted standard therapeutic options. Key inclusion criteria would include adequate organ function and an ECOG performance status of 0-1.
-
Study Design: A standard 3+3 dose-escalation design would be employed.[13] Cohorts of 3-6 patients would receive escalating doses of intravenous MPD. The starting dose would be determined based on the no-observed-adverse-effect level (NOAEL) from preclinical toxicology studies. Dose escalation would proceed in subsequent cohorts if no dose-limiting toxicities (DLTs) are observed. The MTD is defined as the highest dose level at which fewer than one-third of patients experience a DLT.
-
Treatment Plan: MPD would be administered as an intravenous infusion over a specified period (e.g., 60 minutes) on Day 1 of a 21-day cycle. Treatment would continue until disease progression or unacceptable toxicity.
-
Endpoints:
-
Primary Endpoints: Incidence and severity of adverse events, determination of DLTs and the MTD.
-
Secondary Endpoints: Pharmacokinetic parameters (Cmax, AUC, t1/2), objective response rate (ORR) according to RECIST criteria, and progression-free survival (PFS).
-
Mandatory Visualizations
References
- 1. Apalutamide in Patients With Metastatic Castration-Sensitive Prostate Cancer: Final Survival Analysis of the Randomized, Double-Blind, Phase III TITAN Study - Articles - Gynecology · Urology | healthbook [healthbook.org]
- 2. Abiraterone acetate plus prednisone in patients with newly diagnosed high-risk metastatic castration-sensitive prostate cancer (LATITUDE): final overall survival analysis of a randomised, double-blind, phase 3 trial. [themednet.org]
- 3. Abiraterone Acetate Provided Significant Clinical Benefit in Patients with High-Risk Metastatic Hormone-Naïve Prostate Cancer (mHNPC), Improving Overall Survival and Radiographic Progression-Free Survival [jnj.com]
- 4. Apalutamide in Metastatic Castration-Sensitive Prostate Cancer Final Overall Survival Analysis of the TITAN Trial - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]
- 7. AURELIA Trial: Adding Bevacizumab to Chemotherapy Improves Outcomes in Platinum-Resistant Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. ascopubs.org [ascopubs.org]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
Confirming the in vivo efficacy of Methylprotodioscin in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Methylprotodioscin (MPD), a naturally derived furostanol saponin, in various cancer models. While direct head-to-head in vivo comparisons with standard-of-care chemotherapies are not yet available in published literature, this document summarizes the existing preclinical data for MPD and presents it alongside data for current therapeutic alternatives to offer a preliminary comparative perspective.
Prostate Cancer
In Vivo Efficacy of this compound (MPD)
Recent preclinical studies have demonstrated the potential of this compound in inhibiting prostate tumor growth. In a subcutaneous mouse model using RM-1 prostate cancer cells, MPD administered via tail vein injection for 15 days resulted in a significant reduction in both tumor size and weight compared to a saline-treated control group.[1]
Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Mouse Model [1]
| Treatment Group | Dosage | Administration Route | Mean Tumor Weight (mg) | Mean Tumor Volume (mm³) |
| Control (Saline) | - | Intravenous | Data not explicitly provided | Data not explicitly provided, but significantly higher than MPD groups |
| MPD (Low Dose) | 0.5 mg/kg | Intravenous | Significantly reduced | Significantly reduced |
| MPD (High Dose) | 1 mg/kg | Intravenous | Significantly reduced | Significantly reduced |
Note: Specific quantitative values for tumor weight and volume were not provided in the abstract.
Experimental Protocol: Prostate Cancer Xenograft Model[1]
-
Animal Model: Male C57BL/6 mice (4–6 weeks old).
-
Cell Line: RM-1 (mouse prostate cancer cells).
-
Tumor Induction: Subcutaneous injection of RM-1 cells into the right armpit.
-
Treatment Groups:
-
Control: Saline solution.
-
Low Dose MPD: 0.5 mg/kg dissolved in saline solution.
-
High Dose MPD: 1 mg/kg dissolved in saline solution.
-
-
Administration: Tail vein injection for 15 consecutive days.
-
Efficacy Assessment: Tumor length and width were measured every 2 days to monitor tumor growth. At the end of the study, tumors were excised and weighed.
Signaling Pathway: MPD in Prostate Cancer
This compound's anti-cancer activity in prostate cancer is linked to the modulation of the MAPK signaling pathway through the induction of FOXO1 and a reduction in cholesterol concentration within the tumor tissue.[1]
Caption: MPD's mechanism in prostate cancer.
Therapeutic Alternative: Docetaxel
Docetaxel is a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer. While no direct in-vivo comparison with MPD is available, it is important to consider its established efficacy.
Note: A quantitative data table for Docetaxel is not provided as the available search results do not contain a comparable preclinical study with a similar experimental design to the MPD study cited.
Pancreatic Cancer
In Vivo Efficacy of this compound (MPD)
In a xenograft mouse model using MIA PaCa-2 human pancreatic cancer cells, this compound treatment significantly inhibited tumor growth and formation.[2] Furthermore, micro-PET/CT imaging revealed that MPD decreased the uptake of 18F-fluorodeoxyglucose (18FDG) in the tumors, indicating an inhibition of glycolysis.[2]
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model [2]
| Treatment Group | Dosage | Administration Route | Outcome |
| Control | - | - | Uninhibited tumor growth |
| MPD | 100 mg/kg | Intravenous Injection | Significant inhibition of tumor growth and formation |
| MPD | 100 mg/kg | Intravenous Injection | Significant decrease in 18FDG uptake in tumors |
Experimental Protocol: Pancreatic Cancer Xenograft Model[2]
-
Animal Model: Xenograft mouse model.
-
Cell Line: MIA PaCa-2 (human pancreatic cancer cells).
-
Tumor Induction: Subcutaneous injection of MIA PaCa-2 cells.
-
Treatment Group:
-
MPD: 100 mg/kg.
-
-
Administration: Intravenous injection.
-
Efficacy Assessment: Monitoring of tumor growth and formation. Micro-PET/CT imaging to assess 18FDG uptake.
Signaling Pathway: MPD in Pancreatic Cancer
The anti-tumor effect of this compound in pancreatic cancer is associated with the inhibition of the Akt1/c-Myc signaling axis, leading to a reduction in aerobic glycolysis.[2]
Caption: MPD's mechanism in pancreatic cancer.
Therapeutic Alternative: Gemcitabine
Gemcitabine is a cornerstone of chemotherapy for pancreatic cancer. As with prostate cancer, no direct in-vivo comparative studies between MPD and gemcitabine were identified.
Note: A quantitative data table for Gemcitabine is not provided as the available search results do not contain a comparable preclinical study with a similar experimental design to the MPD study cited.
Conclusion and Future Directions
The available preclinical data suggests that this compound has promising in vivo anti-tumor activity in both prostate and pancreatic cancer models. Its mechanisms of action, involving the modulation of key signaling pathways and metabolic processes, present a compelling case for further investigation.
However, a significant gap in the current research landscape is the absence of direct, head-to-head comparative studies of MPD against the current standards of care, such as docetaxel and gemcitabine. Such studies are crucial for objectively evaluating the therapeutic potential of MPD and determining its place in the oncology treatment paradigm. Future research should prioritize these comparative in vivo efficacy studies, including assessments of survival benefit and toxicity profiles, to provide a more complete picture of this compound's clinical promise.
Experimental Workflow: General Xenograft Model
The following diagram illustrates a general workflow for in vivo xenograft studies, similar to those described for this compound.
Caption: General workflow for xenograft studies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methylprotodioscin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds, such as the steroidal saponin Methylprotodioscin, is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, nitrile gloves, and safety glasses or goggles.[4] In case of accidental exposure, follow these immediate first aid measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[4]
-
In case of skin contact: Wash off with soap and plenty of water.[4]
-
In case of eye contact: Flush eyes with water as a precaution.[4]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]
Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5][6]
1. Waste Segregation:
-
Collect all waste contaminated with this compound separately. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Keep solid and liquid waste in separate, clearly labeled containers.[2]
-
Do not mix this compound waste with other incompatible chemical waste streams. For example, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
2. Waste Container Selection and Labeling:
-
Use only appropriate, chemically compatible containers for waste storage. Plastic containers are often preferred.[8] The container must be in good condition, with a secure, leak-proof closure.[5]
-
All waste containers must be clearly labeled as "Hazardous Waste." The label should also include the chemical name ("this compound waste"), the primary hazard (e.g., "Toxic"), and the date when waste was first added to the container.
3. Waste Accumulation and Storage:
-
Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][8]
-
The SAA must be inspected weekly for any signs of leakage.[7]
-
Keep waste containers securely closed except when adding waste.[7]
-
Adhere to the storage limits for hazardous waste as mandated by your institution and local regulations.
| Waste Accumulation Limits | Requirement |
| Maximum Volume in SAA | 55 gallons of hazardous waste[8] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid[8] |
| Storage Duration | Up to 12 months, provided accumulation limits are not exceeded[8] |
4. Arranging for Final Disposal:
-
Once a waste container is full, or if the accumulation time limit is approaching, arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[8][9]
-
Do not attempt to treat or neutralize this compound waste unless you have a specifically approved protocol and the necessary expertise and equipment.
Hazardous Waste Container Specifications
| Parameter | Specification |
| Material | Chemically compatible with this compound (e.g., high-density polyethylene)[5] |
| Condition | Free from damage, deterioration, or leaks[5] |
| Closure | Secure, leak-proof cap or lid[5] |
| Labeling | Clearly marked as "Hazardous Waste" with chemical name and hazard information[2] |
| Location | Stored in a well-ventilated, designated Satellite Accumulation Area[5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Sustainable Saponin Extraction: Balancing Efficiency and Environmental Impact [greenskybio.com]
- 4. times-bio.com [times-bio.com]
- 5. danielshealth.com [danielshealth.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. republicservices.com [republicservices.com]
Essential Safety and Operational Guide for Handling Methylprotodioscin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like Methylprotodioscin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal protocols to minimize risk and ensure experimental integrity.
Immediate Safety and Handling Precautions
This compound is a hazardous solid compound that requires careful handling to avoid exposure.[1] All personnel must be trained on the specific hazards and handling procedures before working with this substance. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary method of exposure control.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in a solid or solution form. This guidance is based on general best practices for handling cytotoxic and hazardous solid compounds and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the supplier.[2][3][4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[2] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and splashes of solutions. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powder form to prevent inhalation of fine particles.[3] |
| Body Protection | A disposable, solid-front laboratory coat with tight-fitting cuffs or a chemical-resistant gown. | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE, including double gloves and a lab coat, before opening the package in a designated containment area, such as a fume hood.
-
Verify the integrity of the primary container.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage as a solid, -20°C is recommended.[1]
-
Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]
Weighing and Solution Preparation:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated, clean spatulas and weighing boats.
-
When preparing solutions, slowly add the solvent to the solid to avoid generating dust.
-
This compound is soluble in DMSO and DMF.[1]
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Alert: Notify the laboratory supervisor and safety officer.
-
Contain: If safe to do so, cover the spill with absorbent material to prevent it from spreading. For solid spills, gently cover with a damp paper towel to avoid creating dust.
-
Clean-up: Only trained personnel with appropriate PPE should clean the spill using a spill kit designed for cytotoxic compounds.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough wash with soap and water.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, etc.), weighing papers, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste. |
The final disposal of hazardous waste should be handled by a licensed environmental waste management company.[2]
Experimental Protocols
This compound is widely studied for its anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.
In Vitro Cell Viability and Apoptosis Induction Assay
Objective: To determine the cytotoxic effects of this compound and its ability to induce apoptosis in cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of this compound (typically in the range of 0-20 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.[7]
-
Cell Viability Assessment: Cell viability is assessed using a standard MTT or WST-1 assay. The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to the vehicle-treated control.
-
Apoptosis Analysis: Apoptosis can be quantified using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, can be measured using a colorimetric or fluorometric assay.[7]
-
Western Blot Analysis: Protein lysates from treated cells are analyzed by Western blotting to detect changes in the expression of apoptosis-related proteins, such as Bcl-2, Bax, and cleaved PARP.[7]
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound as described in the cell viability assay.
-
Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining and Analysis: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is then analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. This compound has been shown to induce G2/M phase arrest in several cancer cell lines.[7]
Visualizations
The following diagrams illustrate the key experimental workflow and a proposed signaling pathway for this compound-induced apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. utoledo.edu [utoledo.edu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. 821.2 Safety - Engineering Policy Guide [epg.modot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 54522-52-0 | Methyl protodioscin [phytopurify.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
